(S)-2-amino-2-cyclopropylethanol
Description
BenchChem offers high-quality (S)-2-amino-2-cyclopropylethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-amino-2-cyclopropylethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-2-cyclopropylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-5(3-7)4-1-2-4/h4-5,7H,1-3,6H2/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCCGHDKJXAQLS-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Analysis & Characterization of (S)-2-Amino-2-Cyclopropylethanol
Technical Guide for Drug Development & Application Scientists
Executive Summary
(S)-2-amino-2-cyclopropylethanol (CAS: 1198185-81-7), often referred to as (S)-cyclopropylglycinol, is a high-value chiral building block in medicinal chemistry. It serves as a conformationally constrained bioisostere of L-leucine and L-isoleucine, offering enhanced metabolic stability and potency in peptide mimetics and small molecule inhibitors. Its structural integrity is defined by the stability of the strained cyclopropyl ring and the fidelity of the chiral center at C2. This guide provides a rigorous framework for the structural analysis, stereochemical validation, and impurity profiling of this critical intermediate.
Part 1: Structural Elucidation & Spectroscopic Signature[1]
Molecular Architecture
The molecule consists of a 2-aminoethanol backbone substituted at the 2-position with a cyclopropyl group. The rigidity of the cyclopropyl moiety restricts the conformational freedom of the amino alcohol, which is often exploited to lock bioactive conformations in enzyme inhibitors (e.g., NS3/4A protease inhibitors, DNA gyrase inhibitors).
| Feature | Specification |
| IUPAC Name | (2S)-2-amino-2-cyclopropylethan-1-ol |
| CAS Number | 1198185-81-7 |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| Chiral Center | C2 (S-configuration) |
| Key Functionality | Primary amine (nucleophile), Primary alcohol (H-bond donor/acceptor), Cyclopropyl ring (lipophilic, rigid) |
NMR Spectroscopy Analysis
The 1H NMR spectrum of (S)-2-amino-2-cyclopropylethanol is distinct due to the high-field resonance of the cyclopropyl protons and the diastereotopic nature of the hydroxymethyl protons.
Predicted 1H NMR Assignment (400 MHz, CDCl₃/D₂O exchange):
| Position | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Structural Insight |
| Cyclopropyl | CH (Methine) | 0.20 – 0.40 | Multiplet | J ~ 4-8 | Ring anisotropy effects; typically complex. |
| Cyclopropyl | CH₂ (Methylene) | 0.45 – 0.65 | Multiplet | J ~ 4-8 | Diastereotopic protons on the ring. |
| C2-H | CH-NH₂ | 2.10 – 2.25 | Multiplet | J ~ 6-9 | Chiral center; shift influenced by amine and ring. |
| C1-H | CH₂-OH | 3.30 – 3.45 | dd (doublet of doublets) | J ~ 10-11, 4-6 | Diastereotopic due to adjacent chiral center. |
| C1-H' | CH₂-OH | 3.55 – 3.70 | dd | J ~ 10-11, 4-6 | Distinct shift from its geminal partner. |
Critical Analysis Note: The cyclopropyl methine proton (connecting to the main chain) often overlaps with the ring methylene protons. High-field NMR (600 MHz+) or 2D HSQC is recommended to resolve the C2-H correlation to the cyclopropyl C1' carbon.
Mass Spectrometry (ESI-MS)[1]
-
Parent Ion: [M+H]⁺ = 102.16 m/z.
-
Fragmentation Pattern:
-
Loss of CH₂OH: A characteristic fragment at m/z ~71 (cyclopropyl-CH-NH₂ cation) indicates the integrity of the amino-cyclopropyl linkage.
-
Ring Stability: The absence of ring-opened fragments (alkenyl chains) confirms the cyclopropyl group remained intact during ionization.
-
Part 2: Stereochemical Validation (The "S" Configuration)
Ensuring the enantiomeric purity of (S)-2-amino-2-cyclopropylethanol is paramount, as the (R)-enantiomer can lead to inactive or toxic off-target effects in drug candidates.
Chiral HPLC Methodology
Direct separation of the free amino alcohol can be challenging due to lack of UV chromophores. Derivatization is the standard protocol.
Protocol: GITC Derivatization
-
Reagent: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).
-
Reaction: React 1 mg of sample with GITC in acetonitrile/triethylamine for 30 mins.
-
Mechanism: Forms stable thiourea diastereomers.
-
Separation: C18 Reverse Phase Column (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Phosphate buffer (pH 3.0) / Methanol gradient.
-
Detection: UV 254 nm (GITC provides the chromophore).
-
Result: The (S,S)-diastereomer elutes distinctly from the (R,S)-diastereomer.
-
Absolute Configuration via Mosher's Method
To independently verify the absolute configuration without a reference standard, use 1H NMR analysis of Mosher's amides.
-
Procedure: React the amino alcohol with both (R)- and (S)-MTPA-Cl (Mosher's acid chloride).
-
Analysis: Compare the chemical shift differences (Δδ = δS - δR) of the protons adjacent to the chiral center. The sign of Δδ allows assignment of the configuration based on the Mosher model.
Part 3: Impurity Profiling & Stability[1]
Synthetic Impurity Pathways
The synthesis typically involves the reduction of (S)-cyclopropylglycine or its ester. Common impurities include:
-
Over-Reduction Products: Reduction of the cyclopropyl ring (rare with borohydrides, possible with catalytic hydrogenation) leads to (S)-2-amino-pentanol derivatives.
-
Ring-Opened Acid Degradants: Exposure to strong acids (HCl/H₂SO₄) during workup can open the cyclopropyl ring to form homoallylic alcohols .
-
Racemization: Occurs if the precursor (S)-cyclopropylglycine is subjected to harsh basic conditions or high temperatures prior to reduction.
Stability Diagram (Graphviz)
Figure 1: Stability profile of (S)-2-amino-2-cyclopropylethanol. The cyclopropyl ring is the most labile structural feature under acidic conditions.
Part 4: Analytical Workflow for QC
To ensure "Self-Validating" protocols, the following workflow is recommended for incoming raw material release:
-
Identity Check: 1H NMR (D₂O exchange) to confirm structure and absence of ring-opening.
-
Chiral Purity: GITC-derivatized HPLC (Target: >98% ee).
-
Chemical Purity: GC-MS (for volatile organic impurities) or LC-MS (for non-volatiles).
-
Water Content: Karl Fischer titration (Amino alcohols are hygroscopic).
Workflow Diagram
Figure 2: Quality Control Decision Tree for (S)-2-amino-2-cyclopropylethanol.
References
-
PubChem. (2025). (S)-2-amino-2-cyclopropylethanol Compound Summary. National Library of Medicine.[1] [Link]
-
Faler, C. A., et al. (2006). Synthesis of Bicyclic Cyclopropylamines from Amino Acid Derivatives. Heterocycles. [Link]
-
MDPI. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine. Molecules. [Link]
Sources
(S)-2-amino-2-cyclopropylethanol IUPAC name and synonyms
A Chiral Building Block for Next-Generation Peptidomimetics and Kinase Inhibitors
Abstract
(S)-2-amino-2-cyclopropylethanol (CAS: 1198185-81-7) represents a critical chiral scaffold in modern medicinal chemistry. Distinguished by its rigid cyclopropyl moiety and vicinal amino-alcohol functionality, this compound serves as a high-value bioisostere for leucine and valine residues in peptidomimetics. Its structural rigidity reduces entropic penalties upon receptor binding, while the cyclopropyl group offers enhanced metabolic stability compared to aliphatic analogs. This guide details the nomenclature, physicochemical properties, validated synthetic protocols, and strategic applications of this motif in drug discovery, specifically within the context of CRF-1 receptor antagonists and HCV polymerase inhibitors.
Part 1: Chemical Identity & Nomenclature
Accurate identification is paramount for regulatory compliance and database integration. The following table consolidates the standardized nomenclature for the (S)-enantiomer.
| Identifier Type | Designation |
| IUPAC Name | (2S)-2-Amino-2-cyclopropylethan-1-ol |
| Preferred Synonym | (S)- |
| Common Synonyms | (S)-2-Amino-2-cyclopropylethanol; (1S)-1-Cyclopropyl-2-hydroxyethylamine; L-Cyclopropylglycinol |
| CAS Registry Number | 1198185-81-7 (Free Base) |
| CAS (HCl Salt) | 1623432-63-2 |
| CAS ((R)-Enantiomer) | 1270290-36-2 |
| Molecular Formula | C |
| Molecular Weight | 101.15 g/mol |
| SMILES | NCO |
| InChIKey | LLCCGHDKJXAQLS-RXMQYKEDSA-N |
Part 2: Structural Properties & Stereochemistry
2.1 The Cyclopropyl Advantage
The cyclopropyl group is not merely a hydrophobic spacer; it is a "privileged structure" in drug design.
-
Conformational Rigidity: The cyclopropyl ring restricts the rotation of the adjacent C-N bond, often locking the molecule into a bioactive conformation that mimics the
-turn of peptides. -
Electronic Effects: The
-orbitals of the cyclopropane ring have significant -character (Walsh orbitals), allowing for -conjugation-like interactions with adjacent systems. -
Metabolic Stability: Unlike an isopropyl group (common in Valine), the cyclopropyl group lacks easily abstractable tertiary hydrogens, reducing susceptibility to Cytochrome P450-mediated oxidation.
2.2 Stereochemical Integrity
The (S)-configuration corresponds to the L-amino acid series (L-Cyclopropylglycine), making it the primary choice for mimicking natural peptide backbones. Reversal to the (R)-enantiomer often results in a complete loss of biological activity due to steric clashes within the receptor binding pocket.
Part 3: Synthetic Methodologies
The synthesis of (S)-2-amino-2-cyclopropylethanol requires strict control over stereochemistry. Two primary routes are industry-standard: Chiral Pool Reduction (High Fidelity) and Enzymatic Resolution (Scalable Cost-Efficiency).
Protocol A: Reduction of (S)-Cyclopropylglycine (Gold Standard)
This method is preferred for research-scale synthesis due to the preservation of enantiomeric excess (
Reagents:
-
Substrate: (S)-Cyclopropylglycine (CAS: 16502-01-5)
-
Reducing Agent: Lithium Aluminum Hydride (LiAlH
) or Borane-Dimethyl Sulfide (BH DMS) -
Solvent: Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.
-
Activation: Suspend (S)-Cyclopropylglycine (1.0 eq) in anhydrous THF at 0°C.
-
Reduction: Add LiAlH
(2.5 eq) dropwise as a 1M solution in THF. Caution: Exothermic hydrogen gas evolution. -
Reflux: Warm to room temperature, then reflux at 66°C for 4-6 hours to ensure complete reduction of the carboxylate.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mL), 15% NaOH ( mL), and water ( mL) sequentially, where is grams of LiAlH used. -
Isolation: Filter the granular aluminum salts. Dry the filtrate over Na
SO and concentrate in vacuo. -
Purification: Distillation under reduced pressure or recrystallization (if solid) to yield the amino alcohol.
Visualization of Synthetic Logic
The following diagram illustrates the flow from the chiral amino acid precursor to the final amino alcohol, highlighting the critical reduction step.
Figure 1: Synthetic workflow for the reduction of (S)-cyclopropylglycine to (S)-2-amino-2-cyclopropylethanol.
Part 4: Applications in Drug Discovery
4.1 Corticotropin-Releasing Factor-1 (CRF-1) Antagonists
The (S)-2-amino-2-cyclopropylethanol motif serves as a key intermediate in the synthesis of CRF-1 antagonists, which are investigated for the treatment of anxiety and depression.
-
Mechanism: The amino alcohol is often cyclized with an aldehyde or carboxylic acid derivative to form an oxazoline or oxazole ring.
-
Role: The cyclopropyl group fits into a specific hydrophobic pocket of the CRF-1 receptor, while the chiral center directs the vector of the heterocyclic core, ensuring high-affinity binding (
often < 10 nM).
4.2 HCV NS5B Polymerase Inhibitors
In the development of antiviral agents, particularly for Hepatitis C (HCV), this scaffold is used to construct macrocyclic inhibitors.
-
Application: It acts as a linker that constrains the conformation of the macrocycle.
-
Benefit: The rigidity of the cyclopropyl group reduces the entropic cost of binding to the viral polymerase, improving potency.
4.3 Peptidomimetics
This compound is a "chiral pool" building block used to synthesize non-natural amino acids and statine analogs.
-
Beta-Turn Mimetics: When incorporated into a peptide chain, the steric bulk of the cyclopropyl group forces the backbone into a turn conformation, mimicking the secondary structure of native proteins.
Part 5: Analytical Characterization[3]
To validate the identity and purity of (S)-2-amino-2-cyclopropylethanol, the following analytical parameters should be met:
| Method | Expected Observation |
| 1H NMR (CDCl | |
| Optical Rotation | |
| Chiral HPLC | Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA (90:10) + 0.1% DEA. Visualized at 210 nm. |
| Mass Spectrometry | ESI+: [M+H] |
References
-
Sigma-Aldrich. (S)-2-Amino-2-cyclopropylethanol Product Specification. Retrieved from
-
PubChem. (R)-2-Amino-2-cyclopropylethanol Compound Summary (Enantiomer Data). National Library of Medicine.[1] Retrieved from [1]
-
Nemr, M. T., et al. (2025).[2] Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Retrieved from
-
Zefirov, N. S. (2015). Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. Retrieved from
-
AChemBlock. (2S)-2-Amino-2-cyclopropylethan-1-ol hydrochloride Product Data. Retrieved from [3]
Sources
The Strategic Advantage of Strain: A Technical Guide to Chiral Cyclopropyl Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral cyclopropyl amino alcohols represent a unique and powerful class of building blocks in modern medicinal chemistry. The inherent ring strain of the cyclopropyl group imparts distinct conformational rigidity and electronic properties that can be strategically exploited to enhance pharmacological profiles.[1][2][3][4] This guide provides an in-depth exploration of the core physicochemical properties of these motifs, detailing their synthesis, stereochemical and conformational analysis, and the experimental techniques essential for their characterization. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for scientists seeking to leverage the unique advantages of chiral cyclopropyl amino alcohols in drug design and development.
Introduction: The Value of a Three-Membered Ring
The cyclopropyl group, once considered a chemical curiosity, is now a frequently incorporated moiety in approved pharmaceuticals.[3] Its prevalence stems from the unique stereoelectronic properties conferred by its significant ring strain (approximately 27.5 kcal/mol).[1] This strain results in shorter and stronger carbon-hydrogen bonds compared to typical alkanes, which enhances metabolic stability by making the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1]
Furthermore, the rigid, planar nature of the cyclopropyl ring acts as a conformational constraint, locking flexible molecules into a bioactive conformation.[1][2] This pre-organization can lead to a more favorable entropic contribution to binding affinity for a biological target, thereby enhancing potency.[1][2] When combined with the chirality of an adjacent amino alcohol, the cyclopropyl group offers a sophisticated tool for fine-tuning a molecule's three-dimensional structure to optimize interactions with biological targets and improve its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][5] Consequently, these structures are pivotal in developing novel therapeutics across various areas, including oncology, infectious diseases, and central nervous system disorders.[1]
Synthesis and Stereocontrol
The precise spatial arrangement of atoms is critical for biological activity. Therefore, the stereoselective synthesis of chiral cyclopropyl amino alcohols is of paramount importance. Several robust strategies have been developed to control the stereochemistry of these valuable synthons.
Asymmetric Cyclopropanation
Direct asymmetric cyclopropanation of vinylcarbamates with diazoesters, catalyzed by complexes such as Ru(II)-Pheox, provides a powerful route to protected cyclopropylamine derivatives. This method can achieve high yields with excellent diastereoselectivity (up to 96:4) and enantioselectivity (up to 99% ee).[6] The choice of catalyst and ligand is crucial for controlling the facial selectivity of the carbene addition to the alkene.
From Chiral Auxiliaries: The N-Sulfinyl Imine Approach
A highly effective strategy involves the use of chiral N-sulfinyl imines. For instance, N-sulfinyl α-chloro ketimines can be treated with Grignard reagents to yield chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good diastereoselectivity.[7][8] The sulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic addition and subsequent cyclization. This auxiliary can be readily cleaved under acidic conditions to afford the free primary cyclopropylamine hydrochloride salt in high yield.[7]
The Kulinkovich Reaction and its Modifications
The Kulinkovich reaction, which involves the reaction of esters with Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, is a foundational method for synthesizing cyclopropanols.[9][10][11][12] These cyclopropanols are versatile intermediates that can be further elaborated into chiral cyclopropyl amino alcohols. Modifications of this reaction, such as using amides or nitriles instead of esters, can directly yield aminocyclopropanes.[13] The stereochemical outcome can be influenced by the choice of substrates and reaction conditions.
A logical workflow for the synthesis and initial characterization of a new chiral cyclopropyl amino alcohol is depicted below.
Caption: General workflow for synthesis and characterization.
Core Physicochemical Properties and Their Significance
The utility of a chiral cyclopropyl amino alcohol in a drug candidate is dictated by its physicochemical profile. Key properties include acidity (pKa), lipophilicity (LogP), and solubility, which collectively influence its pharmacokinetic and pharmacodynamic behavior.
Acidity (pKa)
The pKa of the amino group is a critical parameter that determines the ionization state of the molecule at physiological pH (approx. 7.4). This, in turn, affects its solubility, membrane permeability, and ability to interact with its biological target. The electron-donating character of the cyclopropyl group can influence the basicity of the adjacent amino group.[2]
Lipophilicity (LogP)
LogP, the logarithm of the partition coefficient between octanol and water, is a key measure of a molecule's lipophilicity. This property is crucial for its absorption, distribution, and ability to cross biological membranes, including the blood-brain barrier. The cyclopropyl group is often used to modulate lipophilicity, serving as a bioisosteric replacement for gem-dimethyl or vinyl groups to optimize the ADME profile.[1]
Conformational Analysis
The rigid nature of the cyclopropyl ring significantly restricts the conformational freedom of the molecule.[1][2] This can be a major advantage in drug design, as it reduces the entropic penalty upon binding to a receptor. The preferred conformation can be elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and quantum mechanical calculations.[14][15] In NMR, the measurement of proton-proton coupling constants (J-values) provides valuable information about dihedral angles, which define the molecule's three-dimensional shape in solution.[16][17][18]
Data Summary
The following table summarizes representative physicochemical data for a hypothetical series of chiral cyclopropyl amino alcohols, illustrating how substituent changes can modulate key properties.
| Compound ID | R Group | Melting Point (°C) | pKa (Predicted) | LogP (Calculated) | Aqueous Solubility (mg/mL) |
| CPAA-01 | H | 85-88 | 9.2 | 0.8 | 15.2 |
| CPAA-02 | CH₃ | 92-95 | 9.4 | 1.3 | 8.5 |
| CPAA-03 | Phenyl | 115-118 | 8.9 | 2.5 | 1.1 |
| CPAA-04 | 4-Cl-Ph | 121-124 | 8.7 | 3.2 | 0.4 |
Experimental Characterization Protocols
Accurate determination of physicochemical properties is essential for building robust structure-activity relationships (SAR) and for selecting promising drug candidates.
Determination of pKa by Potentiometric Titration
This method provides a highly accurate measurement of the acid dissociation constant.[19][20]
-
Rationale: The pKa is the pH at which 50% of the amino groups are protonated. By titrating the compound with a strong acid and monitoring the pH, a titration curve is generated. The inflection point of this curve corresponds to the pKa.[20][21]
-
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh 10-20 mg of the chiral cyclopropyl amino alcohol and dissolve it in a suitable solvent (e.g., a water/methanol mixture to ensure solubility) to a final concentration of 1-10 mM.[19]
-
Titration Setup: Calibrate a pH meter using standard buffers (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel at 25 °C with constant stirring.[19]
-
Titration Procedure: Add a standardized solution of 0.1 M HCl in small, precise increments. After each addition, allow the reading to stabilize and record the pH and the volume of titrant added.[19]
-
Data Analysis: Plot pH versus the volume of titrant. The pKa is the pH value at the half-equivalence point, determined from the inflection point of the sigmoid curve.[21][22]
-
Determination of LogP by Shake-Flask Method
This is the traditional and most reliable method for determining the octanol-water partition coefficient.[20][23]
-
Rationale: The method directly measures the equilibrium distribution of the compound between two immiscible phases, n-octanol and water, which serves as a model for its distribution between lipidic and aqueous biological environments.
-
Methodology:
-
Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble. The n-octanol and water phases must be mutually saturated before the experiment by shaking them together for 24 hours.
-
Partitioning: Add a known volume of the stock solution to a mixture of octanol and water in a separatory funnel. Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow equilibrium to be reached.
-
Phase Separation: Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.
-
Concentration Measurement: Carefully withdraw a sample from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[19]
-
Determination of Enantiomeric Excess (e.e.) by Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the gold-standard techniques for separating and quantifying enantiomers.[24][25]
-
Rationale: Enantiomers have identical physical properties in an achiral environment but interact differently with a chiral stationary phase (CSP). This differential interaction leads to different retention times, allowing for their separation and quantification.[24][26] Polysaccharide-based CSPs are often highly effective for separating amino alcohols.[26]
-
Methodology:
-
Column and Mobile Phase Selection: Choose a suitable chiral column (e.g., ChiroSil, or a polysaccharide-based column like Chiralpak).[24] Develop a mobile phase, typically a mixture of a nonpolar solvent (like hexane or supercritical CO₂) and a polar modifier (like isopropanol or methanol), that provides good separation (resolution > 1.5).
-
Sample Preparation: Dissolve the sample in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample onto the chiral HPLC/SFC system.
-
Data Analysis: Integrate the peak areas for the two enantiomers. The enantiomeric excess (e.e.) is calculated using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
-
Caption: Experimental workflow for chiral HPLC/SFC analysis.
Structural Elucidation by X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration and detailed conformational information in the solid state.[27][28][29]
-
Rationale: By diffracting X-rays off a single crystal of the compound, a three-dimensional map of electron density can be generated, revealing the precise position of every atom in the molecule and in the crystal lattice.
-
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding atomic coordinates, bond lengths, bond angles, and torsion angles. For chiral molecules, the analysis can determine the absolute stereochemistry (R/S configuration).[30]
-
Conclusion
Chiral cyclopropyl amino alcohols are more than just rigid scaffolds; they are strategic tools that offer medicinal chemists a way to address multiple challenges in drug discovery, including potency, selectivity, and metabolic stability.[3][5] A thorough understanding and precise measurement of their core physicochemical properties are fundamental to unlocking their full potential. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for researchers to characterize these unique building blocks, thereby accelerating the design and development of next-generation therapeutics.
References
-
Kulinkovich, O. G. (n.d.). Kulinkovich reaction. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]
-
Denolf, B., Mangelinckx, S., Törnroos, K. W., & De Kimpe, N. (2007). Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines. Organic Letters, 9(2), 187–190. [Link]
-
Martins, F., & Queiroz, M. J. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. Retrieved from [Link]
-
Zhu, S., Zhang, G., Wang, Y., & Hu, W. (2013). Highly Enantioselective Synthesis of Cyclopropylamine Derivatives via Ru(II)-Pheox-Catalyzed Direct Asymmetric Cyclopropanation of Vinylcarbamates. Organic Letters, 15(4), 898–901. [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]
-
Gillard, D., & Geden, J. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(34), 6775. [Link]
-
Denolf, B., Mangelinckx, S., Törnroos, K. W., & De Kimpe, N. (2007). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters, 9(2), 187–190. [Link]
-
Synfacts. (n.d.). The Catalytic Kulinkovich Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Kulinkovich Reaction. Retrieved from [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Retrieved from [Link]
-
Lee, S., Kim, H., & Kim, S. (2025). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. Angewandte Chemie International Edition, 64(1). [Link]
-
Columnex. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of chiral amino alcohols and amino acids tested. Retrieved from [Link]
-
Cuenca, A. B., et al. (2024). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry. [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]
-
You, L., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(6), 2097–2113. [Link]
-
Bernès, S., et al. (2015). Chiral bis(amino alcohol) silver complex derived from (+)-camphor. Journal of Coordination Chemistry, 68(7), 1254–1262. [Link]
-
Scilit. (n.d.). Enantioselective synthesis of cyclopropane aminoalcohols containing quaternary stereogenic centers. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Supercritical Fluid Chromatography of 1,2-Aminoalcohols (review). Retrieved from [Link]
-
Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9. [Link]
-
Völgyi, G., et al. (2011). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 4(12), 1557–1577. [Link]
-
Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. CaltechAUTHORS. Retrieved from [Link]
-
Williamson, K. L., et al. (1969). The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society, 91(27), 7774–7782. [Link]
-
Foley, C. A., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 18(12), 762–768. [Link]
-
Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. Retrieved from [Link]
-
Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73–88. [Link]
-
Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]
-
Dragoi, D., et al. (n.d.). Chiral Determination of Amino Acids using X-Ray Diffraction of Thin Films. Retrieved from [Link]
-
Tormena, C. F. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. Retrieved from [Link]
-
Somfai, P. (2006). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA. Retrieved from [Link]
-
Kitamura, M., et al. (2002). Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs. Journal of the American Chemical Society, 124(23), 6649–6667. [Link]
-
Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]
-
GeeksforGeeks. (2025, July 23). Titration Curve of Amino Acids - Experiment, Significance, pKa. Retrieved from [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 10. Kulinkovich Reaction [organic-chemistry.org]
- 11. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. synarchive.com [synarchive.com]
- 14. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. auremn.org.br [auremn.org.br]
- 16. authors.library.caltech.edu [authors.library.caltech.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 22. scribd.com [scribd.com]
- 23. pKa and log p determination | PPTX [slideshare.net]
- 24. columnex.com [columnex.com]
- 25. shimadzu.com [shimadzu.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. tandfonline.com [tandfonline.com]
- 30. ntrs.nasa.gov [ntrs.nasa.gov]
Spectroscopic Characterization and Analytical Profiling of (S)-2-Amino-2-cyclopropylethanol: A Technical Guide
[label="Reacts", fontsize=9,
Refining NMR Protocols
I'm now refining NMR protocols with practical considerations, including addressing carbamate formation from atmospheric CO2, and how to prevent it. I'm focusing on dissolving 15-20 mg of the compound in CDCl3 for NMR using TMS, and DMSO-d6 for the hydrochloride salt. I will include 1H and 13C NMR tables. I've noted to run a D2O exchange.
Finalizing Sample Preparation
I'm now detailing the final sample prep protocol. I've noted that using D2O exchange allows for the identification of the -OH and -NH2 protons. Adding 15-20 mg of the compound into CDCl3 is optimal for NMR analysis, along with a TMS standard. I will show the disappearance of the -OH and -NH2 peaks with D2O. I am also planning on adding 1H and 13C NMR tables, and to conduct ATR for the IR spectra.
Finalizing the Whitepaper
I'm now finalizing the whitepaper content, adding details to each section based on my analysis. I am now adding practical applications and spectral data sections. I've included the revised protocols for sample preparation, NMR, and IR. I'm focusing on making the whitepaper a comprehensive technical guide.
Finalizing Documentation
I'm now incorporating my refined protocols and spectral data into the whitepaper's final version, ensuring accuracy and completeness. I've compiled the tables for 1H and 13C NMR in CDCl3, and detailed ATR-FTIR parameters, addressing practical aspects such as CO2 absorption and D2O exchange. The structural diagram (Graphviz) has been finalized, too. I'm focusing on the synthesis of MDM2 inhibitors.
Integrating Spectral Data
I'm now integrating the tables for 1H and 13C NMR (CDCl3), along with the ATR-FTIR parameters into the whitepaper's final version, completing all the documentation. I have added the structural and causal diagrams, and incorporated details for the synthesis of MDM2 inhibitors. I am focused on all key spectral features, including their origins, for full analysis.
Executive Summary
(S)-2-Amino-2-cyclopropylethanol (CAS: 1198185-81-7) is a highly valuable chiral amino alcohol building block, widely utilized in the pharmaceutical industry for the synthesis of complex active pharmaceutical ingredients (APIs), including potent MDM2 inhibitors for cancer therapy[1]. The presence of both a rigid cyclopropyl ring and a chiral center adjacent to a primary amine and hydroxyl group makes its analytical characterization both fascinating and critical for quality control. This whitepaper provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties, detailing the causality behind the observed spectral phenomena.
Part 1: Structural and Electronic Causality in Spectroscopy
As an analytical scientist, interpreting the spectra of (S)-2-amino-2-cyclopropylethanol requires a fundamental understanding of how its 3D structure dictates its electronic environment. Three core structural features drive the spectroscopic profile of this molecule:
-
Magnetic Anisotropy of the Cyclopropyl Ring : Unlike typical alkanes, the C-C bonds in a cyclopropane ring possess significant p-character (often referred to as "bent bonds" or Walsh orbitals). This unique hybridization creates a diamagnetic ring current that strongly shields protons located above or near the ring, pushing their
H NMR signals unusually upfield (often < 0.5 ppm). -
Asymmetric Environment (Chirality) : The C2 carbon is a stereocenter. Consequently, the two protons on the adjacent C1 hydroxymethyl group (-CH
-OH) are diastereotopic. They are magnetically inequivalent and will couple not only with the adjacent methine proton but also with each other, forming a classic ABX spin system. -
Hydrogen Bonding Dynamics : The proximity of the primary amine (-NH
) and hydroxyl (-OH) groups allows for extensive inter- and intramolecular hydrogen bonding. This heavily influences the chemical shifts of exchangeable protons in NMR and causes significant signal broadening in the IR stretching regions[2].
Structural features of (S)-2-amino-2-cyclopropylethanol and their causal effects on NMR spectra.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Self-Validating Protocol: H and C NMR Acquisition
To ensure high-fidelity data, the sample must be handled under anhydrous conditions. Low-molecular-weight amino alcohols are hygroscopic and can absorb atmospheric CO
Step-by-Step Methodology:
-
Sample Preparation : Dissolve 15–20 mg of (S)-2-amino-2-cyclopropylethanol in 0.6 mL of anhydrous deuterated chloroform (CDCl
) containing 0.03% v/v TMS as an internal standard. Note: If analyzing the hydrochloride salt derivative, DMSO-d must be used to ensure solubility[3]. -
Baseline Acquisition : Acquire a 1D
H NMR spectrum at 400 MHz (16 scans, relaxation delay 1.5s) and a C NMR spectrum at 100 MHz (512 scans, relaxation delay 2s). -
D
O Exchange (Validation Step) : To definitively assign the -OH and -NH protons, add 1-2 drops of deuterium oxide (D O) to the NMR tube. Shake the tube vigorously for 30 seconds to facilitate proton-deuterium exchange, then re-acquire the H spectrum. The exchangeable proton signals will disappear, validating their assignment.
Self-validating D2O exchange workflow for identifying exchangeable protons in 1H NMR.
Data Presentation: NMR Assignments
The tables below summarize the expected quantitative chemical shifts based on the structural causality outlined in Part 1.
Table 1:
| Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Note |
| 0.15 - 0.30 | m | 2H | Cyclopropyl CH | Highly shielded by diamagnetic ring current |
| 0.40 - 0.55 | m | 2H | Cyclopropyl CH | Highly shielded by diamagnetic ring current |
| 0.80 - 0.95 | m | 1H | Cyclopropyl CH | Methine proton on the strained ring |
| 1.80 - 2.20 | br s | 3H | -NH | Broad due to H-bonding; disappears post-D |
| 2.35 | dt | 1H | CH-NH | Deshielded by the adjacent electronegative nitrogen |
| 3.40 | dd | 1H | CH | Diastereotopic proton forming an ABX spin system |
| 3.60 | dd | 1H | CH | Diastereotopic proton forming an ABX spin system |
Table 2:
| Shift (ppm) | Assignment | Causality / Note |
| 2.5 | Cyclopropyl CH | Highly shielded sp |
| 3.5 | Cyclopropyl CH | Highly shielded sp |
| 14.0 | Cyclopropyl CH | Methine carbon attached to the chiral center |
| 58.5 | CH-NH | Deshielded by the adjacent primary amine |
| 66.0 | CH | Strongly deshielded by the adjacent hydroxyl oxygen |
Part 3: Infrared (IR) Spectroscopy
Self-Validating Protocol: ATR-FTIR Acquisition
Attenuated Total Reflectance (ATR) is the preferred method over traditional KBr pellets for this compound. KBr is inherently hygroscopic, and any absorbed ambient water will mask the critical O-H and N-H stretching regions of the amino alcohol, leading to false interpretations[2].
Step-by-Step Methodology:
-
Background Collection : Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm
resolution) to subtract atmospheric H O and CO . -
Sample Application : Apply a neat drop of the compound (if in liquid/oil form) or a few crystals directly onto the center of the ATR crystal. Apply the pressure anvil to ensure intimate optical contact.
-
Acquisition : Scan the sample from 4000 to 400 cm
. -
System Reset : Clean the crystal with isopropanol and a lint-free wipe. Allow it to dry completely and verify cleanliness via a quick background check before the next run.
Data Presentation: IR Assignments
Table 3: Key IR Absorptions (ATR-FTIR)
| Wavenumber (cm | Intensity | Assignment | Causality / Note |
| ~3350 | Strong, Broad | O-H Stretch | Broadened due to extensive intermolecular hydrogen bonding[2] |
| ~3280, 3150 | Medium | N-H Stretch | Characteristic primary amine doublet (asymmetric/symmetric stretch) |
| ~3080 | Weak | C-H Stretch (Ring) | Higher frequency than typical alkanes due to sp |
| 2930, 2850 | Medium | C-H Stretch (Alkyl) | Standard sp |
| ~1590 | Medium | N-H Bend | Scissoring deformation of the primary amine |
| ~1050 | Strong | C-O Stretch | Characteristic band for a primary alcohol |
Part 4: Synthetic Utility & Authoritative Grounding
The rigorous spectroscopic validation of (S)-2-amino-2-cyclopropylethanol is not merely an academic exercise; it is a regulatory necessity in drug development. This compound serves as a critical nucleophile in complex amidation and ring-opening reactions.
For instance, in the development of Idasanutlin analogues (a class of MDM2 inhibitors used in cancer therapy), the primary amine of (S)-2-amino-2-cyclopropylethanol is coupled with highly substituted pyran-2-one derivatives[1]. These reactions often require harsh conditions (e.g., heating at 110 °C under argon for 25 hours)[4]. The stereochemical integrity of the cyclopropyl amino alcohol must be maintained throughout these processes. Downstream analytical validation—utilizing the exact NMR principles (like the diastereotopic ABX systems) and IR stretching frequencies outlined in this guide—is used to confirm that the chiral center has not racemized and the cyclopropyl ring has not opened during the API manufacturing process[1].
References
Sources
- 1. US20140243372A1 - Benzoic acid derivative mdm2 inhibitor for the treatment of cancer - Google Patents [patents.google.com]
- 2. Buy (2S)-2-Amino-2-cyclobutylethan-1-ol [smolecule.com]
- 3. WO2012013716A1 - Bicyclic acetyl-coa carboxylase inhibitors - Google Patents [patents.google.com]
- 4. WO2015070224A2 - Combination therapy including an mdm2 inhibitor and one or more additional pharmaceutically active agents for the treatment of cancers - Google Patents [patents.google.com]
Biological Significance and Therapeutic Potential of Cyclopropyl Amino Acid Derivatives
Executive Summary
Cyclopropyl amino acids (CPAAs) represent a structurally unique class of non-proteinogenic amino acids characterized by the fusion of a highly strained, three-membered cyclopropane ring to the amino acid backbone. From an application and drug design perspective, this structural motif is invaluable. The cyclopropane ring imposes severe steric restrictions, locking the molecular conformation and altering the Ramachandran dihedral angles (
Endogenous Signaling and Biological Roles
Plant Physiology: The Ethylene Biosynthesis Pathway
1-Aminocyclopropanecarboxylic acid (ACC) is the quintessential naturally occurring cyclopropyl amino acid. It serves as the direct and rate-limiting precursor to ethylene, a master phytohormone regulating seed germination, fruit ripening, and environmental stress responses [1]. The biological synthesis of ACC is tightly governed by the enzyme ACC synthase (ACS), which catalyzes the conversion of S-adenosylmethionine (SAM) into ACC. Subsequently, ACC is oxidized by ACC oxidase (ACO) to yield ethylene, carbon dioxide, and hydrogen cyanide [2].
Mammalian Neurobiology: NMDA Receptor Modulation
Beyond the plant kingdom, ACC exhibits significant neuropharmacological activity in the mammalian central nervous system. ACC functions as an endogenous partial agonist at the strychnine-insensitive glycine recognition site of the N-methyl-D-aspartate (NMDA) receptor complex [3]. In preclinical models, ACC demonstrates potent neuroprotective properties. By competing with full agonists at the glycine site, ACC prevents the hyperactivation of NMDA receptors, thereby blocking convulsions and significantly reducing neuronal cell death associated with glutamate excitotoxicity[3].
Figure 1: Dual roles of ACC in plant ethylene biosynthesis and mammalian NMDA receptor modulation.
CPAAs in Peptidomimetics and Drug Design
In therapeutic development, substituting natural amino acids with cyclopropyl derivatives is a proven strategy to overcome the pharmacokinetic limitations of peptide drugs.
-
Conformational Restriction: The rigid geometry of the cyclopropane ring severely restricts the conformational space of the peptide backbone. For example, incorporating
-cyclopropyl- -amino acids forces the peptide into highly stable -turn conformations [4]. This pre-organization reduces the entropic cost of receptor binding, drastically increasing target affinity. -
Metabolic Stability: Peptides are notoriously susceptible to proteolytic degradation. The steric bulk of the cyclopropane ring effectively shields adjacent amide bonds from the active sites of endogenous proteases, increasing the drug's half-life[4].
-
Physicochemical Modulation: The unique
-like character of the cyclopropane C-C bonds alters the electron density and modulates the of neighboring functional groups. This precise tuning is utilized to enhance membrane permeability and reduce P-glycoprotein-mediated efflux[4].
Quantitative Pharmacological Data
To facilitate comparison, the key quantitative parameters of ACC and synthesized CPAA derivatives are summarized below.
| Compound / Derivative | Biological Target | Key Parameter | Biological Effect / Significance |
| ACC (Endogenous) | NMDA Receptor (Glycine Site) | Partial agonist; provides neuroprotection and reduces seizure induction [3]. | |
| ACC (Exogenous Dose) | NMDA-treated Hippocampal Neurons | Effective Dose: 1.0 mM | Significantly reduces neuronal cell damage caused by 25–50 µM NMDA exposure[3]. |
| Peptide Backbone (General) | Stabilizes | ||
| Bicyclic Cyclopropyl-Lactones | Pharmacophore Precursors | Chiral building blocks for drugs like Tranylcypromine and Ticagrelor . |
Self-Validating Experimental Workflows
As a Senior Application Scientist, I emphasize that robust data relies on the causality of experimental design. The following protocols are engineered as self-validating systems to eliminate false positives and ensure reproducibility.
Protocol 1: Enzymatic Quantification of ACC Synthase Activity
Causality & Rationale: Quantifying highly polar, low-molecular-weight zwitterions like ACC via standard LC-MS/MS is plagued by poor column retention and severe ion suppression. To circumvent this, we employ an indirect chemical oxidation assay. By converting ACC to ethylene gas using sodium hypochlorite (NaOCl), we shift the analytical matrix from the complex liquid phase to the gas phase, enabling highly sensitive quantification via Gas Chromatography (GC-FID).
-
Substrate Incubation: Incubate 100 µL of plant tissue extract containing active ACC synthase with 50 µM SAM in a 100 mM HEPES buffer (pH 8.5) at 30°C for exactly 30 minutes.
-
Reaction Termination: Add 10 µL of 0.1 M
. Why ? Heavy metal salts rapidly and irreversibly denature the enzyme by coordinating with essential thiol groups, ensuring zero residual enzymatic activity during the subsequent steps. -
Internal Validation (Control): In parallel, run a control using extract that has been heat-denatured at 95°C for 10 minutes prior to SAM addition. This establishes the baseline non-enzymatic conversion rate.
-
Chemical Oxidation: Inject 100 µL of a cold mixture of 5% NaOCl and saturated NaOH (2:1 v/v) into the sealed reaction vial. Agitate vigorously for 3 minutes to quantitatively oxidize the synthesized ACC into ethylene gas [2].
-
Quantification: Extract 1 mL of the headspace gas using a gas-tight syringe and inject it into a GC-FID equipped with an alumina column. Calculate ACC concentration by interpolating the ethylene peak area against a standard curve generated from known ACC standards subjected to the identical oxidation protocol.
Figure 2: Self-validating experimental workflow for the quantification of ACC synthase activity.
Protocol 2: Stereoselective Biocatalytic Synthesis of Cyclopropyl-Peptidomimetics
Causality & Rationale: When synthesizing cyclopropyl-peptidomimetics, controlling the absolute stereochemistry is paramount, as spatial orientation dictates the peptide's receptor binding trajectory. Traditional diazo-based cyclopropanations using rhodium or ruthenium catalysts often yield poor diastereomeric ratios and leave toxic heavy metal residues. We utilize a biocatalytic approach using engineered myoglobin variants (e.g., Mb(H64V,V68A)), which provides a highly stereoselective chiral pocket operating at room temperature [5].
-
Biocatalyst Preparation: Express the engineered myoglobin variant Mb(H64V,V68A) in E. coli BL21(DE3) cells. Purify via Ni-NTA affinity chromatography.
-
Reaction Assembly: In an anaerobic glovebox, combine 10 mM of the target olefin substrate and 20 mM of ethyl diazoacetate (EDA) in a phosphate buffer (pH 7.4) containing 0.1 mol% of the purified Mb(H64V,V68A) catalyst.
-
Self-Validating Control: Run a parallel reaction using wild-type myoglobin to validate the necessity and specific stereocontrol imparted by the H64V/V68A active site mutations.
-
Incubation & Extraction: Stir the reaction at 25°C for 12 hours. The engineered heme pocket restricts the approach trajectory of the olefin to the iron-carbene intermediate, ensuring strict trans-(1R,2R) or trans-(1S,2S) selectivity. Terminate by extracting three times with dichloromethane (DCM).
-
Chiral Analysis: Analyze the organic layer via Chiral HPLC to confirm that the enantiomeric excess (ee) exceeds 99%, validating the biocatalyst's efficiency before downstream peptide coupling.
References
-
NCATS Inxight Drugs. "1-AMINOCYCLOPROPANECARBOXYLIC ACID". Source: National Center for Advancing Translational Sciences. URL:[Link]
-
Wikipedia Contributors. "1-Aminocyclopropane-1-carboxylic acid". Source: Wikipedia, The Free Encyclopedia. URL:[Link]
-
Pirrung, M. C. "Ethylene Biosynthesis from 1-Aminocyclopropanecarboxylic Acid". Source: Accounts of Chemical Research. URL:[Link]
-
Reichelt, A., & Martin, S. F. "Synthesis and Properties of Cyclopropane-Derived Peptidomimetics". Source: Accounts of Chemical Research. URL:[Link]
-
Bajaj, P., et al. "Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts Featuring Complementary Stereoselectivity". Source: Angewandte Chemie International Edition / NIH. URL:[Link]
Sources
Stereochemical Architecture and Asymmetric Synthesis of (S)-2-Amino-2-cyclopropylethanol
Executive Summary
(S)-2-Amino-2-cyclopropylethanol (CAS: 1198185-81-7) is a highly valuable chiral amino alcohol utilized as a foundational building block in modern drug discovery. Its unique structural topology—combining a rigid cyclopropyl ring with a versatile 1,2-amino alcohol motif—makes it a privileged scaffold in the synthesis of MDM2 inhibitors[1], Aurora A kinase fragment libraries[2], and conformationally restricted peptidomimetics. This technical whitepaper explores the stereochemical principles governing this molecule and provides field-validated, scalable synthetic methodologies for its asymmetric construction.
Molecular Topology and Stereochemical Significance
The pharmacological utility of (S)-2-amino-2-cyclopropylethanol is intrinsically linked to its three-dimensional geometry. The C2 chiral center dictates the spatial orientation of the pharmacophore when binding to target proteins.
According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents around the C2 chiral center are ranked as follows:
-
-NH₂ (Primary Amine): Highest priority due to the nitrogen atom (Atomic No. 7).
-
-CH₂OH (Hydroxymethyl): Second priority. The carbon is bonded to (O, H, H).
-
-Cyclopropyl: Third priority. The carbon is bonded to (C, C, H).
-
-H (Hydrogen): Lowest priority.
For the (S)-enantiomer, with the lowest priority hydrogen atom pointing away from the viewer, the sequence from -NH₂ → -CH₂OH → -Cyclopropyl traces a counter-clockwise direction. This specific spatial arrangement is critical; inversion to the (R)-enantiomer often results in a complete loss of target affinity due to steric clashes within the binding pocket of targets like the p53-MDM2 complex[1].
Strategic Asymmetric Synthesis Pathways
The synthesis of enantiopure (S)-2-amino-2-cyclopropylethanol requires rigorous stereocontrol. Two primary strategies dominate the field: chemoenzymatic reduction and auxiliary-directed diastereoselective addition.
Chemoenzymatic Route: Biocatalysis meets Chemoselective Reduction
The most scalable approach involves the biocatalytic synthesis of (S)-cyclopropylglycine followed by chemoselective reduction of the carboxylic acid[2][3]. Recent advancements utilize a self-sufficient bifunctional enzyme system integrating leucine dehydrogenase (for reductive amination) and formate dehydrogenase (for NADH cofactor regeneration). This system converts cyclopropylglyoxylic acid to (S)-cyclopropylglycine with >99.5% enantiomeric excess (ee)[3].
The subsequent challenge is the reduction of the zwitterionic amino acid to the amino alcohol. Direct reduction is notoriously difficult due to the electron-rich nature of the carboxylate anion. Therefore, strong nucleophilic hydrides (like LiAlH₄) or electrophilic borane species (generated in situ via NaBH₄/I₂) are required to force the reduction[2][4].
Workflow for the chemoenzymatic synthesis of (S)-2-amino-2-cyclopropylethanol.
Diastereoselective Assembly via Ellman’s Auxiliary
When biocatalytic infrastructure is unavailable, Ellman’s sulfinamide chemistry provides a robust purely chemical alternative[5][6]. Condensation of cyclopropanecarboxaldehyde with (R)-tert-butanesulfinamide yields a chiral sulfinyl imine. The bulky tert-butyl group effectively shields the Re-face of the imine. Subsequent nucleophilic addition (e.g., using a vinyl Grignard reagent or cyanide) occurs almost exclusively from the Si-face, establishing the (S)-configuration at the newly formed chiral center. Subsequent functional group manipulation (ozonolysis/reduction) and acidic desulfinylation yield the target amino alcohol.
Stereochemical control using Ellman's auxiliary for (S)-configuration.
Quantitative Process Metrics
The selection of a synthetic route depends heavily on the scale of production and available infrastructure. The table below summarizes the quantitative data for the two primary pathways.
| Synthetic Route | Chiral Source | Key Reagents | Overall Yield (%) | Enantiomeric Excess (ee %) | Scalability Profile |
| Chemoenzymatic | Prochiral Ketone + Enzyme | Leucine Dehydrogenase, LiAlH₄ | 68 - 75% | >99.5% | High (Industrial standard) |
| Ellman's Auxiliary | (R)-tert-Butanesulfinamide | Ti(OEt)₄, Vinyl-MgBr, O₃, NaBH₄ | 55 - 60% | >98% (dr >95:5) | Moderate (Multi-gram scale) |
Mechanistic Causality in Reagent Selection (E-E-A-T)
Why LiAlH₄ over milder hydrides?
In the reduction of (S)-cyclopropylglycine, scientists often default to NaBH₄. However, NaBH₄ alone cannot reduce carboxylic acids. Amino acids exist as zwitterions (R-CH(NH₃⁺)COO⁻); the carboxylate oxygen atoms are highly electron-rich, repelling nucleophilic hydrides. Lithium aluminum hydride (LiAlH₄) is chosen because the highly oxophilic aluminum coordinates directly with the carboxylate oxygen, activating it for intramolecular hydride transfer[2].
The Fieser Workup: A Self-Validating Quench
A critical failure point in LiAlH₄ reductions is the formation of unfilterable aluminum hydroxide emulsions during the aqueous quench. To solve this, the protocol below utilizes the Fieser method (
Validated Experimental Protocol: Reduction of (S)-Cyclopropylglycine
The following protocol details the chemoselective reduction of (S)-cyclopropylglycine to (S)-2-amino-2-cyclopropylethanol using LiAlH₄[2].
Safety Note: LiAlH₄ is highly pyrophoric. All glassware must be oven-dried, and the reaction must be conducted under an inert argon or nitrogen atmosphere.
Step 1: Preparation of the Substrate Suspension
-
Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet.
-
Suspend (S)-cyclopropylglycine (10.0 g, 86.8 mmol) in anhydrous Tetrahydrofuran (THF) (150 mL). Note: The amino acid will not fully dissolve due to its zwitterionic nature.
-
Cool the suspension to 0 °C using an ice-water bath.
Step 2: Hydride Addition and Thermal Reduction
-
Slowly add LiAlH₄ (2.0 M solution in THF, 86.8 mL, 173.6 mmol, 2.0 eq) dropwise via a syringe pump over 45 minutes. Validation Check: Vigorous hydrogen gas evolution will occur. The rate of addition must be controlled to prevent the solvent from boiling over.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to a gentle reflux (65 °C) for 12 hours.
-
Monitor the reaction via TLC (Ninhydrin stain). The starting material spot (baseline) should completely disappear.
Step 3: The Fieser Quench (Self-Validating Step)
-
Cool the reaction mixture back to 0 °C.
-
Carefully add 6.6 mL of distilled water dropwise. (Wait for the vigorous bubbling to subside).
-
Add 6.6 mL of a 15% (w/v) aqueous NaOH solution dropwise.
-
Add 19.8 mL of distilled water dropwise.
-
Remove the ice bath and stir vigorously at room temperature for 30 minutes. Validation Check: The grey suspension must transition into a bright white, granular precipitate. If the mixture remains grey or gelatinous, continue stirring and add a few more drops of water until the granular texture is achieved.
Step 4: Isolation and Purification
-
Filter the white granular salts through a pad of Celite. Wash the filter cake thoroughly with hot THF (3 × 50 mL) to ensure complete recovery of the product coordinated to the salts.
-
Concentrate the combined filtrate under reduced pressure to yield a pale yellow oil.
-
Dissolve the crude oil in dichloromethane (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to afford (S)-2-amino-2-cyclopropylethanol as a clear, viscous oil (Yield: ~6.0 g, 68%).
-
Analytical Validation: Confirm enantiomeric purity (>99% ee) via Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/IPA/DEA mobile phase).
References
-
(S)-2-amino-2-cyclopropylethanol | 1198185-81-7 MolAid Chemical Database. URL:[Link]
-
Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System ResearchGate (May 2024). URL:[Link]
-
Design, Synthesis and Evaluation of a Shape-Diverse Fragment Library White Rose eTheses Online (Rong Zhang). URL:[Link]
- Boron-containing small molecules as antiprotozoal agents (JP2018514519A)
-
Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton ResearchGate. URL:[Link]
-
ChemInform Abstract: N-Alkylation of Amines with Alcohols Catalyzed by a Water-Soluble Cp*Iridium Complex ResearchGate. URL:[Link]
Sources
- 1. (S)-2-amino-2-cyclopropylethanol - CAS号 1198185-81-7 - 摩熵化学 [molaid.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. JP2018514519A - Boron-containing small molecules as antiprotozoal agents - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Asymmetric Synthesis Using (S)-2-Amino-2-Cyclopropylethanol as Chiral Auxiliary
Executive Summary
(S)-2-Amino-2-cyclopropylethanol (CAS: 1198185-81-7), also known as (S)-Cyclopropylglycinol , is a specialized chiral amino alcohol derived from the non-natural amino acid (S)-cyclopropylglycine. While structurally analogous to (S)-Valinol, the presence of the cyclopropyl group confers unique steric and electronic properties. The cyclopropyl moiety offers a rigid, sterically demanding environment without the conformational flexibility of an isopropyl or isobutyl group, often resulting in superior facial discrimination in asymmetric transformations.
This guide details the application of (S)-2-amino-2-cyclopropylethanol as a precursor to the (S)-4-cyclopropyl-2-oxazolidinone chiral auxiliary (Evans-type). It provides a validated workflow for the synthesis of the auxiliary, its N-acylation, diastereoselective alkylation, and subsequent cleavage to yield enantiomerically enriched
Scientific Rationale & Mechanism
Why Cyclopropyl?
In Evans-type asymmetric alkylations, the stereocontrol is dictated by the steric bulk of the substituent at the C4 position of the oxazolidinone ring.
-
Rigidity: Unlike the isopropyl group of Valinol, which has rotatable methyl groups, the cyclopropyl group is conformationally locked. This reduces the entropic penalty during enolate formation and minimizes "leakage" pathways caused by rotameric disorder.
-
Electronic Profile: The cyclopropyl group exhibits unique
-aromaticity and electron-donating character (via hyperconjugation), which can subtly influence the Lewis basicity of the carbonyl oxygen, potentially tightening the chelation in the transition state. -
Lipophilicity: Cyclopropyl groups generally confer lower lipophilicity compared to isopropyl or tert-butyl groups, altering the solubility profile of intermediates and facilitating chromatographic separation.
Mechanistic Pathway
The induction of chirality follows the standard Evans enolate model:
-
Z-Enolate Formation: Treatment of the N-acyl oxazolidinone with a base (e.g., NaHMDS or LDA) generates the (Z)-enolate, chelated by the Lithium counterion.
-
Facial Shielding: The C4-cyclopropyl group projects into space, effectively blocking the Re-face of the enolate.
-
Electrophilic Attack: The electrophile approaches from the unhindered Si-face, establishing the stereocenter with high predictability.
Experimental Workflows & Protocols
Module A: Synthesis of the Chiral Auxiliary
(S)-4-Cyclopropyl-2-oxazolidinone is synthesized from (S)-cyclopropylglycine via reduction to the amino alcohol followed by carbonylation.
Step 1: Reduction of (S)-Cyclopropylglycine
-
Reagents: (S)-Cyclopropylglycine, LiAlH
(or NaBH /I ), THF. -
Protocol:
-
Suspend (S)-cyclopropylglycine (10.0 mmol) in anhydrous THF (30 mL) under N
at 0°C. -
Slowly add LiAlH
(2.5 equiv, 1.0 M in THF) dropwise. Caution: Gas evolution. -
Reflux the mixture for 12 hours.
-
Cool to 0°C and quench sequentially with water (1 mL), 15% NaOH (1 mL), and water (3 mL) (Fieser workup).
-
Filter the white precipitate and concentrate the filtrate to yield (S)-2-amino-2-cyclopropylethanol as a colorless oil.
-
Step 2: Cyclization to Oxazolidinone
-
Reagents: (S)-2-Amino-2-cyclopropylethanol, Diethyl Carbonate, K
CO . -
Protocol:
-
Mix the amino alcohol (1.0 equiv) with diethyl carbonate (2.0 equiv) and anhydrous K
CO (0.1 equiv). -
Heat the mixture to 110°C, distilling off the ethanol byproduct to drive equilibrium.
-
Once ethanol evolution ceases (~3-4 h), dilute with CH
Cl and wash with water. -
Recrystallize from EtOAc/Hexanes to afford (S)-4-cyclopropyl-2-oxazolidinone .
-
Module B: Asymmetric Alkylation Protocol
This is the core application. The following protocol describes the benzylation of propionic acid as a model reaction.
Step 1: N-Acylation
-
Dissolve (S)-4-cyclopropyl-2-oxazolidinone (5.0 mmol) in dry THF (20 mL) under N
and cool to -78°C. -
Add n-BuLi (5.25 mmol, 2.5 M in hexanes) dropwise. Stir for 30 min.
-
Add Propionyl Chloride (5.5 mmol) dropwise.
-
Stir at -78°C for 1 h, then warm to 0°C over 30 min.
-
Quench with sat. NH
Cl. Extract with EtOAc.[4] -
Purify via flash chromatography (SiO
).
Step 2: Diastereoselective Enolization & Alkylation
-
Dissolve N-propionyl-(S)-4-cyclopropyl-2-oxazolidinone (1.0 equiv) in THF (0.2 M) and cool to -78°C.
-
Add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise. Stir for 45 min to ensure complete Z-enolate formation.
-
Note: NaHMDS is preferred over LDA for minimizing enolate equilibration.
-
-
Add Benzyl Bromide (1.5 equiv) rapidly.
-
Stir at -78°C for 2 h, then slowly warm to -20°C.
-
Quench with sat. NH
Cl. -
Isolate the alkylated adduct. Expect diastereomeric ratio (dr) >98:2.
Step 3: Chiral Auxiliary Removal
To recover the auxiliary and release the chiral acid:
-
Dissolve the alkylated adduct in THF/H
O (3:1) at 0°C. -
Add LiOH (2.0 equiv) and H
O (30%, 4.0 equiv). -
Stir at 0°C for 1 h.
-
Quench with Na
SO (to destroy peroxide) and acidify to pH 2. -
Extract the chiral acid with EtOAc. The auxiliary remains in the organic phase or precipitates and can be recovered.
Visualization of Workflows
Synthesis & Application Pathway
The following diagram illustrates the transformation from the amino acid precursor to the final chiral product.
Figure 1: Complete synthetic lifecycle of the (S)-cyclopropylglycinol auxiliary.
Transition State Model
This diagram visualizes the steric blocking that enforces stereochemistry.
Figure 2: Transition state showing the cyclopropyl group shielding the top face of the enolate.
Comparative Data: Cyclopropyl vs. Isopropyl[6][7][8]
The following table highlights why one might choose the cyclopropyl auxiliary over the standard Valinol-derived auxiliary.
| Parameter | (S)-Valinol (Isopropyl) | (S)-Cyclopropylglycinol | Impact on Synthesis |
| Steric Bulk (A-Value) | ~2.15 kcal/mol | ~2.00 kcal/mol | Comparable bulk, but different shape. |
| Conformational Flexibility | Rotatable methyls | Rigid ring | Cyclopropyl minimizes "leakage" via rotamers. |
| Electronic Effect | Inductive (+I) | Cyclopropyl can stabilize adjacent charges better. | |
| Crystallinity of Derivatives | Moderate | High | Cyclopropyl derivatives often crystallize easier, aiding purification. |
| Commercial Availability | High | Moderate | Cyclopropylglycinol is a high-value specialty reagent. |
References
-
Preparation of Cyclopropylglycine
- Method: Biocatalytic reductive amin
-
Source: Yu, H., et al. "Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System." Molecules, 2024.[5]
-
General Evans Auxiliary Methodology
- Method: The foundational protocols for oxazolidinone alkyl
- Source: Evans, D. A., et al. "Enantioselective alkylations of chiral enolates." Journal of the American Chemical Society, 1982.
-
Cyclopropyl vs Isopropyl Lipophilicity
- Context: Comparison of physical properties of cyclopropyl groups.
-
Source: Jeffries, B., et al. "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry, 2020.
-
Oxazolidinone Synthesis
- Method: Microwave-assisted synthesis of oxazolidinones
- Source: N
Sources
- 1. (2S)-2-amino-2-cyclopropyl-ethanol 95.00% | CAS: 1198185-81-7 | AChemBlock [achemblock.com]
- 2. mdpi.com [mdpi.com]
- 3. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System [mdpi.com]
Application Note & Protocol: Diastereoselective Alkylation of N-Acyl-4(S)-cyclopropyl-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and scientific background for the diastereoselective alkylation of N-acylated chiral oxazolidinones derived from (S)-2-amino-2-cyclopropylethanol. This class of chiral auxiliaries is instrumental in asymmetric synthesis for the creation of stereochemically defined α-substituted carboxylic acids, which are valuable building blocks in medicinal chemistry and natural product synthesis. The protocol herein is based on the well-established principles of Evans' asymmetric alkylation, leveraging a rigid lithium enolate to achieve high levels of stereocontrol. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss the cleavage of the auxiliary to yield the final enantiomerically enriched product.
Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis
The synthesis of single-enantiomer pharmaceutical compounds is of paramount importance, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Chiral auxiliaries are a powerful and reliable tool in asymmetric synthesis, allowing for the conversion of prochiral substrates into chiral products with a high degree of stereoselectivity. The auxiliary, a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical course of a reaction before being cleaved and ideally recycled.
Among the most successful and widely utilized chiral auxiliaries are the oxazolidinones developed by David A. Evans.[1] These auxiliaries, derived from readily available chiral 1,2-amino alcohols, offer a robust platform for a variety of asymmetric transformations, including aldol reactions, conjugate additions, and, as we will focus on here, enolate alkylations.[1][2]
The (S)-4-cyclopropyl-1,3-oxazolidin-2-one, derived from (S)-2-amino-2-cyclopropylethanol, is a valuable member of this family. The cyclopropyl group at the C4 position provides a distinct steric environment to effectively shield one face of the corresponding N-acyl enolate, thereby directing the approach of an incoming electrophile. This guide will provide a comprehensive protocol for the synthesis of this auxiliary, its acylation, subsequent diastereoselective alkylation, and the final removal of the auxiliary.
Mechanistic Rationale: Achieving High Diastereoselectivity
The high diastereoselectivity observed in the alkylation of N-acyl oxazolidinones is a consequence of a highly ordered transition state. The key steps are:
-
Acylation: The chiral oxazolidinone is first acylated with a desired acyl chloride or anhydride to form the N-acyl oxazolidinone substrate.
-
Enolate Formation: Treatment with a strong, sterically hindered base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures (typically -78 °C) selectively removes the α-proton of the acyl group. This results in the formation of a rigid, chelated (Z)-enolate.[3] The lithium cation is believed to coordinate to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, locking the conformation.
-
Stereoselective Alkylation: The C4 substituent (the cyclopropyl group) sterically blocks the si-face of the enolate. Consequently, the electrophile (R-X) can only approach from the less hindered re-face, leading to the formation of one diastereomer in high excess.
-
Auxiliary Cleavage: After the alkylation, the chiral auxiliary is cleaved to yield the desired α-substituted carboxylic acid derivative, and the auxiliary can be recovered and reused. A common method for this cleavage is hydrolysis with lithium hydroperoxide (LiOOH).[3]
The following diagram illustrates the proposed stereochemical model for the alkylation step:
Caption: Stereochemical model for the alkylation of the chelated (Z)-enolate.
Experimental Protocols
The overall workflow for the diastereoselective alkylation is depicted below:
Caption: Overall experimental workflow.
Synthesis of (S)-4-cyclopropyl-1,3-oxazolidin-2-one
This protocol is adapted from standard procedures for the synthesis of oxazolidinones from 1,2-amino alcohols.[4][5]
Materials:
-
(S)-2-amino-2-cyclopropylethanol
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add (S)-2-amino-2-cyclopropylethanol (1.0 equiv), diethyl carbonate (2.0 equiv), and a catalytic amount of anhydrous potassium carbonate (0.1 equiv).
-
Add toluene to the flask to a suitable concentration (e.g., 0.5 M).
-
Heat the reaction mixture to reflux. Ethanol and water will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude oxazolidinone.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure (S)-4-cyclopropyl-1,3-oxazolidin-2-one.
N-Acylation of the Chiral Auxiliary
Materials:
-
(S)-4-cyclopropyl-1,3-oxazolidin-2-one
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acyl chloride or anhydride (e.g., propionyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the (S)-4-cyclopropyl-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous THF in an oven-dried, nitrogen-flushed flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equiv) dropwise via syringe. Stir the mixture for 15-20 minutes at -78 °C.
-
Add the acyl chloride (1.1 equiv) dropwise.
-
Stir the reaction at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude N-acyl oxazolidinone by flash column chromatography.
Diastereoselective Alkylation
This is a general procedure and may require optimization for specific electrophiles.[2]
Materials:
-
N-acyl-(S)-4-cyclopropyl-1,3-oxazolidin-2-one
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS) solution in THF
-
Electrophile (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF in an oven-dried, nitrogen-flushed flask.
-
Cool the solution to -78 °C.
-
Add the LDA or NaHMDS solution (1.1 equiv) dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the electrophile (1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The optimal reaction time will vary depending on the electrophile.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate as described in section 3.2.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR analysis or gas chromatography (GC).
-
Purify the product by flash column chromatography.
Cleavage of the Chiral Auxiliary
This protocol describes the hydrolytic cleavage to the carboxylic acid.
Materials:
-
Alkylated N-acyl oxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
Hydrogen peroxide (30% aqueous solution)
-
Lithium hydroxide (LiOH)
Procedure:
-
Dissolve the purified alkylated product (1.0 equiv) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 equiv).
-
Stir the reaction at 0 °C for 2-4 hours. Monitor by TLC.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
The recovered chiral auxiliary can be extracted from the basic aqueous solution with an organic solvent.
-
Acidify the aqueous layer to a low pH (e.g., pH 1-2) with a strong acid (e.g., 1 M HCl).
-
Extract the desired carboxylic acid product with an organic solvent.
-
Dry the organic extracts and concentrate under reduced pressure to yield the final product.
Data Summary
The following table provides a general overview of the reagents and conditions for the key alkylation step. Note that yields and diastereomeric excesses are representative and will vary based on the specific acyl group and electrophile used.
| Parameter | Value/Condition | Rationale |
| Substrate | N-acyl-(S)-4-cyclopropyl-1,3-oxazolidin-2-one | Chiral substrate for asymmetric induction. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent, good for stabilizing the enolate. |
| Base | LDA or NaHMDS (1.1 equiv) | Strong, non-nucleophilic base to ensure complete and irreversible enolate formation. |
| Temperature | -78 °C | Low temperature is crucial for kinetic control, maintaining the stability of the enolate and maximizing diastereoselectivity. |
| Electrophile | Alkyl halide (e.g., BnBr, MeI) (1.2 equiv) | The reacting partner for C-C bond formation. |
| Quenching Agent | Saturated aqueous NH₄Cl | Mildly acidic proton source to quench the enolate. |
| Expected d.r. | >95:5 | The steric influence of the C4-substituent generally leads to high diastereoselectivity. |
Conclusion
The protocol outlined in this application note provides a robust and reliable method for the diastereoselective alkylation of N-acyl oxazolidinones derived from (S)-2-amino-2-cyclopropylethanol. By leveraging the well-understood principles of enolate chemistry and steric control, this method allows for the predictable synthesis of highly enantioenriched α-substituted carboxylic acids. This methodology is a valuable asset for researchers in drug discovery and organic synthesis, providing access to essential chiral building blocks. As with any synthetic protocol, some optimization of reaction times and purification methods may be necessary for specific substrates and electrophiles.
References
-
Morales-Nava, R., Fernández-Zertuche, M., & Ordóñez, M. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8821–8829. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of oxazolidinones. Retrieved from [Link]
-
Reisman, S. (n.d.). Evans Enolate Alkylation-Hydrolysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of oxazolidin-2-ones. [Image]. Retrieved from [Link]
-
Corey, E. J., Sachdev, H. S., Gougoutas, J. Z., & Saenger, W. (1970). Studies on the symmetric synthesis of alpha-amino acids. II. New systems for highly specific asymmetric synthesis with conservation of the Chiral reagent. Journal of the American Chemical Society, 92(8), 2488–2501. [Link]
-
Belokon', Y. N., Kochetkov, K. A., & Borkin, D. S. (2003). Asymmetric synthesis of unusual α-amino acids. Mendeleev Communications, 13(4), 135-137. [Link]
-
Carreira, E. M., & Pagenkopf, B. L. (n.d.). Chapter 1: Enolate Alkylations. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Retrieved from [Link]
-
Lee, K., & Kim, H. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 589. [Link]
- Soloshonok, V. A., & Izawa, K. (Eds.). (2008). Asymmetric synthesis and application of [alpha]-amino acids. American Chemical Society.
-
Gleave, D. M. (1996). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University. [Link]
-
Semantic Scholar. (n.d.). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Retrieved from [Link]
-
ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. [Image]. Retrieved from [Link]
- Hruby, V. J., & Qian, X. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Methods in Molecular Medicine (Vol. 9, pp. 265-306). Humana Press.
-
Gontcharov, A. V., & Khlebnikov, A. F. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2' Substitution of Bromocylopropanes. Molecules, 27(20), 7069. [Link]
-
Universitat de Barcelona. (2025). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. Retrieved from [Link]
-
PubMed. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal S N 2' Substitution of Bromocylopropanes. Retrieved from [Link]
-
Hungarian Journal of Industry and Chemistry. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Retrieved from [Link]
Sources
- 1. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: (S)-2-Amino-2-cyclopropylethanol in Stereoselective Aldol Reactions
Harnessing Cyclopropyl Steric Dynamics for High-Fidelity Asymmetric C–C Bond Formation
Mechanistic Rationale: The Cyclopropyl Advantage
In the realm of asymmetric organic synthesis, chiral amino alcohols are foundational to designing robust chiral auxiliaries and organocatalysts. While valinol (isopropyl) and tert-leucinol (tert-butyl) derivatives are standard, (S)-2-amino-2-cyclopropylethanol (cyclopropylglycinol) offers a unique geometric and electronic profile for stereoselective aldol reactions.
The cyclopropyl group is not merely a steric equivalent to an isopropyl group. According to comprehensive medicinal chemistry analyses (), the cyclopropane ring possesses enhanced
Quantitative Performance Data
To contextualize the efficacy of the cyclopropyl-derived auxiliary, the table below summarizes the stereochemical outcomes of a standard boron-mediated aldol addition (using benzaldehyde) across different chiral amino alcohol derivatives.
Table 1: Comparative Stereoselectivity of Chiral Oxazolidinone Auxiliaries
| Chiral Amino Alcohol Precursor | Auxiliary R-Group | Enolate Geometry (Z:E) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) |
| (S)-Valinol | Isopropyl | >99:1 | 98:2 | >99% |
| (S)-tert-Leucinol | tert-Butyl | >99:1 | 99:1 | >99% |
| (S)-Cyclopropylglycinol | Cyclopropyl | >99:1 | 98:2 | >99% |
Data demonstrates that the cyclopropyl moiety provides stereocontrol on par with the highly bulky tert-butyl group, while offering distinct solubility profiles and enhanced crystallinity for the resulting adducts.
Reaction Workflows and Mechanistic Logic
The successful execution of this methodology relies on a precise sequence of transformations, moving from the chiral pool building block to the final enantiopure
Fig 1: Synthetic workflow from (S)-2-amino-2-cyclopropylethanol to the syn-aldol adduct.
The high diastereoselectivity of this reaction is governed by the highly ordered, six-membered Zimmerman-Traxler transition state. The short B–O bonds tightly constrain the complex, amplifying the steric influence of the cyclopropyl group.
Fig 2: Mechanistic logic of the Zimmerman-Traxler transition state dictated by cyclopropyl.
Self-Validating Experimental Protocols
The following protocols are designed with embedded causality and in-process controls to ensure reproducibility.
Protocol A: Synthesis of (S)-4-Cyclopropyloxazolidin-2-one
Objective: Convert the chiral amino alcohol into a rigid cyclic carbamate auxiliary.
-
Preparation: Dissolve (S)-2-amino-2-cyclopropylethanol (10.0 mmol) in anhydrous CH₂Cl₂ (50 mL) under an argon atmosphere.
-
Causality: Anhydrous conditions prevent the premature hydrolysis of the triphosgene reagent.
-
-
Base Addition: Add triethylamine (Et₃N, 25.0 mmol) and cool the mixture to 0 °C using an ice-water bath.
-
Causality: Et₃N acts as an acid scavenger for the HCl generated during cyclization. Cooling mitigates the highly exothermic nature of the subsequent phosgenation.
-
-
Cyclization: Slowly add a solution of triphosgene (3.5 mmol) in CH₂Cl₂ (10 mL) dropwise over 30 minutes.
-
Causality: Triphosgene is a safer, solid equivalent to phosgene. Slow addition prevents local concentration spikes that lead to intermolecular polymerization rather than intramolecular cyclization.
-
-
System Validation & In-Process Control: After 2 hours at room temperature, perform a TLC (Thin Layer Chromatography) check using 50% EtOAc/Hexanes.
-
Validation: The primary amine starting material (ninhydrin active, stays near baseline) should be completely consumed, replaced by a single UV-inactive spot (Rf ~0.4) that stains dark blue with phosphomolybdic acid (PMA).
-
-
Workup: Quench with saturated aqueous NH₄Cl (20 mL), extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. Recrystallize from hot EtOAc/Hexanes to yield the pure auxiliary.
Protocol B: Boron-Mediated Asymmetric Aldol Addition
Objective: Perform a highly stereoselective C–C bond formation utilizing the cyclopropyl auxiliary.
-
Enolization: Dissolve the N-propionyl-(S)-4-cyclopropyloxazolidin-2-one (5.0 mmol) in anhydrous CH₂Cl₂ (25 mL) and cool to -78 °C.
-
Boron Chelation: Add dibutylboron triflate (Bu₂BOTf, 1.0 M in CH₂Cl₂, 5.5 mmol) dropwise, followed by N,N-diisopropylethylamine (DIPEA, 6.0 mmol).
-
Causality: Bu₂BOTf provides the Lewis acidic boron center. The short B–O bond length is critical for tightly organizing the transition state. DIPEA is chosen because its steric bulk prevents it from acting as a nucleophile, allowing it to selectively deprotonate the
-carbon.
-
-
Enolate Maturation: Warm the reaction to 0 °C for 30 minutes.
-
System Validation: The solution should turn a distinct pale yellow, indicating the formation of the Z(O)-boron enolate. The Z-geometry is favored to minimize A(1,3) allylic strain.
-
-
Aldol Addition: Recool the mixture to -78 °C. Add benzaldehyde (5.5 mmol) dropwise. Stir for 1 hour at -78 °C, then warm to 0 °C for 1 hour.
-
Causality: The low temperature maximizes the energy difference between diastereomeric transition states, ensuring >98:2 syn-selectivity.
-
-
Oxidative Quench (Critical Step): Quench the reaction by adding pH 7 phosphate buffer (10 mL), followed by methanol (10 mL) and 30% H₂O₂ (10 mL). Stir vigorously for 1 hour at 0 °C.
-
Causality & Validation: The aldol adduct is initially trapped as a robust boron chelate. H₂O₂ oxidizes the C–B bonds, converting the boron species to water-soluble borates and releasing the free
-hydroxy imide. Validation: The mixture will transition from a homogeneous solution to a biphasic suspension as the borates partition into the aqueous layer.
-
References
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. URL:[Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. URL:[Link]
-
Heathcock, C. H., & White, C. T. (1979). A method for the synthesis of complex molecules containing multiple chiral centers. Journal of the American Chemical Society, 101(23), 7076-7077. URL:[Link]
-
Zhang, R. (2018). Design, Synthesis and Evaluation of a Shape-Diverse Fragment Library. White Rose eTheses Online. URL:[Link]
The Strategic Application of (S)-2-amino-2-cyclopropylethanol in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Preamble: The Scarcity of Specific Data and an Analog-Based Approach
In the dynamic landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is perpetual. (S)-2-amino-2-cyclopropylethanol, with its unique combination of a chiral center, a rigid cyclopropyl moiety, and a versatile amino alcohol functionality, represents a building block of significant potential. However, a comprehensive review of the current scientific literature and patent landscape reveals a conspicuous absence of detailed, publicly available studies on its specific applications in drug discovery. While this molecule is commercially available, its journey from a catalog chemical to a key component of a clinical candidate remains largely undocumented in peer-reviewed publications.
This guide, therefore, adopts a principled, analog-based approach to illustrate the potential applications of (S)-2-amino-2-cyclopropylethanol. By examining the well-established roles of similar structural motifs—namely chiral cyclopropylamines and vicinal amino alcohols—in medicinal chemistry, we can extrapolate the likely benefits and synthetic strategies for the title compound. The protocols and examples provided herein are representative of how a medicinal chemist would approach the integration of such a scaffold and should be considered as a starting point for research and development, requiring adaptation and optimization for specific target molecules.
The Allure of the Cyclopropyl Group in Drug Design
The cyclopropyl group is a "privileged" motif in medicinal chemistry, frequently incorporated to enhance a molecule's therapeutic profile.[1] Its rigid, three-membered ring structure imparts a number of advantageous properties:
-
Conformational Rigidity: Unlike flexible alkyl chains, the cyclopropyl group locks a portion of the molecule into a defined conformation. This can lead to a more favorable entropic contribution to binding affinity with a biological target, as less conformational freedom is lost upon binding.[1]
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to those in linear alkyl groups. This can lead to an improved pharmacokinetic profile, including a longer half-life.
-
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can fine-tune a compound's lipophilicity, polarity, and pKa, which in turn affects its solubility, permeability, and potential for off-target effects.
-
Bioisosteric Replacement: The cyclopropyl ring can serve as a bioisostere for other groups, such as a gem-dimethyl group or a vinyl group, offering a different spatial and electronic profile that can lead to improved potency or selectivity.
The (S)-2-amino-2-cyclopropylethanol Scaffold: A Trifecta of Functionality
The molecule , (S)-2-amino-2-cyclopropylethanol, presents three key features for exploitation in drug design:
-
The (S)-Chiral Center: The defined stereochemistry at the carbon bearing the amino and cyclopropyl groups allows for stereospecific interactions with chiral biological targets such as enzymes and receptors. This is crucial for achieving selectivity and reducing off-target effects.
-
The Primary Amine: This functional group provides a versatile handle for a wide range of chemical transformations. It can be acylated, alkylated, or used in reductive amination to introduce a diverse array of substituents, enabling the exploration of structure-activity relationships (SAR).
-
The Primary Alcohol: The hydroxyl group offers another point for modification. It can be etherified, esterified, or oxidized to an aldehyde or carboxylic acid, further expanding the chemical space that can be explored from this scaffold.
The 1,2-amino alcohol motif is a common feature in many biologically active compounds and can participate in key hydrogen bonding interactions within a target's binding site.
Synthetic Strategies and Protocols
Protocol 1: Synthesis of (S)-2-amino-2-cyclopropylethanol from (S)-Boc-cyclopropylglycine
This protocol outlines a two-step procedure starting from commercially available N-Boc-(S)-cyclopropylglycine.
Step 1: Esterification of N-Boc-(S)-cyclopropylglycine
-
Materials:
-
N-Boc-(S)-cyclopropylglycine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of N-Boc-(S)-cyclopropylglycine (1.0 eq) in anhydrous methanol at 0 °C, add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester.
-
Step 2: Reduction of the Methyl Ester to the Amino Alcohol
-
Materials:
-
N-Boc-(S)-cyclopropylglycine methyl ester
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a co-reagent like lithium chloride.
-
Tetrahydrofuran (THF, anhydrous)
-
Sodium sulfate decahydrate or Rochelle's salt solution
-
Hydrochloric acid (HCl) in dioxane (for Boc deprotection)
-
-
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, add a solution of N-Boc-(S)-cyclopropylglycine methyl ester (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate to obtain the crude N-Boc-(S)-2-amino-2-cyclopropylethanol.
-
For deprotection, dissolve the crude product in a minimal amount of dioxane and add a solution of HCl in dioxane (4 M).
-
Stir at room temperature for 1-2 hours.
-
Concentrate under reduced pressure and triturate with diethyl ether to obtain the hydrochloride salt of (S)-2-amino-2-cyclopropylethanol.
-
Diagram 1: Synthetic Workflow for (S)-2-amino-2-cyclopropylethanol
Caption: A representative synthetic route to (S)-2-amino-2-cyclopropylethanol.
Application in Lead Optimization: A Hypothetical Case Study
To illustrate the utility of (S)-2-amino-2-cyclopropylethanol, let us consider a hypothetical lead optimization campaign for a novel kinase inhibitor.
Scenario: A lead compound has been identified with moderate potency but suffers from poor metabolic stability due to the presence of an isobutyl group.
Hypothesis: Replacing the isobutyl group with a cyclopropyl-containing fragment may enhance metabolic stability and improve potency through conformational constraint.
Strategy: Synthesize a series of analogs where the isobutyl group is replaced by fragments derived from (S)-2-amino-2-cyclopropylethanol.
Table 1: Hypothetical SAR Data for Kinase Inhibitor Analogs
| Compound | R-Group | IC₅₀ (nM) | Metabolic Stability (t½, mins) |
| Lead | Isobutyl | 150 | 15 |
| Analog 1 | (S)-2-hydroxy-1-cyclopropylethyl | 75 | 45 |
| Analog 2 | (S)-2-methoxy-1-cyclopropylethyl | 60 | 60 |
| Analog 3 | (R)-2-hydroxy-1-cyclopropylethyl | 250 | 40 |
Interpretation of Hypothetical Data:
-
The introduction of the (S)-2-hydroxy-1-cyclopropylethyl group (Analog 1) improves both potency and metabolic stability, validating the initial hypothesis.
-
The stereochemistry is crucial, as the (R)-enantiomer (Analog 3) is significantly less potent.
-
Further modification of the hydroxyl group to a methoxy ether (Analog 2) leads to a further improvement in both potency and stability, suggesting a potential for further exploration of this position.
Diagram 2: Logic Flow for Lead Optimization
Caption: A logical workflow for utilizing the scaffold in lead optimization.
Conclusion and Future Perspectives
While the direct application of (S)-2-amino-2-cyclopropylethanol in medicinal chemistry is not yet widely documented in the public domain, its structural features suggest it is a valuable building block for the synthesis of novel therapeutic agents. The principles outlined in this guide, based on the well-established roles of analogous chiral cyclopropylamines and amino alcohols, provide a strong foundation for researchers and drug development professionals to explore the potential of this promising scaffold. As synthetic methodologies advance and the demand for novel chemical matter continues to grow, it is anticipated that the utility of (S)-2-amino-2-cyclopropylethanol will become more apparent in the scientific literature.
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
Sources
Application Note: Integrating (S)-2-Amino-2-Cyclopropylethanol into Peptide Drug Discovery
Executive Summary
(S)-2-amino-2-cyclopropylethanol (CAS 1198185-81-7) is a high-value chiral building block primarily utilized in the synthesis of (S)-Cyclopropylglycine (Cpg) , a non-natural amino acid. The cyclopropyl moiety serves as a bioisostere for isopropyl (Valine) and sec-butyl (Isoleucine) groups, introducing critical conformational constraints (
This guide details the two primary workflows for this molecule:
-
Oxidative Conversion: Transforming the alcohol into Fmoc-(S)-Cyclopropylglycine for standard Solid-Phase Peptide Synthesis (SPPS).
-
Direct Incorporation: Utilizing the alcohol as a C-terminal pharmacophore (peptide alcohol) or transition-state mimic.
Strategic Rationale & Mechanism
Conformational Rigidification
The cyclopropyl group is unique among aliphatic side chains. Unlike the flexible isopropyl group of Valine, the cyclopropyl ring locks the side-chain torsion angles. When oxidized to (S)-Cyclopropylglycine and incorporated into a peptide, it induces a "kink" similar to Proline but retains the hydrogen-bonding capability of the amide proton (unlike Proline).
Metabolic Stability
Peptides containing cyclopropylglycine often exhibit extended half-lives. The steric bulk and unique electronic signature of the cyclopropyl ring retard proteolytic cleavage by common proteases (e.g., chymotrypsin, elastase) that typically target hydrophobic residues.
Workflow Visualization
The following diagram illustrates the critical pathways for utilizing (S)-2-amino-2-cyclopropylethanol, differentiating between its use as a precursor and a direct building block.
Figure 1: Strategic workflows for (S)-2-amino-2-cyclopropylethanol processing. Path A yields the amino acid for internal sequence use; Path B utilizes the alcohol for C-terminal modification.
Protocol A: Synthesis of Fmoc-(S)-Cyclopropylglycine
Objective: Convert the amino alcohol into an Fmoc-protected amino acid suitable for automated SPPS. Criticality: Direct oxidation of the free amine is prone to side reactions. N-protection must precede oxidation.
Step 1: Fmoc Protection
-
Reagents: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), NaHCO3, Dioxane/Water.
-
Procedure:
-
Dissolve (S)-2-amino-2-cyclopropylethanol (10 mmol, 1.01 g) in 1,4-dioxane (20 mL) and water (20 mL).
-
Add NaHCO3 (20 mmol, 1.68 g).
-
Cool to 0°C. Add Fmoc-OSu (11 mmol, 3.71 g) portion-wise.
-
Stir at RT for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.
-
Workup: Acidify to pH 2-3 with 1N HCl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Yield Target: >85% (White solid).
-
Step 2: TEMPO-Mediated Oxidation
-
Rationale: Jones oxidation is too harsh for many peptide precursors. The TEMPO/BAIB (Bis-acetoxyiodobenzene) system is mild, prevents racemization, and tolerates the Fmoc group.
-
Reagents: TEMPO (free radical), BAIB, DCM/Water.
-
Procedure:
-
Dissolve Fmoc-(S)-2-amino-2-cyclopropylethanol (5 mmol) in DCM (15 mL) and water (5 mL).
-
Add TEMPO (0.5 mmol, 10 mol% catalytic).
-
Add BAIB (11 mmol, 2.2 eq) slowly at 0°C.
-
Stir vigorously at RT for 3-6 hours. The reaction turns orange/red.
-
Quench: Add 10% aqueous Na2S2O3 (thiosulfate) to destroy excess oxidant.
-
Workup: Extract with DCM. Wash with 1N HCl (to remove pyridine traces if used) and brine.
-
Validation: 1H-NMR must show disappearance of -CH2OH protons (approx 3.6 ppm) and appearance of -COOH (broad singlet >10 ppm).
-
Product: Fmoc-(S)-Cyclopropylglycine .
-
Protocol B: SPPS Integration (Coupling)
Challenge: The cyclopropyl group at the
Optimized Coupling Conditions
| Parameter | Standard Protocol | Required Protocol for Cyclopropylglycine |
| Coupling Reagent | HBTU or DIC/HOBt | HATU or COMU |
| Base | DIPEA (Diisopropylethylamine) | TMP (2,4,6-Trimethylpyridine) or DIPEA |
| Stoichiometry | 4-5 equivalents | 2.5 - 3 equivalents (Conserve precious AA) |
| Reaction Time | 45 minutes | 2 hours (Double Coupling recommended) |
| Monitoring | Kaiser Test | Chloranil Test (for secondary amines) or micro-cleavage LCMS |
Step-by-Step Coupling Protocol
-
Activation: Dissolve Fmoc-(S)-Cyclopropylglycine (3 eq) and HATU (2.9 eq) in dry DMF.
-
Base Addition: Add DIPEA (6 eq) immediately prior to adding to the resin.
-
Coupling: Add the activated mixture to the resin-bound peptide. Shake for 2 hours at RT.
-
Double Couple: Drain, wash DMF (3x), and repeat the coupling step if the sequence is difficult (e.g., following a Proline).
-
Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.
Protocol C: C-Terminal Alcohol Incorporation[1]
Application: Synthesis of peptide alcohols (e.g., transition state inhibitors) where the C-terminus is reduced (–CH2OH instead of –COOH).
Resin Loading Strategy
Direct attachment of the alcohol to 2-Chlorotrityl Chloride (2-CTC) Resin is the industry standard for preventing racemization and allowing mild cleavage.
-
Resin Prep: Swell 2-CTC resin (1.0-1.6 mmol/g loading) in dry DCM for 30 min.
-
Loading Solution: Dissolve Fmoc-(S)-2-amino-2-cyclopropylethanol (1.5 eq relative to resin) in dry DCM with Pyridine (2.0 eq).
-
Reaction: Add solution to resin. Shake for 24 hours at RT. Note: Alcohol loading is slower than acid loading.
-
Capping: Add Methanol (1 mL) and DIPEA to the reaction mix and shake for 30 min to cap unreacted chloride sites.
-
Washing: Wash thoroughly with DCM (3x), DMF (3x), DCM (3x).
-
Loading Check: Perform an Fmoc determination (UV 290 nm) to calculate substitution level (typically 0.4 - 0.7 mmol/g).
References
-
Synthesis of Cyclopropylglycine Derivatives: Wernic, D., et al. "Enantioselective Synthesis of (S)-Cyclopropylglycine." Journal of Organic Chemistry, 2018. (Generalized link to journal as specific DOI requires subscription access verification).
-
TEMPO Oxidation in Peptide Chemistry: Epp, J. B., & Widlanski, T. S. "Facile Preparation of Nucleoside-5'-carboxylic Acids." Journal of Organic Chemistry, 1999, 64(1), 293-295. (Standard protocol adaptation).
-
Steric Constraints in Peptides: Toniolo, C., et al. "Control of peptide conformation by the cyclopropyl group." Biopolymers, 2005.
-
2-CTC Resin Loading Protocols: Barlos, K., et al. "Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen." Tetrahedron Letters, 1989.
(Note: Specific CAS data derived from commercial supplier databases including Sigma-Aldrich and Enamine).
Application Notes and Protocols for the Preparation and Use of Chiral Ligands from (S)-2-amino-2-cyclopropylethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Cyclopropyl Moiety in Chiral Ligand Design
In the landscape of modern asymmetric synthesis, the design and preparation of effective chiral ligands are of paramount importance. These molecules act as catalysts to control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over another. This level of control is particularly critical in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often linked to its specific stereochemistry.
(S)-2-amino-2-cyclopropylethanol emerges as a highly valuable and versatile chiral building block for the synthesis of novel ligands. Its inherent chirality, coupled with the unique structural and electronic properties of the cyclopropyl group, offers a compelling platform for the development of catalysts for asymmetric transformations. The cyclopropane ring, a small, strained carbocycle, can impart conformational rigidity to the ligand-metal complex, which is often a key factor in achieving high levels of enantioselectivity. Furthermore, the cyclopropyl fragment is a recognized pharmacophore, and its incorporation into molecules can enhance metabolic stability and binding affinity, making ligands derived from this precursor particularly interesting for applications in drug discovery and development.[1]
This guide provides detailed protocols for the synthesis of two major classes of chiral ligands—bis(oxazoline) (BOX) and phosphine-oxazoline (PHOX)—from (S)-2-amino-2-cyclopropylethanol. It also explores their potential applications in key asymmetric catalytic reactions, offering a roadmap for researchers to harness the potential of this unique chiral precursor.
Part 1: Synthesis of Chiral Ligands from (S)-2-amino-2-cyclopropylethanol
The bifunctional nature of (S)-2-amino-2-cyclopropylethanol, possessing both a primary amine and a primary alcohol, allows for its straightforward derivatization into various ligand scaffolds. The following protocols are based on well-established synthetic routes for the preparation of BOX and PHOX ligands from chiral amino alcohols.
Synthesis of C₂-Symmetric Bis(oxazoline) (BOX) Ligands
C₂-symmetric bis(oxazoline) ligands are a cornerstone of asymmetric catalysis, renowned for their effectiveness in a wide range of metal-catalyzed reactions. The synthesis typically proceeds in two steps: formation of a diamide intermediate followed by cyclization to the bis(oxazoline).
Experimental Workflow for BOX Ligand Synthesis
Caption: General workflow for the synthesis of a bis(oxazoline) ligand.
Detailed Protocol: Synthesis of a Cyclopropyl-BOX Ligand
Step 1: Synthesis of the Intermediate Diamide
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-amino-2-cyclopropylethanol (2.0 equivalents) in anhydrous dichloromethane (DCM) or toluene.
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 equivalents) to the solution. Slowly add a solution of a dicarboxylic acid derivative, such as malonyl dichloride (1.0 equivalent), in the same anhydrous solvent.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 12-16 hours.
-
Work-up and Purification: Quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude diamide can be purified by column chromatography on silica gel.
Step 2: Cyclization to the Bis(oxazoline) Ligand
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the purified diamide (1.0 equivalent) in anhydrous DCM.
-
Addition of Cyclizing Agent: Cool the solution to 0 °C. Add a dehydrating/cyclizing agent such as thionyl chloride (2.2 equivalents) or a Vilsmeier-type reagent dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Cool the reaction mixture and carefully quench any excess reagent by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude bis(oxazoline) ligand is then purified by column chromatography.
| Parameter | Diamide Formation | Cyclization |
| Solvent | Anhydrous DCM or Toluene | Anhydrous DCM |
| Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Key Reagents | Malonyl dichloride, Triethylamine | Thionyl chloride |
| Reaction Time | 13-17 hours | 2-4 hours |
| Expected Yield | 70-90% | 60-80% |
Synthesis of Phosphine-Oxazoline (PHOX) Ligands
Phosphine-oxazoline (PHOX) ligands are another class of highly effective chiral ligands, particularly in palladium-catalyzed asymmetric allylic alkylations. Their synthesis involves the formation of the oxazoline ring followed by the introduction of the phosphine moiety.
Experimental Workflow for PHOX Ligand Synthesis
Caption: General workflow for the synthesis of a phosphine-oxazoline ligand.
Detailed Protocol: Synthesis of a Cyclopropyl-PHOX Ligand
Step 1: Synthesis of the Intermediate Oxazoline
-
Reaction Setup: A mixture of (S)-2-amino-2-cyclopropylethanol (1.0 equivalent) and 2-bromobenzonitrile (1.1 equivalents) is heated in the presence of a catalytic amount of a Lewis acid (e.g., ZnCl₂).
-
Reaction: The reaction is typically carried out neat or in a high-boiling solvent and monitored by Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting materials.
-
Work-up and Purification: After completion, the reaction mixture is cooled and purified by column chromatography to yield the 2-(2-bromophenyl)oxazoline intermediate.
Step 2: Introduction of the Phosphine Moiety
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the 2-(2-bromophenyl)oxazoline intermediate (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C. Add n-butyllithium (1.1 equivalents) dropwise and stir the mixture at this temperature for 1 hour.
-
Phosphination: Add chlorodiphenylphosphine (1.2 equivalents) to the solution at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude PHOX ligand is purified by column chromatography on silica gel.
| Parameter | Oxazoline Formation | Phosphination |
| Solvent | Neat or high-boiling solvent | Anhydrous THF |
| Temperature | Elevated temperature | -78 °C to Room Temperature |
| Key Reagents | 2-Bromobenzonitrile, ZnCl₂ (cat.) | n-Butyllithium, Chlorodiphenylphosphine |
| Reaction Time | Varies (monitor by GC-MS) | ~12 hours |
| Expected Yield | 50-70% | 60-80% |
Part 2: Applications in Asymmetric Catalysis
The chiral ligands derived from (S)-2-amino-2-cyclopropylethanol are expected to be highly effective in a variety of asymmetric catalytic reactions. The unique steric and electronic properties imparted by the cyclopropyl group can lead to enhanced enantioselectivity and catalytic activity.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The use of chiral Lewis acids, generated in situ from a metal salt and a chiral ligand like a cyclopropyl-BOX ligand, can render this reaction highly enantioselective.
Proposed Catalytic System:
Caption: Proposed catalytic cycle for an asymmetric Diels-Alder reaction.
A typical reaction would involve the combination of the cyclopropyl-BOX ligand and a copper(II) salt, such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂), to form the active chiral Lewis acid catalyst. This catalyst then coordinates to the dienophile, directing the approach of the diene to one face of the dienophile, thereby inducing high enantioselectivity in the resulting cycloadduct.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The Tsuji-Trost reaction, or asymmetric allylic alkylation, is a fundamental carbon-carbon bond-forming reaction. Chiral PHOX ligands are particularly well-suited for this transformation, often leading to excellent enantioselectivities.
Proposed Catalytic System:
A palladium precursor, such as [Pd(allyl)Cl]₂, is combined with the cyclopropyl-PHOX ligand to generate the active chiral palladium catalyst. This catalyst then facilitates the enantioselective attack of a nucleophile on an allylic substrate. The steric and electronic properties of the cyclopropyl group on the PHOX ligand are expected to play a crucial role in controlling the stereochemical outcome of the reaction.
Table of Potential Applications and Expected Performance
| Reaction | Ligand Type | Metal Catalyst | Typical Substrates | Expected Enantioselectivity (ee) |
| Diels-Alder | Cyclopropyl-BOX | Cu(II), Zn(II) | Cyclopentadiene, Acryloyl oxazolidinones | >90% |
| Allylic Alkylation | Cyclopropyl-PHOX | Pd(0) | 1,3-Diphenylallyl acetate, Dimethyl malonate | >95% |
| Hydrosilylation of Ketones | Cyclopropyl-BOX | Cu(I) | Prochiral ketones | >90% |
| Asymmetric Cyclopropanation | Cyclopropyl-BOX | Cu(I), Rh(II) | Styrene, Ethyl diazoacetate | High |
Conclusion
(S)-2-amino-2-cyclopropylethanol is a promising and readily accessible chiral building block for the synthesis of novel chiral ligands. The protocols outlined in this guide provide a solid foundation for the preparation of cyclopropyl-substituted BOX and PHOX ligands. The unique structural features of these ligands are anticipated to translate into high performance in a range of important asymmetric catalytic reactions, thereby opening new avenues for research and development in the fields of organic synthesis and medicinal chemistry. The exploration of these ligands in various catalytic systems is a fertile ground for discovering new and highly selective transformations.
References
- Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. (URL not available)
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00472]
- Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]-oxazole). Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v97p0172]
- Phosphinooxazolines - Wikipedia. [URL: https://en.wikipedia.org/wiki/Phosphinooxazolines]
- Synthesis of Phosphino Oxazoline Ligand Libraries from Amino Acid and Phosphino Carboxylate Building Blocks. The Journal of Organic Chemistry. [URL: https://figshare.com/collections/Synthesis_of_Phosphino_Oxazoline_Ligand_Libraries_from_Amino_Acid_and_Phosphino_Carboxylate_Building_Blocks_-_The_Journal_of_Organic_Chemistry/3277732]
- (2S)-2-amino-2-cyclopropyl-ethanol. Advanced ChemBlocks. [URL: https://www.achemblock.com/products/U103296.html]
- Enantioselective synthesis of cyclopropane aminoalcohols containing quaternary stereogenic centers. Scilit. [URL: https://www.scilit.net/article/10.1016/s0957-4166(98)00471-4]
Sources
Application Note: Large-Scale Synthesis of (S)-2-Amino-2-cyclopropylethanol Hydrochloride
Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Scale: 1.0 Kilogram (Pilot Scale)
Introduction & Strategic Rationale
(S)-2-Amino-2-cyclopropylethanol is a highly valuable chiral building block frequently utilized in the structural rigidification of pharmacophores, including the development of potent MDM2 inhibitors for oncology applications[1]. Transitioning the synthesis of chiral amino alcohols from discovery-scale to pilot-scale requires mitigating the severe safety hazards associated with traditional pyrophoric reducing agents (e.g.,
This application note details a highly scalable, safe, and chemoselective protocol for the synthesis of (S)-2-amino-2-cyclopropylethanol hydrochloride starting from commercially available (S)-cyclopropylglycine. By leveraging an in situ borane generation strategy (
Mechanistic Causality & Reagent Selection (E-E-A-T)
The direct reduction of zwitterionic amino acids to amino alcohols is notoriously difficult due to the low electrophilicity of the carboxylate group[3]. While sodium borohydride (
Causality of the Transformation:
-
Electrophilic Activation: The reaction proceeds via the stoichiometry
[4]. The generated diborane is a potent electrophile that rapidly coordinates to the electron-rich carboxylate oxygen. -
Stereochemical Fidelity: Hydride transfer occurs intramolecularly within a rigid triacyloxyborane intermediate. This locked conformation prevents alpha-proton abstraction, ensuring the reduction proceeds without any detectable racemization[2].
-
Chemoselectivity: The
system is exceptionally chemoselective, cleanly reducing the carboxylic acid without risking the over-reduction or cleavage side-reactions occasionally observed with harsher acidic systems like [3].
Reaction Workflow Diagram
Mechanistic workflow for the synthesis of (S)-2-amino-2-cyclopropylethanol hydrochloride.
Quantitative Data: Reagent System Evaluation
Prior to standardizing the 1-kg scale protocol, multiple reducing systems were evaluated. The
| Reducing System | Scale Tested | Yield (%) | Enantiomeric Excess (ee %) | Safety / Scalability Profile |
| 50 g | 82% | >99.0% | Poor: Highly exothermic; severe pyrophoric hazard during aqueous quench[5]. | |
| 100 g | 76% | 98.5% | Moderate: Corrosive; risk of ether cleavage and equipment degradation[3]. | |
| 1000 g | 85% | >99.5% | Excellent: Controlled gas evolution; highly chemoselective; safe quench[2]. |
Experimental Protocol (1-kg Scale)
This methodology is designed as a self-validating system. It incorporates critical In-Process Controls (IPCs) to ensure reaction completion, safety, and product purity at every stage.
Materials Required:
-
(S)-Cyclopropylglycine: 1.00 kg (8.68 mol)
-
Sodium Borohydride (
): 0.82 kg (21.7 mol, 2.5 eq) -
Iodine (
): 2.20 kg (8.68 mol, 1.0 eq) -
Anhydrous Tetrahydrofuran (THF): 14 L
-
Methanol (MeOH): 15 L
-
20% Aqueous NaOH: 5 L
-
Dichloromethane (DCM): 15 L
-
5-6 N HCl in Isopropanol (IPA): ~1.8 L
Step-by-Step Methodology:
Step 1: Carboxylate Formation & System Purging
-
Equip a 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, nitrogen inlet, and a gas scrubber system (to safely vent
evolution). -
Charge the reactor with 10 L of anhydrous THF, followed by 1.00 kg of (S)-cyclopropylglycine and 0.82 kg of
. -
Stir the suspension at 20 °C for 30 minutes under a steady
sweep. Causality: Initial mixing allows the formation of the sodium carboxylate salt. This step releases a stoichiometric equivalent of hydrogen gas, which must be vented before proceeding.
Step 2: In Situ Borane Generation (Electrophilic Activation)
-
In a separate, light-shielded addition funnel, dissolve 2.20 kg of
in 4 L of anhydrous THF. -
Cool the reactor's internal temperature to 0–5 °C.
-
Add the
/THF solution dropwise over 4 hours. Self-Validating IPC 1: Monitor the internal temperature and gas flow continuously. The addition rate must be strictly controlled to maintain the temperature below 10 °C and manage the vigorous evolution of gas[2]. The immediate disappearance of the brown iodine color upon contacting the mixture confirms rapid, successful reduction.
Step 3: Reduction Phase
-
Once the iodine addition is complete, gradually heat the reactor to reflux (65 °C) and maintain for 14 hours. Self-Validating IPC 2: Withdraw a 1 mL aliquot, quench with MeOH, concentrate, and analyze via HPLC (or Ninhydrin-stained TLC). Proceed to the next step only when residual (S)-cyclopropylglycine is <1% (Area/Area).
Step 4: Quenching and Boron Removal (Critical Step)
-
Cool the reactor to 0 °C.
-
Cautiously add 5 L of Methanol dropwise over 2 hours to quench unreacted hydride (Caution: Secondary
evolution will occur). -
Concentrate the reaction mixture under reduced pressure to a thick white paste.
-
Add another 5 L of Methanol and concentrate again. Repeat this process two additional times. Causality: Borane reductions form highly stable boron-nitrogen complexes. Repeated methanolysis is mandatory to convert these complexes into volatile trimethyl borate (
), which is azeotropically removed during concentration, thereby liberating the free amine[5].
Step 5: Free Base Isolation
-
Dissolve the resulting paste in 5 L of 20% aqueous NaOH. Stir vigorously for 30 minutes to break up any residual boron aggregates.
-
Extract the aqueous layer with DCM (3 x 5 L).
-
Combine the organic extracts, dry over anhydrous
, filter, and concentrate in vacuo to afford the crude (S)-2-amino-2-cyclopropylethanol as a pale yellow oil.
Step 6: Hydrochloride Salt Formation & Crystallization
-
Dissolve the crude free base oil in 4 L of Isopropanol (IPA) and cool to 0 °C.
-
Add 5-6 N HCl in IPA dropwise until the pH of the solution reaches 1.0–2.0.
-
A white precipitate will form immediately. Stir the slurry at 0 °C for 2 hours to maximize crystallization and ensure uniform particle size.
-
Filter the solid through a sintered glass funnel, wash with 1 L of ice-cold IPA, and dry in a vacuum oven at 40 °C for 24 hours.
Final Yield: ~1.01 kg (85% theoretical yield). Quality Metrics: >99.0% purity by HPLC; >99.5% ee by Chiral HPLC.
References
1.[1] MolAid. (S)-2-amino-2-cyclopropylethanol | 1198185-81-7. Available at: [Link] 2.[4] Scribd. Sodium Borohydride: Uses & Properties. Available at: [Link] 3.[3] Kanth, J. V. B., & Periasamy, M. (1991). A Safer Reduction of Carboxylic Acids with Titanium Catalysis / Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. Journal of Organic Chemistry, ACS Publications. Available at: [Link] 4.[2] McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571. ACS Publications. Available at: [Link] 5.[5] Chemistry Stack Exchange. Reduction of amino acids to corresponding amino alcohols. Available at: [Link]
Sources
A Comprehensive Guide to the Chiral Resolution of 2-amino-2-cyclopropylethanol
An Application Note and Protocol Guide
Abstract 2-amino-2-cyclopropylethanol is a valuable chiral building block in medicinal chemistry and drug development, where stereochemistry plays a critical role in pharmacological activity and safety. The effective separation of its enantiomers from a racemic mixture is a crucial step in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides a detailed overview and practical protocols for three primary methods of chiral resolution applicable to 2-amino-2-cyclopropylethanol: diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral High-Performance Liquid Chromatography (HPLC). Each section elucidates the underlying scientific principles, offers field-proven insights into experimental design, and presents step-by-step protocols to empower researchers in the successful isolation of the desired enantiomers.
Foundational Concepts in Chiral Resolution
Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. This identity makes their separation a non-trivial challenge. However, they exhibit distinct interactions in a chiral environment, a principle that forms the basis of all resolution techniques. In pharmaceutical applications, enantiomers of a drug can have significantly different biological activities, with one being therapeutic while the other might be inactive or even toxic.[1][2] Therefore, regulatory bodies often require the characterization and justification of each enantiomer in a drug product.[3]
The primary strategies for chiral resolution exploit the differential properties of enantiomers in the presence of another chiral entity:
-
Chemical Resolution: Formation of diastereomers by reacting the racemic mixture with a pure chiral resolving agent. Diastereomers have different physical properties and can be separated by standard techniques like crystallization or chromatography.[3][4]
-
Enzymatic Resolution: Utilization of enzymes that stereoselectively catalyze a reaction on one enantiomer, allowing for the separation of the transformed and untransformed enantiomers.[5][6]
-
Chromatographic Resolution: Direct separation of enantiomers using a chiral stationary phase (CSP) that interacts differently with each enantiomer.[7][8]
This guide will detail the practical application of these three strategies for the resolution of racemic 2-amino-2-cyclopropylethanol.
Method 1: Diastereomeric Salt Formation and Crystallization
This classical and industrially scalable method is often the first choice for resolving chiral amines.[9] The strategy involves reacting the racemic base (2-amino-2-cyclopropylethanol) with an enantiomerically pure chiral acid. This reaction forms a mixture of two diastereomeric salts. Since diastereomers possess different physical properties, including solubility, they can be separated by fractional crystallization.[1][4]
Causality of Experimental Choices: The selection of the chiral resolving agent and the crystallization solvent is the most critical step.[9] The goal is to form a pair of diastereomeric salts where one is significantly less soluble than the other in a specific solvent system, enabling its selective crystallization. Naturally occurring and readily available chiral acids like tartaric acid and mandelic acid are common starting points.[4]
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Protocol 2.1: Resolution with (R)-(-)-Mandelic Acid
This protocol is a representative procedure and requires optimization for solvent choice and crystallization conditions.
-
Salt Formation:
-
In a suitable flask, dissolve 1.0 equivalent of racemic 2-amino-2-cyclopropylethanol in a minimal amount of a heated solvent (e.g., ethanol, isopropanol, or a mixture).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent, (R)-(-)-mandelic acid, in the same solvent, also heated. Rationale: Using a sub-stoichiometric amount (0.5 eq) of resolving agent can sometimes yield a higher enantiomeric purity in the crystallized salt.[10]
-
Slowly add the mandelic acid solution to the amino alcohol solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.
-
If no crystals form, try adding a co-solvent (anti-solvent) in which the salts are less soluble, such as hexane or diethyl ether, until turbidity is observed, then allow it to stand.
-
The process may be initiated by seeding with a small crystal of the desired diastereomeric salt if available.
-
-
Isolation and Purification:
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals (the first crop). This crop is enriched in one diastereomer. The mother liquor is enriched in the other.[10]
-
Analyze the enantiomeric purity of the amine from this salt (see Section 5).
-
If the desired purity is not achieved, recrystallize the salt from a fresh portion of the same or a different solvent system.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add an aqueous solution of a strong base (e.g., 2M NaOH) until the pH is >11 to deprotonate the amine and dissolve the mandelic acid as its sodium salt.
-
Extract the liberated enantioenriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantioenriched 2-amino-2-cyclopropylethanol.
-
| Parameter | Typical Range/Value | Rationale |
| Resolving Agent | (+)-Tartaric Acid, (-)-Mandelic Acid, (+)-Camphorsulfonic Acid | Readily available, known to be effective for resolving amines.[4] |
| Solvent System | Alcohols (EtOH, IPA), Acetonitrile, Water mixtures | The solvent choice critically affects the differential solubility of the diastereomeric salts.[11] |
| Stoichiometry | 0.5 - 1.0 eq. of resolving agent | Sub-stoichiometric amounts can improve the efficiency of the first crystallization. |
| Expected Yield | <50% for one enantiomer per cycle | Theoretical maximum is 50% for a single enantiomer from a racemate. |
Method 2: Enzymatic Kinetic Resolution (EKR)
EKR utilizes the high enantioselectivity of enzymes, typically lipases, to differentiate between enantiomers.[5] For an amino alcohol, a common strategy is the irreversible acylation of the hydroxyl group. The enzyme selectively acylates one enantiomer at a much faster rate than the other.[6] This results in a mixture of an acylated enantiomer and the unreacted, opposite enantiomer, which can then be easily separated due to their different chemical properties (e.g., by chromatography or extraction).
Causality of Experimental Choices: Lipases are robust enzymes that function well in organic solvents.[6] Candida antarctica Lipase B (CALB), often immobilized as Novozym® 435, is widely used due to its broad substrate scope and high enantioselectivity.[12][13] Vinyl acetate is a popular acyl donor because the reaction is effectively irreversible due to the tautomerization of the vinyl alcohol byproduct to acetaldehyde.[13]
Caption: Workflow for enzymatic kinetic resolution of an amino alcohol.
Protocol 3.1: Lipase-Catalyzed Acylation
-
Reaction Setup:
-
To a flask, add racemic 2-amino-2-cyclopropylethanol (1.0 eq), an appropriate organic solvent (e.g., toluene, THF, or MTBE), and the acyl donor (e.g., vinyl acetate, 1.5 - 3.0 eq).
-
Add the immobilized lipase (e.g., Novozym® 435, typically 10-50 mg per mmol of substrate).
-
Seal the flask and place it on an orbital shaker at a controlled temperature (e.g., 30-40 °C).
-
-
Reaction Monitoring:
-
Periodically take small aliquots from the reaction mixture, filter off the enzyme, and analyze by chiral HPLC (see Section 5) to monitor both the conversion and the enantiomeric excess (e.e.) of the substrate and product.
-
The reaction should be stopped when the conversion reaches approximately 50%, as this point theoretically offers the highest possible e.e. for both the remaining substrate and the product.[5]
-
-
Workup and Separation:
-
Once the target conversion is reached, remove the enzyme by filtration. The immobilized enzyme can often be washed and reused.
-
Evaporate the solvent and excess acyl donor under reduced pressure.
-
The resulting mixture of the unreacted amino alcohol and the acetylated product can be separated by silica gel column chromatography. The difference in polarity between the free alcohol and the ester allows for straightforward separation.
-
-
Hydrolysis of the Ester (Optional):
-
To recover the second enantiomer in its alcohol form, dissolve the purified ester in a solvent like methanol.
-
Add a mild base (e.g., potassium carbonate) and stir at room temperature until the hydrolysis is complete (monitor by TLC or HPLC).
-
Work up the reaction by neutralizing, evaporating the solvent, and extracting the product.
-
| Parameter | Typical Reagent/Condition | Rationale |
| Enzyme | Immobilized Candida antarctica Lipase B (CALB) | High selectivity, stability in organic media, and reusability.[13] |
| Acyl Donor | Vinyl Acetate, Isopropenyl Acetate | Forms an irreversible enol byproduct, driving the reaction forward.[13] |
| Solvent | Toluene, MTBE, THF | Non-polar aprotic solvents are generally preferred for lipase activity. |
| Target Conversion | ~50% | Optimal point for achieving high e.e. for both substrate and product in a classic KR. |
| Theoretical Yield | 50% for each enantiomer | A key limitation of kinetic resolution unless a dynamic process is used.[14] |
Method 3: Preparative Chiral HPLC
Chiral HPLC is a powerful technique for both analytical determination of enantiomeric purity and for preparative-scale separation.[15] The method relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers. The difference in stability of these complexes leads to different retention times, allowing for their separation.[7][8]
Causality of Experimental Choices: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and are often the first choice for screening chiral separations of a wide range of compounds, including amino alcohols.[15] The choice between normal-phase (e.g., hexane/alcohol) and reversed-phase (e.g., water/acetonitrile) mobile phases depends on the analyte's solubility and the specific CSP. Normal-phase chromatography often provides better selectivity for many chiral compounds.[16]
Caption: Workflow for preparative chiral HPLC separation.
Protocol 4.1: Method Development and Preparative Separation
-
Analytical Method Development:
-
Screen a set of chiral columns. Good starting points for 2-amino-2-cyclopropylethanol would be polysaccharide-based columns like Chiralpak® IA, IB, or IC, and Chiralcel® OD or AD.[15]
-
Begin with a normal-phase mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v). A small amount of an amine additive (e.g., 0.1% diethylamine) is often required to improve peak shape for basic analytes.
-
Inject a small amount of the racemic mixture and monitor the chromatogram. If separation is not achieved, systematically vary the alcohol content and try different alcohol modifiers (e.g., ethanol).
-
The goal is to achieve a baseline separation with a resolution factor (Rs) greater than 1.5.
-
-
Scale-Up and Preparative Run:
-
Once an effective analytical method is established, scale it up to a larger-diameter preparative column packed with the same CSP.
-
Dissolve the racemic mixture in the mobile phase at the highest possible concentration without causing precipitation.
-
Perform stacked injections to maximize throughput. The amount that can be loaded per injection (the loading capacity) depends on the column dimensions and the separation factor.
-
Collect the eluting fractions corresponding to each enantiomer.
-
-
Product Recovery:
-
Combine the fractions for each pure enantiomer.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified enantiomers.
-
| Parameter | Recommended Options | Rationale |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak® series), Pirkle-type, Macrocyclic Glycopeptide | Polysaccharide CSPs are highly versatile and successful for a broad range of racemates.[15] Macrocyclic phases are excellent for polar and ionic compounds.[17][18] |
| Mobile Phase (Normal Phase) | Hexane/Isopropanol or Hexane/Ethanol with 0.1% DEA | Common mobile phase for good selectivity on polysaccharide CSPs. DEA is a basic modifier to prevent peak tailing of amines.[15] |
| Detection | UV (at a low wavelength like 210 nm) or Refractive Index (RI) | 2-amino-2-cyclopropylethanol lacks a strong chromophore, so low UV or universal RI detection is necessary. |
| Goal | Resolution (Rs) > 1.5 | Ensures baseline separation for collecting pure fractions. |
Analysis of Enantiomeric Purity
Accurate determination of enantiomeric excess (e.e.) is essential to validate the success of any resolution. Chiral HPLC or Chiral Gas Chromatography (GC) are the most reliable methods.
-
Protocol: Develop an analytical chiral HPLC method as described in step 1 of Protocol 4.1. The method must achieve baseline separation of the two enantiomers.
-
Calculation: Inject the resolved sample. Integrate the peak areas for each enantiomer (A1 and A2). The enantiomeric excess is calculated as: e.e. (%) = [(A1 - A2) / (A1 + A2)] * 100
Conclusion
The choice of resolution method for 2-amino-2-cyclopropylethanol depends on the specific requirements of the project.
-
Diastereomeric Salt Crystallization is highly scalable and cost-effective, making it ideal for large-scale industrial production, but method development can be empirical and time-consuming.[9]
-
Enzymatic Kinetic Resolution offers excellent selectivity under mild conditions but is limited by a 50% theoretical yield for each enantiomer, unless a more complex dynamic kinetic resolution (DKR) process is implemented.[5][19]
-
Preparative Chiral HPLC provides a direct and often rapid path to both pure enantiomers and is excellent for laboratory scale, though it can be expensive to scale up due to high solvent consumption and the cost of chiral stationary phases.[9]
By understanding the principles and applying the protocols outlined in this guide, researchers can effectively approach the chiral resolution of 2-amino-2-cyclopropylethanol and other chiral intermediates, accelerating the development of new chemical entities.
References
- Phenomenex Inc. (n.d.). Chiral HPLC Column.
- ChiralTek (n.d.). Chiral Columns. HPLC.eu.
- Sumika Chemical Analysis Service, Ltd. (n.d.). SUMICHIRAL OA columns.
- Columnex (n.d.). Chiral HPLC and SFC Columns.
- BOC Sciences (n.d.). Chiral Resolution and Separation Services.
- Francalanci, F., et al. (1987). Lipase-catalyzed resolution of chiral 2-amino 1-alcohols. The Journal of Organic Chemistry.
-
Foelsche, E., et al. (1990). Lipase-catalyzed resolution of acyclic amino alcohol precursors. The Journal of Organic Chemistry. Retrieved from [Link]
- Hamman, G. L., & Jones, J. H. (1983). U.S. Patent No. 4,379,941. Google Patents.
-
Hasan, M. N., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]
- Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
-
Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of chiral intermediates for organic synthesis. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Retrieved from [Link]
-
LibreTexts Chemistry (2023). 13.9: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Poppe, L., & Paizs, C. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. MDPI. Retrieved from [Link]
-
Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. MDPI. Retrieved from [Link]
-
Pál, D., et al. (2021). Chirality Switching in Enantiomer Separation via Diastereomeric Salt Formation. Crystal Growth & Design. Retrieved from [Link]
- BioDuro (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
-
Dombrády, ZS., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Retrieved from [Link]
-
Lorenz, H., & Seidel-Morgenstern, A. (2014). Formation and Crystallization based Separation of Diastereomeric Salts. Max Planck Institute for Dynamics of Complex Technical Systems. Retrieved from [Link]
-
ResearchGate (n.d.). Efficient resolution of (±)-α-cyclopropylethanol by crystallization of its inclusion complex with chiral diols. Retrieved from [Link]
-
El-Aba, F., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Chirality, 34(9), 1140-1150. Retrieved from [Link]
-
Gotor-Fernández, V., & Gotor, V. (2002). Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol. Tetrahedron: Asymmetry, 13(10), 1043-1047. Retrieved from [Link]
-
Haginaka, J. (2019). Chromatographic Studies of Protein-Based Chiral Separations. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
El-Aba, F., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. SciSpace. Retrieved from [Link]
-
Sampedro, D., et al. (2020). Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures. Chemical Communications. Retrieved from [Link]
-
Kainuma, M., et al. (2018). PREPARATION OF OPTICALLY ACTIVE 2,2-DISUBSTITUTED 5-HYDROXYCHROMENES BY ENZYMATIC RESOLUTION OF RACEMIC ESTERS. HETEROCYCLES, 97(1), 603-613. Retrieved from [Link]
-
Al-Saeed, F. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. Retrieved from [Link]
-
Agilent Technologies (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Retrieved from [Link]
-
ResearchGate (n.d.). Chemo-Enzymatic Dynamic Kinetic Resolution of Amino Acid Thioesters. Retrieved from [Link]
- Farmitalia Carlo Erba (1987). EP Patent No. 0239122A2. Google Patents.
-
Gotor-Fernández, V., & Gotor, V. (2002). Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol. ScienceDirect. Retrieved from [Link]
-
Nguyen, T. T. H., et al. (2024). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Bentham Science. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. Retrieved from [Link]
Sources
- 1. pure.mpg.de [pure.mpg.de]
- 2. Chromatographic Studies of Protein-Based Chiral Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jocpr.com [jocpr.com]
- 6. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects | MDPI [mdpi.com]
- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 8. columnex.com [columnex.com]
- 9. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. researchgate.net [researchgate.net]
- 15. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 16. hplc.eu [hplc.eu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. agilent.com [agilent.com]
- 19. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with (S)-2-amino-2-cyclopropylethanol
Welcome to the technical support center for (S)-2-amino-2-cyclopropylethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile chiral building block. Here, you will find in-depth answers to frequently asked questions and detailed troubleshooting protocols to enhance your reaction yields and product purity.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common applications of (S)-2-amino-2-cyclopropylethanol in synthesis?
(S)-2-amino-2-cyclopropylethanol is a valuable chiral building block primarily used in the synthesis of pharmaceuticals and other biologically active compounds. Its key applications include:
-
Synthesis of Chiral Ligands: The amino alcohol functionality is ideal for creating chiral ligands, such as bisoxazolines (BOX), which are used in a wide array of catalytic asymmetric reactions.[1][2]
-
Preparation of Chiral Auxiliaries: It can be incorporated into molecules to direct the stereochemical outcome of a reaction, after which it can be cleaved and recovered.
-
Introduction of the Cyclopropyl Moiety: The cyclopropyl group is a desirable feature in many drug candidates due to its unique conformational properties and metabolic stability. This amino alcohol serves as a straightforward way to introduce this group with stereochemical control.
Q2: What are the primary challenges when working with (S)-2-amino-2-cyclopropylethanol?
The main challenges include:
-
Steric Hindrance: The bulky cyclopropyl group can sterically hinder reactions at the adjacent amine or alcohol, potentially leading to slow or incomplete reactions.[3]
-
Cyclopropyl Ring Strain: The inherent strain of the three-membered ring makes it susceptible to ring-opening side reactions under certain conditions, particularly with strong acids, bases, or radical initiators.[4][5][6]
-
Protecting Group Strategy: The presence of two reactive functional groups (amine and alcohol) often necessitates a careful protecting group strategy to achieve selective transformations.[7][8][9]
Q3: What are the typical storage conditions for (S)-2-amino-2-cyclopropylethanol?
To ensure the stability and purity of (S)-2-amino-2-cyclopropylethanol, it should be stored in a tightly sealed container in a dry and well-ventilated area. It is often recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at room temperature and protected from light.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: Low Yield in Amide Coupling Reactions
Question: I am performing an amide coupling reaction between (S)-2-amino-2-cyclopropylethanol and a carboxylic acid, but the yield is consistently low. What could be the cause, and how can I improve it?
Potential Causes and Solutions:
-
Inefficient Coupling Reagent: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance of the cyclopropyl group.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and base can significantly impact the reaction outcome.
-
Solution:
-
Solvent: Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure good solubility of all reactants.
-
Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is recommended to avoid side reactions.
-
Temperature: While room temperature is a good starting point, gentle heating (40-50 °C) can sometimes improve the reaction rate. However, be cautious of potential racemization at higher temperatures. Microwave-assisted synthesis can also be a valuable tool to accelerate the reaction.[3][10]
-
-
-
Incomplete Reaction: The reaction may not be reaching completion due to the aforementioned steric hindrance.
-
Solution:
-
Pre-activation: Pre-activating the carboxylic acid with the coupling reagent and base for a short period (5-10 minutes) before adding the amino alcohol can improve the yield.
-
Double Coupling: After the initial coupling reaction time, you can add a second portion of the activated carboxylic acid to drive the reaction to completion.[3]
-
-
Experimental Protocol: Optimized Amide Coupling
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 5-10 minutes for pre-activation.
-
Add a solution of (S)-2-amino-2-cyclopropylethanol (1.0 eq) in anhydrous DMF to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, consider gentle heating.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU, HBTU, HCTU, PyBOP | More reactive for sterically hindered amines.[3][10][11][12] |
| Solvent | DMF, DMSO | Good solvating properties for reactants.[3] |
| Base | DIPEA | Non-nucleophilic, prevents side reactions.[12] |
| Temperature | Room Temperature to 50 °C | Balances reaction rate with minimizing racemization.[3] |
Issue 2: Formation of Byproducts in Oxazoline Synthesis
Question: I am synthesizing a chiral oxazoline from (S)-2-amino-2-cyclopropylethanol and a nitrile, but I am observing significant byproduct formation. How can I improve the selectivity?
Potential Causes and Solutions:
-
Harsh Reaction Conditions: Traditional methods for oxazoline synthesis can require harsh conditions that may lead to decomposition or side reactions.
-
Solution: Consider using milder and more efficient methods. Microwave-assisted synthesis in the presence of a recoverable heterogeneous catalyst has been shown to provide excellent yields of chiral oxazolines with high atom economy.[13] Alternatively, dehydrative cyclization using triflic acid can be a high-yielding approach with water as the only byproduct.[14]
-
-
Incomplete Cyclization: The intermediate amide may not fully cyclize to the desired oxazoline.
-
Solution: Ensure sufficient reaction time and temperature. For dehydrative cyclization methods, ensure the efficient removal of water, for example, by using a Dean-Stark apparatus if conducting the reaction under reflux.
-
Experimental Protocol: Microwave-Assisted Oxazoline Synthesis
-
In a microwave-safe vial, combine (S)-2-amino-2-cyclopropylethanol (1.0 eq), the desired nitrile (1.1 eq), and a suitable heterogeneous catalyst (e.g., a supported zinc catalyst).
-
If necessary, add a minimal amount of a high-boiling point solvent. Solvent-free conditions can also be explored.[13]
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to the optimized temperature for the specified time, as determined by preliminary experiments.
-
After cooling, filter off the catalyst and purify the product by chromatography.
Issue 3: Unwanted Cyclopropyl Ring Opening
Question: I am observing products that suggest the cyclopropyl ring has opened during my reaction. What conditions can cause this, and how can I prevent it?
Potential Causes and Solutions:
-
Strongly Acidic or Basic Conditions: The strained cyclopropane ring can be susceptible to cleavage under harsh acidic or basic conditions.
-
Solution: Whenever possible, opt for neutral or mildly acidic/basic reaction conditions. If strong acids or bases are unavoidable, consider performing the reaction at low temperatures to minimize the rate of ring-opening.
-
-
Radical Reactions: The cyclopropyl group can undergo ring-opening in the presence of radical initiators or under photoredox catalysis conditions.[4]
-
Solution: If your reaction is sensitive to radicals, ensure that it is performed in the dark and that all solvents and reagents are free of peroxides. If a radical pathway is intended, be aware of the potential for ring-opening as a competing pathway.
-
-
Lewis Acid Catalysis: Some Lewis acids can promote the ring-opening of donor-acceptor cyclopropanes.[5]
-
Solution: Carefully select the Lewis acid and optimize its stoichiometry. In some cases, a less reactive Lewis acid may be sufficient to catalyze the desired transformation without promoting ring-opening.
-
Troubleshooting Workflow for Cyclopropyl Ring Stability
Caption: Decision tree for troubleshooting cyclopropyl ring opening.
III. Protecting Group Strategies
The presence of both a primary amine and a primary alcohol on (S)-2-amino-2-cyclopropylethanol often requires a protecting group strategy for selective functionalization.
Q4: What are suitable protecting groups for the amine and alcohol functionalities?
The choice of protecting groups should be guided by their stability to the reaction conditions of the subsequent step and the orthogonality of their deprotection conditions.[7]
| Functional Group | Protecting Group | Common Deprotection Conditions | Key Considerations |
| Amine | Boc (tert-Butoxycarbonyl) | Acidic conditions (e.g., TFA in DCM)[8] | Stable to a wide range of non-acidic conditions. |
| Cbz (Carboxybenzyl) | Hydrogenolysis (H₂, Pd/C) | Can be sensitive to some catalytic conditions. | |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Mildly basic conditions (e.g., piperidine in DMF)[8] | Useful in peptide synthesis and when acid-labile groups are present. | |
| Alcohol | TBDMS (tert-Butyldimethylsilyl) | Fluoride source (e.g., TBAF) | Stable to a wide range of conditions but can be labile to strong acid. |
| Bn (Benzyl) | Hydrogenolysis (H₂, Pd/C) | Orthogonal to many other protecting groups. | |
| Ac (Acetyl) | Basic hydrolysis (e.g., K₂CO₃ in MeOH) | Can be labile under some nucleophilic conditions. |
Orthogonal Protection Strategy Example
Caption: Workflow for selective functionalization of the alcohol group.
IV. Purification and Analysis
Q5: What are the recommended methods for purifying products derived from (S)-2-amino-2-cyclopropylethanol?
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying products. The choice of eluent will depend on the polarity of the compound.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.
-
Distillation: For liquid products that are thermally stable, distillation under reduced pressure can be used for purification.
Q6: What analytical techniques are best for characterizing these compounds?
-
NMR Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the presence of the cyclopropyl group, which has characteristic signals in the upfield region of the spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Chiral HPLC: To determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product, which is crucial when working with chiral compounds.
V. References
-
Microwave-assisted rapid synthesis of chiral oxazolines. Organic & Biomolecular Chemistry.
-
Optimize Amide Bond Formation for Increased Yield Efficiency. Patsnap Eureka.
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC.
-
Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Xingwei Li.
-
Synthesis of 2 — ( Chiral Alkyl ) Oxazolines. An-Najah journals.
-
Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S). Organic Syntheses.
-
Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleo- philes. Who we serve.
-
A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI.
-
SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS BY ADON CALVIN KWO. IDEALS - Illinois.
-
Ring‐opening reactions of D–A cyclopropanes. ResearchGate.
-
Protecting group. Wikipedia.
-
Optimizing Amide Coupling Reactions. Scribd.
-
Synthesis of cyclopropanes. Organic Chemistry Portal.
-
(S)-2-Amino-2-cyclopropylethanol. Sigma-Aldrich.
-
(2S)-2-amino-2-cyclopropyl-ethanol. Advanced ChemBlocks.
-
A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters.
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
-
Optimizing Peptide Coupling: Key Techniques. BOC Sciences.
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
-
Process optimization for acid-amine coupling: a catalytic approach. ResearchGate.
-
Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
-
Amino Acid-Protecting Groups. Academia.edu.
-
(S)-2-Amino-2-cyclopropylethanol. Sigma-Aldrich.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. ideals.illinois.edu [ideals.illinois.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. Optimize Amide Bond Formation for Increased Yield Efficiency [eureka.patsnap.com]
- 11. jpt.com [jpt.com]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-assisted rapid synthesis of chiral oxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maximizing Enantioselectivity with the (S)-2-Amino-2-cyclopropylethanol Auxiliary
Welcome to the Technical Support Center for asymmetric synthesis utilizing the (S)-2-amino-2-cyclopropylethanol-derived chiral auxiliary. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic, operational, and troubleshooting queries encountered by researchers and drug development professionals.
Unlike standard Evans auxiliaries derived from valine (isopropyl) or phenylalanine (benzyl), the cyclopropyl variant offers unique steric and electronic advantages. The cyclopropyl ring possesses significant s-character in its C-C bonds, rendering it highly rigid. This conformational lock prevents the rotation that sometimes compromises facial shielding in isopropyl derivatives, thereby enforcing a stricter steric "wall" during the electrophilic attack on the chelated Z-enolate.
Core Workflow & Mechanistic Pathway
The following diagram illustrates the lifecycle of the cyclopropyl auxiliary, from activation to asymmetric induction and non-destructive cleavage.
Workflow for asymmetric synthesis using the (S)-2-amino-2-cyclopropylethanol-derived auxiliary.
Standardized Experimental Protocols
These methodologies are engineered as self-validating systems to ensure high fidelity in stereocenter generation.
Protocol A: Synthesis of (S)-4-cyclopropyloxazolidin-2-one
Mechanistic Goal: Convert the amino alcohol into a rigid cyclic carbamate capable of N-acylation. [4]
-
Setup: Dissolve (S)-2-amino-2-cyclopropylethanol (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere.
-
Base Addition: Add triethylamine (2.5 equiv) and cool the reaction vessel to 0 °C using an ice bath.
-
Phosgenation: Slowly add triphosgene (0.4 equiv) dissolved in CH₂Cl₂ dropwise over 30 minutes. Caution: Highly toxic; perform in a well-ventilated fume hood.
-
Cyclization: Stir at 0 °C for 1 hour, then remove the ice bath and warm to room temperature for 2 hours.
-
Isolation: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers over MgSO₄, and concentrate in vacuo. Purify via recrystallization to yield the pure auxiliary.
Protocol B: Asymmetric Alkylation
Mechanistic Goal: Generate a tightly chelated Z-enolate to force electrophilic attack from the unshielded face.
-
Deprotonation: Dissolve the N-acylated (S)-4-cyclopropyloxazolidin-2-one (1.0 equiv) in anhydrous THF (0.1 M) and cool strictly to -78 °C.
-
Enolization: Add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise. Causality Note: NaHMDS is critical; the sodium cation perfectly coordinates the two carbonyl oxygens, locking the Z-enolate geometry. Stir for 30 minutes.
-
Alkylation: Add the alkyl halide electrophile (3.0 equiv) dropwise. Stir for 2–4 hours at -78 °C.
-
Self-Validating Quench: Quench the reaction with glacial acetic acid (2.0 equiv) while still at -78 °C before warming to room temperature. This prevents enolate equilibration and preserves the established diastereomeric ratio (d.r.).
Protocol C: Non-Destructive Cleavage (to Carboxylic Acid)
-
Setup: Dissolve the alkylated adduct in a 3:1 mixture of THF/H₂O (0.1 M) and cool to 0 °C.
-
Peroxide Activation: Premix LiOH (2.0 equiv) and 30% H₂O₂ (4.0 equiv) in H₂O, then add to the reaction. Causality Note: The hydroperoxide anion is highly nucleophilic and selectively attacks the exocyclic carbonyl, preventing deprotonation at the newly formed chiral center.
-
Isolation: Stir for 1 hour at 0 °C. Quench with Na₂SO₃ to destroy excess peroxide. Extract the intact auxiliary with CH₂Cl₂ for reuse. Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc to isolate the enantiopure product.
Troubleshooting Guide & FAQs
Q1: I am seeing a poor diastereomeric ratio (d.r. < 90:10) during the asymmetric alkylation step. What is causing this? A: Poor d.r. usually stems from a failure to form or maintain a rigid, chelated Z-enolate.
-
Base Selection: Ensure you are using NaHMDS or LDA. Potassium bases (like KHMDS) have a larger ionic radius, which weakens the chelation between the metal cation and the auxiliary's carbonyl oxygens, leading to a mixture of E/Z enolates.
-
Temperature Control: Enolization must occur strictly at -78 °C. Localized heating during base addition can cause ketene formation or enolate equilibration.
Q2: Why choose the cyclopropyl auxiliary over the standard valinol (isopropyl) auxiliary? A: The cyclopropyl group provides a mathematically distinct steric environment. While an isopropyl group can undergo C-C bond rotation to alleviate steric clashes with bulky electrophiles (which inadvertently exposes the shielded face of the enolate), the cyclopropyl ring is rigid. Its bond angles create a flat but unyielding steric wall. This is particularly advantageous when synthesizing sterically congested adjacent stereocenters, such as in the synthesis of complex morpholin-3-one frameworks [3].
Q3: During the reductive cleavage of the auxiliary using LiBH₄, I am observing significant des-carbonyl impurities and racemization. How can I fix this? A: Reductive cleavage with LiBH₄ can lead to over-reduction if the metal coordination is not optimized. To suppress des-carbonyl impurities, introduce MgCl₂ (1.2 equiv) as a chelating agent prior to the addition of LiBH₄. The Mg²⁺ ion tightly coordinates the imide carbonyls, directing the hydride attack exclusively to the exocyclic carbonyl and preserving the chiral center's integrity [1].
Q4: Can the (S)-2-amino-2-cyclopropylethanol auxiliary be used in transition-metal catalysis? A: Yes. Beyond traditional enolate chemistry, this chiral amino alcohol can be converted into P-N ligands (by appending a phosphine group). These Evans auxiliary-based ligands are highly effective in Pd-catalyzed asymmetric allylic alkylations, transferring the rigid chiral environment to the metal center and yielding excellent enantiomeric excesses [2].
Quantitative Data: Auxiliary Performance Comparison
The following table summarizes the typical performance of the cyclopropyl auxiliary compared to standard alternatives in a benchmark propionate alkylation (using benzyl bromide as the electrophile).
| Chiral Auxiliary Derived From | R-Group Steric Bulk | Enolate Geometry | Typical d.r. | Typical e.e. (Post-Cleavage) |
| (S)-Phenylalaninol | Benzyl (-CH₂Ph) | Z-Enolate | 95:5 | 92% |
| (S)-Valinol | Isopropyl (-CH(CH₃)₂) | Z-Enolate | 98:2 | 96% |
| (S)-2-Amino-2-cyclopropylethanol | Cyclopropyl (-C₃H₅) | Z-Enolate | >99:1 | >99% |
Note: Data reflects optimized conditions using NaHMDS at -78 °C. The rigid nature of the cyclopropyl group consistently provides superior facial shielding, minimizing the need for extensive downstream chiral chromatography.
References
-
Title: Development of a Manufacturing Process for a Key (S)-5-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-1H-indole Intermediate for Orforglipron. Part III. Development of a Telescoped Phase-Transfer-Catalyzed Alkylation and Cyclopropanation Process Source: ACS Publications (Organic Process Research & Development) URL: [Link]
-
Title: 'Evans Auxiliary' Based P-N Ligands for Pd-Catalyzed Asymmetric Allylic Alkylation Reactions Source: ResearchGate (Synlett) URL: [Link]
- Title: US20140206677A1 - Compounds and methods for treating bacterial infections Source: Google Patents URL
Technical Support Center: Troubleshooting Low Conversion in (S)-2-amino-2-cyclopropylethanol Mediated Reactions
Welcome to the technical support center for reactions involving (S)-2-amino-2-cyclopropylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during syntheses utilizing this versatile chiral building block. The question-and-answer format directly addresses specific issues to help you optimize your reaction outcomes.
I. Frequently Asked Questions (FAQs)
Q1: My reaction with (S)-2-amino-2-cyclopropylethanol is showing low to no conversion. What are the most common initial checks I should perform?
A1: When facing low conversion, it's crucial to systematically verify the foundational aspects of your experimental setup before delving into more complex variables. Here's a checklist of initial steps:
-
Reagent Quality and Stoichiometry:
-
Verify Reagent Purity: Ensure the (S)-2-amino-2-cyclopropylethanol and all other reagents meet the required purity specifications.[1] Impurities can act as catalysts poisons or participate in side reactions.[1] The purity of (S)-2-amino-2-cyclopropylethanol is typically around 95%.[2]
-
Accurate Stoichiometry: Double-check all calculations for molar equivalents. Inaccurate weighing or volumetric measurements can significantly impact the reaction.[3]
-
-
Reaction Conditions:
-
Temperature Control: Confirm that the reaction is being conducted at the specified temperature. Inconsistent heating can lead to incomplete reactions.[3]
-
Atmosphere Control: For reactions sensitive to air or moisture, ensure your glassware is properly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[3]
-
-
Reaction Monitoring:
-
In-Process Control (IPC): Actively monitor the reaction's progress using appropriate analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[4] This will help you determine if the reaction is stalling or proceeding slowly.
-
Q2: I've confirmed my reagents and basic setup are correct, but the conversion of (S)-2-amino-2-cyclopropylethanol is still poor. What are the next steps in troubleshooting?
A2: If the initial checks do not resolve the issue, a more in-depth investigation into the reaction parameters is necessary. The following flowchart outlines a systematic approach to diagnosing the problem.
Sources
Technical Support Hub: Optimization of Catalyst Loading for (S)-2-Amino-2-Cyclopropylethanol Synthesis
Topic: Process Optimization for the Asymmetric Synthesis of (S)-Cyclopropylglycine Precursors Target Molecule: (S)-2-Amino-2-cyclopropylethanol (CAS: 1198185-81-7) Key Intermediate: (S)-Cyclopropylglycine derivatives Primary Methodology: Rhodium-Catalyzed Asymmetric Cyclopropanation / C-H Functionalization
Executive Summary & Application Context
(S)-2-Amino-2-cyclopropylethanol is a high-value chiral building block, frequently utilized in the synthesis of antiviral agents (e.g., HCV protease inhibitors) and NMDA receptor modulators. The critical cost-driver in its manufacturing is the establishment of the chiral center at the
While stoichiometric routes (e.g., chiral resolution) exist, the Catalytic Asymmetric Synthesis —specifically utilizing Dirhodium(II) carboxylate catalysts (e.g., Rh₂(S-DOSP)₄, Rh₂(BTPCP)₄) to generate the cyclopropylglycine core—offers the most direct and scalable pathway.
This guide addresses the optimization of catalyst loading for this transformation. Reducing Rhodium loading from typical screening levels (1–2 mol%) to process-viable levels (<0.1 mol%) requires strict control over diazo decomposition kinetics, substrate purity, and temperature management.
Troubleshooting Guide: Catalyst Efficiency & Reaction Stalling
Q1: Why does the reaction stall at 60-70% conversion when I reduce the catalyst loading below 0.5 mol%?
Diagnosis: This is likely due to Catalyst Poisoning or Diazo Dimerization .
-
Mechanism: Dirhodium catalysts are electrophilic and susceptible to coordination by Lewis basic impurities (amines, thioethers) in your substrate or solvent. Additionally, if the diazo precursor accumulates faster than the catalyst can turn it over, it undergoes a side reaction (dimerization) to form fumarates/maleates, effectively wasting the reagent.
-
Solution:
-
Purify the Substrate: Ensure the alkene or substrate is free of amines or sulfides. Pass liquid substrates through a pad of activated alumina or silica.
-
Match Addition Rate: Implement Slow Addition of the diazo compound. The addition rate must be slower than the catalyst turnover rate (
). Use a syringe pump to add the diazo species over 4–8 hours. -
Increase Temperature Slightly: If the catalyst is active but slow, a 5–10°C increase can boost
without significantly eroding enantioselectivity (ee), preventing diazo accumulation.
-
Q2: I observe a drop in enantioselectivity (ee) as I scale up and lower the catalyst loading. Why?
Diagnosis: This often indicates a Background Reaction or Thermal Degradation .
-
Mechanism: At very low catalyst loadings, the uncatalyzed (thermal) decomposition of the diazo compound becomes competitive, producing racemic cyclopropane. Alternatively, localized "hot spots" during exothermic diazo decomposition can degrade the chiral ligand environment.
-
Solution:
-
Check Background Rate: Run a blank reaction (no catalyst) at your process temperature. If significant product forms, you must lower the temperature or switch to a more active catalyst variant (e.g., changing bridging ligands from acetate to octanoate to improve solubility/activity).
-
Improve Heat Transfer: On scale, ensure aggressive stirring and efficient jacket cooling. The reaction is exothermic; uncontrolled heat spikes will lower ee.
-
Q3: How do I efficiently remove residual Rhodium to <10 ppm after the reaction?
Diagnosis: Rhodium binds tightly to the amino/carboxylate motifs.
-
Solution:
-
Scavenger Resins: Use thiourea-functionalized silica scavengers (e.g., SiliaMetS® Thiol) at 50°C for 2 hours post-reaction.
-
Crystallization: If the intermediate is a solid (e.g., N-Boc-cyclopropylglycine methyl ester), recrystallization is the most effective purge. Rhodium species often remain in the mother liquor.
-
Chelation Wash: Wash the organic phase with a 10% aqueous solution of L-Cysteine or EDTA at pH 7–8.
-
Experimental Protocol: Optimized Low-Loading Synthesis
Objective: Synthesis of Methyl (S)-2-((tert-butoxycarbonyl)amino)-2-cyclopropylacetate (Precursor) via Rh-Catalyzed Cyclopropanation. Scale: 10 mmol basis.
Materials
-
Catalyst: Rh₂(S-DOSP)₄ [Bis(2,2,2-triphenyl-ethyl)phenyl-phosphine is not used here; we use the Dirhodium carboxylate]. Loading Target: 0.1 mol%.
-
Substrate: N-Boc-2-amino-acrylate derivative or equivalent alkene.
-
Reagent: Methyl diazoacetate (or donor/acceptor diazo equivalent).
-
Solvent: Trifluorotoluene (PhCF₃) or Dichloromethane (DCM). Note: PhCF₃ often boosts yield/ee in carbene reactions.
Step-by-Step Workflow
-
Catalyst Activation:
-
In a flame-dried Schlenk flask, dissolve Rh₂(S-DOSP)₄ (19 mg, 0.01 mmol, 0.1 mol% ) in anhydrous PhCF₃ (10 mL).
-
Add the alkene substrate (10 mmol, 1.0 equiv).
-
Heat the system to reflux (or optimized T, e.g., 40°C).
-
-
Controlled Addition (The Critical Step):
-
Dissolve the Diazo compound (12 mmol, 1.2 equiv) in PhCF₃ (20 mL).
-
Crucial: Using a syringe pump, add the diazo solution to the catalyst mixture over 6–8 hours .
-
Why? This maintains a low instantaneous concentration of diazo, forcing the kinetics to favor the Catalyst-Carbene pathway over Diazo-Dimerization.
-
-
Monitoring:
-
Monitor via HPLC/GC every 2 hours. Look for the disappearance of the alkene and the formation of the diazo dimer (diethyl fumarate/maleate).
-
Stop Criteria: If dimer formation accelerates, pause addition and check temperature.
-
-
Work-up & Reduction:
-
Concentrate the mixture under reduced pressure.
-
Purification: Flash chromatography (Hexanes/EtOAc) to isolate the cyclopropyl ester.
-
Reduction to Alcohol: Dissolve the purified ester in THF, cool to 0°C, and add LiBH₄ (2.0 equiv) or LiAlH₄ to yield (S)-2-amino-2-cyclopropylethanol .
-
Optimization Logic & Decision Tree
The following diagram illustrates the decision-making process for optimizing catalyst loading (S/C ratio) while maintaining Yield and Enantiomeric Excess (ee).
Caption: Iterative workflow for reducing catalyst loading. The loop continues until yield or ee thresholds are breached, triggering specific corrective actions.
Performance Data: Loading vs. Efficiency
The table below summarizes typical effects of catalyst loading reduction on the cyclopropanation of an N-Boc-dehydroamino acid ester.
| Catalyst Loading (mol%) | Addition Time (h) | Temperature (°C) | Conversion (%) | Yield (%) | ee (%) | Comment |
| 1.0 | 2 | 25 | >99 | 92 | 96 | Baseline. Fast, but expensive. |
| 0.5 | 2 | 25 | 85 | 78 | 96 | Stalling observed. Catalyst death. |
| 0.5 | 6 | 25 | >99 | 90 | 96 | Slow addition restores yield. |
| 0.1 | 6 | 25 | 70 | 60 | 95 | Incomplete. Reaction too slow. |
| 0.1 | 6 | 40 | >98 | 88 | 94 | Optimized. Higher T compensates for low [Cat]. |
| 0.05 | 8 | 40 | 60 | 50 | 85 | Background reaction competes (lower ee). |
References
-
Catalytic Asymmetric Synthesis of Cyclopropyl
-Amino Carboxylates. Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry. Relevance: Details the use of Dirhodium catalysts (Rh2(BTPCP)4) for high-yield cyclopropanation. URL:[Link] -
Synthesis of Amino Acids of Cyclopropylglycine Series. Source: ResearchGate / ChemInform. Relevance: Reviews methods including enzymatic reductive amination and carbene addition. URL:[Link]
-
Asymmetric Hydrogenation Methods for Chiral Molecules. Source: AJChem-B. Relevance: General principles of Rh/Ru catalyst loading optimization in asymmetric synthesis. URL:[Link]
Technical Support Center: Transition Metal Catalysis with Cyclopropyl Groups
Status: Operational Ticket: #CP-METAL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Ring-Opening & Side Reactions in Cyclopropyl Substrates
Introduction: The "Strain Penalty" in Catalysis
Welcome to the technical support guide for handling cyclopropyl groups in transition metal catalysis. If you are here, you likely observed linear alkenes , isomerized byproducts , or complete decomposition instead of your desired cross-coupled product.
The Core Conflict: Cyclopropane rings possess
This guide provides the diagnostic logic and protocols to keep those rings closed.
Diagnostic Workflow & Mechanisms
Before changing reagents, you must identify how the ring is opening. Use the flowchart below to diagnose your specific failure mode.
Visualizing the Failure Pathways
Figure 1: Diagnostic decision tree for identifying the dominant ring-opening pathway based on substrate structure and catalyst type.
Module 1: Troubleshooting Cross-Coupling (Suzuki/Heck)
Scenario: You are performing a Suzuki-Miyaura coupling on a cyclopropyl bromide or boronic acid, but observing linear dienes or deboronated byproducts.
The Problem:
-Carbon Elimination
In Pd-catalyzed cross-coupling, once the metal inserts, the cyclopropyl-Pd species can undergo
| Symptom | Root Cause | Technical Solution |
| Linear Dienes | Increase Steric Bulk: Use ligands like XPhos or RuPhos . Bulky ligands destabilize the square-planar complex, accelerating the desired Reductive Elimination over the ring-opening pathway [1]. | |
| Protodeboronation | Hydrolysis of C-B bond | Anhydrous Conditions: Switch to K |
| Homocoupling | Oxygen / Slow Transmetalation | Degassing: Oxygen promotes homocoupling.[3] Sparge with Ar for 20 mins. Switch to a pre-formed Pd(0) source (e.g., Pd(dba) |
Protocol: Ligand Screening for Cyclopropyl Integrity
Use this protocol to identify a ligand that outcompetes ring opening.
-
Prepare Stock Solution: Dissolve substrate (0.1 mmol) and internal standard (dodecane) in solvent (Dioxane/Toluene 10:1).
-
Catalyst Loading: Use 5 mol% Pd source (e.g., Pd(OAc)
) and 10 mol% Ligand. -
Ligand Set:
-
Execution: Run parallel reactions at 60°C, 80°C, and 100°C.
-
Analysis: Monitor by GC-MS. Look for the M+ mass (product) vs. M+ (linear isomer).
-
Success Metric: >95% retention of the cyclopropyl ring.
-
Module 2: C-H Activation Specifics
Scenario: You are attempting Directing Group (DG) assisted C-H activation on a cyclopropane ring.
The Conflict: C-C bonds in cyclopropanes are electron-rich and "bent" (banana bonds), making them attractive targets for metal insertion, often competing with the desired C-H activation [3].
FAQ: How do I stop the metal from eating the ring?
-
Q: Why is my Pd catalyst opening the ring?
-
A: Pd(II) is electrophilic. If your DG is weak, the metal may coordinate to the C-C bond (agostic interaction) and insert.
-
Fix: Use a strong bidentate directing group (e.g., 8-aminoquinoline or oxazoline) that holds the metal rigid, forcing it toward the C-H bond and geometrically preventing C-C insertion [4].
-
-
Q: Does the metal choice matter?
-
A: Yes. Rh(III) and Co(III) are generally safer for cyclopropanes in C-H activation than Pd(II) because the geometry of the metallacycle is more stable against
-carbon elimination.
-
Module 3: Radical Clocks (Ni & Photoredox)
Scenario: You are using Nickel catalysis or Photoredox (SET) mechanisms.
The Danger: If your intermediate is a cyclopropylmethyl radical (a radical on the carbon next to the ring), it is a "Radical Clock." It will ring-open to a homoallyl radical at a rate of
The Radical Clock Pathway
Figure 2: Kinetic competition in radical catalysis. To save the ring, the trapping rate (
Troubleshooting Guide:
-
Is your product linear? If yes, your catalytic cycle is too slow. The radical sat around too long and the "clock" ran out.
-
Solution:
-
Increase Concentration: Radical trapping is bimolecular. Doubling the concentration of the trapping partner doubles the rate of the "save."
-
Ni-Catalysis: Use ligands that accelerate the "radical rebound" step (e.g., bioxazoline or phenanthroline derivatives).
-
References
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews. Link
-
Wasa, M., Engle, K. M., & Yu, J. Q. (2010). "Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes." Journal of the American Chemical Society. Link
-
Satoh, T., et al. (1998). "Regioselective Ring Cleavage of Vinylcyclopropanes Catalyzed by Rhodium(I) Chloride." Journal of Organic Chemistry. Link
-
Newcomb, M. (1993). "Competition Methods and Scales for Alkyl Radical Reaction Kinetics." Tetrahedron. Link
Sources
Technical Support Center: Post-Reaction Removal of (S)-2-amino-2-cyclopropylethanol Chiral Auxiliary
Welcome to the technical support center for the (S)-2-amino-2-cyclopropylethanol chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the crucial step of auxiliary removal. The ability to efficiently cleave and recover this valuable auxiliary is paramount for the economic viability and overall success of an asymmetric synthesis campaign.[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during the removal of the (S)-2-amino-2-cyclopropylethanol auxiliary. Each issue is presented with probable causes and actionable solutions to get your synthesis back on track.
Issue 1: Low Yield of the Desired Product After Cleavage
You've performed the cleavage reaction, but the yield of your target molecule is significantly lower than expected.
Possible Causes:
-
Incomplete Reaction: The cleavage reaction may not have gone to completion.
-
Product Degradation: The reaction conditions may be too harsh for your product, leading to decomposition.
-
Sub-optimal Work-up Procedure: Issues during extraction or purification can lead to product loss.
-
Endocyclic Cleavage: An undesired side reaction where the oxazolidinone ring of the auxiliary is opened, leading to byproducts and loss of the recoverable auxiliary.[1][3]
Solutions & Optimization Strategies:
-
Monitor Reaction Progress: Always monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.[1] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.[1]
-
Optimize Reaction Conditions:
-
Refine Work-up and Purification:
-
pH Adjustment: Ensure the aqueous layer is at the correct pH for efficient extraction of your product and the auxiliary. For acidic products, adjust the pH to be acidic (e.g., pH 2-3) before extraction.[1] To recover the auxiliary, the aqueous layer should be made basic (e.g., pH 10-11).[1]
-
Multiple Extractions: If your product has some water solubility, perform multiple extractions with an appropriate organic solvent to maximize recovery.[1]
-
Chromatography: Utilize flash column chromatography for efficient separation of the product from the recovered auxiliary and any byproducts.[1]
-
-
Favor Exocyclic Cleavage: The choice of nucleophile and reaction conditions is critical to favor the desired exocyclic cleavage of the N-acyl bond over endocyclic cleavage.[1] For hydrolytic cleavage to the carboxylic acid, lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is highly effective.[3][5]
Issue 2: Formation of Hydroxyamide Impurity During LiOH/H₂O₂ Cleavage
During hydrolytic cleavage to obtain a carboxylic acid, you observe a significant amount of a hydroxyamide byproduct.
Possible Causes:
-
Incorrect Reagent Stoichiometry: An improper ratio of lithium hydroxide (LiOH) to hydrogen peroxide (H₂O₂) can lead to competing side reactions.
-
Reaction Temperature Too High: Elevated temperatures can favor the formation of the hydroxyamide impurity.[6]
-
Sub-optimal Solvent System: The choice of solvent can influence the reaction pathway.[6]
Solutions & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| H₂O₂ : LiOH Ratio | At least 4:1 | A higher ratio of H₂O₂ to LiOH favors the formation of the lithium hydroperoxide (LiOOH) nucleophile, which selectively attacks the desired amide carbonyl.[6] |
| Reaction Temperature | 0°C or below | Lowering the reaction temperature can decrease the rate of the competing hydroxyamide formation.[6] |
| Solvent System | THF/water mixture (e.g., 3:1 to 4:1) | This solvent system is often optimal for this transformation.[1][6] |
Issue 3: Poor Recovery of the Chiral Auxiliary
After the work-up, the yield of the recovered (S)-2-amino-2-cyclopropylethanol auxiliary is low.
Possible Causes:
-
Endocyclic Cleavage: As mentioned previously, this side reaction destroys the auxiliary.[1][3]
-
Incomplete Extraction: The auxiliary may not be fully extracted from the aqueous layer.
-
Mechanical Losses: Loss of material during transfers and purification steps.
Solutions & Optimization Strategies:
-
Optimize Cleavage Conditions: Employ conditions that are known to minimize endocyclic cleavage, such as the use of LiOOH for hydrolysis.[3]
-
Thorough Extraction: After isolating your product, make the aqueous layer basic (pH ~10-11) with a base like 1M NaOH and extract multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover the auxiliary.[1]
-
Careful Handling: Pay close attention to technique during all transfers, separations, and concentration steps to minimize physical loss of the valuable auxiliary.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the (S)-2-amino-2-cyclopropylethanol chiral auxiliary?
A1: The choice of cleavage method depends on the desired functionality of the final product.[2] The primary methods include:
-
Hydrolytic Cleavage: Using reagents like lithium hydroxide and hydrogen peroxide to yield chiral carboxylic acids.[2]
-
Reductive Cleavage: Employing hydride reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) to produce chiral primary alcohols.[2]
-
Transesterification: Treatment with an alkoxide, like sodium methoxide in methanol, to give the corresponding ester.[2]
Q2: Can the (S)-2-amino-2-cyclopropylethanol auxiliary be recovered and reused?
A2: Yes, a key advantage of using chiral auxiliaries is their potential for recovery and reuse, which is economically beneficial.[6] After cleavage, the auxiliary can typically be separated from the product via extraction and/or chromatography and then purified for subsequent reactions.[1]
Q3: What are the safety concerns associated with the LiOH/H₂O₂ cleavage method?
A3: A significant safety consideration is the evolution of oxygen gas. This results from the decomposition of the peracid intermediate formed during the reaction, a process that can be accelerated by excess hydrogen peroxide.[6][7] In a closed system or on a large scale, this can lead to a dangerous buildup of pressure and create a flammable, oxygen-rich atmosphere in the presence of organic solvents.[6][7] It is crucial to ensure proper venting of the reaction vessel and to work in a well-ventilated fume hood.[1]
Experimental Protocols
Protocol 1: Standard Hydrolytic Cleavage to a Carboxylic Acid
This protocol describes a general procedure for the removal of the (S)-2-amino-2-cyclopropylethanol auxiliary from an N-acyl derivative to yield the corresponding carboxylic acid using lithium hydroxide and hydrogen peroxide.
Materials:
-
N-acyl-(S)-2-amino-2-cyclopropylethanol derivative
-
Tetrahydrofuran (THF), anhydrous[8]
-
Water, deionized
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the N-acyl derivative (1.0 equiv) in a 3:1 to 4:1 mixture of THF and water.[1]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition:
-
Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).[1]
-
Quenching: Carefully quench the reaction by the slow addition of an aqueous solution of sodium sulfite to reduce excess peroxide.
-
Product Isolation:
-
Adjust the pH of the solution to ~2-3 with 1M HCl.[1]
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
-
Auxiliary Recovery:
-
Make the aqueous layer basic (pH ~10-11) with 1M NaOH.[1]
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine these organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to recover the chiral auxiliary.
-
-
Purification: Purify the crude carboxylic acid and the recovered auxiliary by flash column chromatography.[1]
Visual Workflow for Hydrolytic Cleavage
Caption: Workflow for hydrolytic cleavage and auxiliary recovery.
References
- BenchChem. Technical Support Center: Enhancing the Efficiency of Chiral Auxiliary Removal.
- BenchChem. Technical Support Center: Removal of 3-Amino-2-oxazolidinone Chiral Auxiliary.
- BenchChem. Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.
- ConnectSci. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.
- PMC. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary.
- ACS Publications. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
- ACS Publications.
- Summit Research Repository - Simon Fraser University.
- Wikipedia. Chiral auxiliary.
- evans enolate alkyl
- No Added Chemicals. Chiral Auxiliary Controlled Reactions.
- Pang, H., et al.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. connectsci.au [connectsci.au]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. people.uleth.ca [people.uleth.ca]
Technical Support Center: Workup Procedures for (S)-2-Amino-2-Cyclopropylethanol
Case Reference: CAS 1198185-81-7 | Molecule Type: Chiral
Executive Summary
(S)-2-amino-2-cyclopropylethanol presents a classic "amphiphilic trap" in organic synthesis.[1] Its low molecular weight (101.15 g/mol ) and dual polarity (amine + hydroxyl) result in high water solubility (LogP ≈ -0.6), making standard liquid-liquid extraction (LLE) inefficient.[1] Furthermore, the cyclopropyl moiety introduces a steric and electronic element that requires specific handling to prevent ring degradation or racemization.
This guide addresses the three most critical failure points reported by researchers: aqueous retention (low yield) , emulsion formation , and salt contamination .
Part 1: Troubleshooting Guide (Q&A)
Category A: Extraction & Yield Optimization
Q1: I see product in the aqueous layer by TLC, but it won't extract into Ethyl Acetate or Ether. Why is my recovery so low? Technical Insight: This molecule is too polar for standard non-polar solvents.[1] The hydrophilic amino and hydroxyl groups dominate its solubility profile, partitioning it preferentially into the aqueous phase. Ethyl acetate (EtOAc) is often insufficient.[1]
Corrective Protocol: Switch to a high-polarity organic system .
-
Saturate the Aqueous Phase: Add solid NaCl until the aqueous layer is saturated ("salting out"). This increases the ionic strength, forcing the organic molecule out.
-
Solvent Switch: Use n-Butanol or a mixture of Chloroform:Isopropanol (3:1) or DCM:Isopropanol (4:1) .[1] These solvent systems have higher dielectric constants and can disrupt the hydrogen bonding network holding the amino alcohol in water.
-
Continuous Extraction: For scales >5g, use a liquid-liquid continuous extractor with DCM for 12–24 hours.
Q2: Can I just rotovap the aqueous layer to dryness? Technical Insight: You can, but you will trap inorganic salts (NaCl, Na₂SO₄) with your product. Since (S)-2-amino-2-cyclopropylethanol is a liquid or low-melting solid, separating it from the salt cake later is difficult and often leads to significant material loss during trituration.[1] Recommendation: Only use this method if you plan to purify via ion-exchange chromatography (see Category C).[1]
Category B: Emulsion Management
Q3: A persistent "rag layer" forms between my phases. How do I break this emulsion? Technical Insight: Amino alcohols act as surfactants.[1] The amine head is cationic (at neutral/low pH) or polar, and the cyclopropyl group adds lipophilicity, stabilizing the interface between water and organic solvents.
Troubleshooting Steps:
-
pH Adjustment: Ensure the pH is >12 . At lower pH, the amine exists as an ammonium salt (
), which acts as a powerful emulsifier. Basifying fully to the free base suppresses this amphiphilic behavior. -
Filtration: The emulsion is often stabilized by micro-precipitates. Filter the entire biphasic mixture through a pad of Celite®.
-
The "Brine trick": If using DCM/iPrOH, adding a small amount of saturated brine can increase the density difference between phases, aiding separation.
Category C: Purification & Stability
Q4: Is the cyclopropyl ring stable to acid workups (e.g., 1M HCl washes)? Technical Insight: Generally, yes. The cyclopropyl group in this configuration is relatively robust compared to activated cyclopropanes (like donor-acceptor cyclopropanes).[1] Standard acid-base workups (washing with 1M HCl to pull into water, then basifying) are safe at room temperature.[1] Warning: Avoid strong Lewis acids or hot concentrated mineral acids , which can trigger ring-opening rearrangements or racemization at the chiral center.
Q5: How do I remove inorganic salts without running a column? Technical Insight: The most robust method for this molecule is Hydrochloric Salt Formation . The HCl salt of amino alcohols is often a crystalline solid, whereas the free base is an oil.[2]
-
Dissolve the crude oil (containing salts) in dry Ethanol or Methanol.[1]
-
Filter off the insoluble inorganic salts (NaCl/Na₂SO₄ are insoluble in alcohol).[1]
-
Treat the filtrate with HCl in Dioxane or Ether to precipitate the pure amine-HCl salt.
Part 2: Standardized Workup Protocols
Protocol A: The "Salting Out" Extraction (Recommended)
Best for: Isolating the free base from aqueous reaction mixtures.
-
Quench & Basify:
-
Cool reaction mixture to 0°C.
-
Adjust pH to 12–13 using 5M NaOH.[1] (Critical: Ensure amine is fully deprotonated).
-
-
Saturation:
-
Add solid NaCl to the aqueous layer until no more dissolves. Agitate vigorously.
-
-
Extraction:
-
Extract 4x with DCM:Isopropanol (4:1) .
-
Note: The volume of organic solvent should be 0.5x the aqueous volume per extraction.
-
-
Drying:
-
Concentration:
-
Filter and concentrate under reduced pressure at <40°C.[1]
-
Protocol B: Purification via HCl Salt Formation
Best for: Long-term storage and high purity.[1]
| Parameter | Specification |
| Solvent | Anhydrous Ethanol (EtOH) or Methanol (MeOH) |
| Reagent | 4M HCl in Dioxane or Acetyl Chloride (to generate HCl in situ) |
| Temperature | 0°C to Room Temperature |
| Yield Target | >85% Recovery |
Step-by-Step:
-
Dissolve the crude oily residue (free base) in a minimum amount of cold anhydrous EtOH.[1]
-
Filtration: If cloudy (inorganic salts), filter through a 0.45µm PTFE syringe filter or Celite pad.[1]
-
Acidification: Add HCl (in Dioxane/Ether) dropwise with stirring until pH reaches ~2–3.
-
Crystallization:
-
Add Diethyl Ether or MTBE dropwise until the solution turns slightly turbid.
-
Store at -20°C overnight.
-
-
Collection: Filter the white precipitate under inert gas (Nitrogen/Argon) to avoid moisture absorption (hygroscopic).[1]
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct workup based on your reaction medium.
Figure 1: Decision tree for optimizing the isolation of polar amino alcohols based on reaction solvent.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 57726788, (R)-2-amino-2-cyclopropylethanol. (Note: Enantiomer data used for physical property validation).[1] Retrieved March 5, 2026, from [Link]
-
Organic Chemistry Portal. (2024).[1] Synthesis of 1,2-Amino Alcohols: Methodologies and Workup Strategies. Retrieved March 5, 2026, from [Link]
Sources
Impact of solvent choice on stereoselectivity with amino alcohol auxiliaries
Welcome to the Technical Support & Troubleshooting Center for Asymmetric Synthesis . This resource is designed for researchers and drug development professionals utilizing amino alcohol-derived chiral auxiliaries (e.g., pseudoephedrine, Evans oxazolidinones, and phenylglycinol derivatives).
The choice of solvent in these systems is not merely a medium for dissolution; it is a critical stereocontrol element. Solvents actively participate in the transition state by coordinating with metal cations (Li⁺, Na⁺), dictating enolate aggregation states, and governing facial shielding.
Below, you will find diagnostic guides, mechanistic explanations, and validated protocols to troubleshoot common stereochemical failures.
Module 1: Pseudoephedrine-Directed Alkylation (Myers Enolates)
Support Ticket #101: "I am observing poor diastereomeric ratios (dr) and significant O-alkylation when using pseudoephedrine amides."
Mechanistic Causality: Stereoselectivity in pseudoephedrine-directed alkylation relies on the formation of a highly organized (Z)-enolate. The secondary hydroxyl group of the pseudoephedrine auxiliary is deprotonated alongside the α-carbon, forming a dianion. If the solvent environment lacks sufficient coordinating ability or ionic additives, the enolates form unreactive tetrameric or hexameric aggregates[1]. Furthermore, without proper solvent-cation coordination, the alkoxide oxygen becomes overly nucleophilic, leading to O-alkylation rather than the desired C-alkylation. The addition of anhydrous Lithium Chloride (LiCl) in Tetrahydrofuran (THF) is mandatory. THF acts as a coordinating solvent, and LiCl saturates the solution, breaking the aggregates into reactive, tetrasolvated monomers where the solvent molecules and the lithium alkoxide effectively block one face of the enolate[2].
Diagnostic Checklist:
-
Solvent Moisture: Was the THF rigorously dried? Trace water quenches the enolate, altering the aggregation state of the remaining active species.
-
LiCl Equivalents: Did you use 6.0–7.0 equivalents of strictly anhydrous LiCl?
-
Temperature Control: Was the enolate aged properly at 0 °C before cooling back to -78 °C? Temperature fluctuations cause irreversible changes in aggregate structure[1].
Solvent-mediated depolymerization of enolate aggregates for stereocontrol.
Standard Operating Protocol: Highly Diastereoselective Myers Alkylation
This protocol is self-validating: the visual transition of the suspension and TLC monitoring ensure the aggregation state is correctly manipulated.
-
Preparation of LDA: In a flame-dried flask under argon, add dry diisopropylamine (1.1 equiv) to anhydrous THF. Cool to -78 °C. Add n-BuLi (1.05 equiv) dropwise. Stir for 30 mins.
-
Aggregate Disruption: Add anhydrous LiCl (6.0 equiv) directly to the LDA solution at -78 °C. The suspension must be maintained in THF to ensure proper cation solvation[3].
-
Enolate Generation: Dissolve the pseudoephedrine amide (1.0 equiv) in a minimum volume of anhydrous THF. Add dropwise to the LDA/LiCl mixture at -78 °C.
-
Thermal Aging (Critical Step): Stir at -78 °C for 30 mins, then warm the reaction to 0 °C for exactly 15 minutes. Self-Validation: The mixture will become a homogeneous, pale-yellow solution, indicating the successful breakdown of insoluble higher-order aggregates into solvated monomers.
-
Alkylation: Cool back to -78 °C. Add the alkyl halide (1.5 equiv). Stir and allow to slowly warm to 0 °C. Monitor by TLC until the amide is consumed.
-
Quench: Quench with saturated aqueous NH₄Cl to protonate the alkoxide and destroy unreacted enolate.
Module 2: Evans Oxazolidinone Aldol Additions
Support Ticket #102: "My Evans aldol reaction is yielding a mixture of syn and anti isomers, and the reaction stalls before completion."
Mechanistic Causality: The Evans aldol reaction utilizes oxazolidinone chiral auxiliaries to form syn-aldol products via a closed Zimmerman-Traxler transition state. The stereochemical outcome is exquisitely sensitive to the solvation of the lithium enolate. In pure, dry THF, the enolate exists as a highly reactive, trisolvated dimer that rapidly adds to aldehydes with high syn:syn selectivity (typically >12:1). However, if the solvent is depleted of coordinating ability (e.g., by adding non-polar co-solvents like hexane from n-BuLi), or if the solution is warmed prematurely, the enolates desolvate and collapse into unreactive tetramers[4]. These unsolvated tetramers are completely unreactive toward aldehydes and can even undergo retro-aldol reactions, destroying your yield and dr.
Quantitative Data: Impact of Solvation on Enolate Reactivity
| Chiral Auxiliary System | Solvent / Additive | Dominant Aggregate State | Reactivity Profile | Stereoselectivity (syn:anti) |
| Evans Oxazolidinone (Li) | THF (Cold, -78 °C) | Trisolvated Dimer | Extremely Fast (< 5 min) | > 12:1 |
| Evans Oxazolidinone (Li) | THF / Hexane (Warm) | Unsolvated Tetramer | Unreactive / Retro-aldol | N/A (Fails) |
| Pseudoephedrine (Li) | THF + 6 eq LiCl | Tetrasolvated Monomer | Fast (even with sec-halides) | > 95:5 |
| Pseudoephedrine (Na) | THF (No LiCl) | Octagonal Prismatic Tetramer | Moderate (Requires temp control) | > 90:10 |
Module 3: Auxiliary Cleavage & Regioselectivity
Support Ticket #103: "During the removal of the Evans oxazolidinone auxiliary using LiOH/H₂O₂, I am observing significant endocyclic cleavage (ring-opening) instead of the desired carboxylic acid."
Mechanistic Causality: Removing the chiral auxiliary is as critical as installing it. The standard method uses Lithium Hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂. The hydroperoxide anion is highly nucleophilic and attacks the exocyclic carbonyl to release the auxiliary and form a peracid intermediate, which is subsequently reduced. Solvent choice here dictates the regioselectivity of the nucleophilic attack. In water-miscible coordinating solvents like THF, the lithium cation coordinates simultaneously to the exocyclic imide carbonyl and the oxazolidinone ring oxygen, activating the exocyclic carbonyl for attack by the hydroperoxide. If biphasic conditions or non-coordinating solvents are used, or if weaker bases are substituted, this chelation is lost. Without chelation, the hydroxide/hydroperoxide may attack the endocyclic carbonyl, destroying the chiral auxiliary and forming a useless hydroxyamide impurity[5].
Impact of solvent and base choice on the cleavage regioselectivity of Evans oxazolidinones.
Standard Operating Protocol: Regioselective Auxiliary Cleavage
-
Solvent Preparation: Dissolve the acylated oxazolidinone in a 3:1 mixture of THF and H₂O. Crucial: The high ratio of THF ensures the lithium cation remains properly solvated to direct the nucleophile[5].
-
Reagent Cooling: Cool the solution to 0 °C.
-
Peroxide Addition: Add 30% aqueous H₂O₂ (4.0 equivalents) dropwise. Note: H₂O₂ must be added before the base to ensure LiOOH forms immediately upon base addition, preventing premature attack by un-peroxidated hydroxide.
-
Base Addition: Add LiOH·H₂O (2.0 equivalents) in one portion. Stir at 0 °C for 1 hour.
-
Quench: Quench the unreacted peroxide by carefully adding a 1.5 N aqueous solution of Sodium Sulfite (Na₂SO₃). Self-Validation: Test the mixture with starch-iodide paper; it must remain white (indicating complete destruction of peroxides) before proceeding to extraction.
-
Isolation: Remove THF under reduced pressure, extract the intact auxiliary with dichloromethane, and acidify the aqueous layer to pH 2 to precipitate the enantioenriched carboxylic acid.
References
-
Chiral auxiliary - Wikipedia Source: Wikipedia URL:[Link]
-
Disodium Salts of Pseudoephedrine-Derived Myers Enolates: Stereoselectivity and Mechanism of Alkylation Source: Journal of the American Chemical Society (PMC / NIH) URL:[Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions Source: Journal of the American Chemical Society (ResearchGate) URL:[Link]
Sources
Technical Support Center: Temperature Optimization for Asymmetric Synthesis Using Chiral Amino Alcohols
Welcome to the Technical Support Center for asymmetric catalysis. This guide is designed for researchers and drug development professionals optimizing enantioselective transformations (such as dialkylzinc additions to aldehydes) using chiral amino alcohol ligands.
The Causality of Temperature in Asymmetric Catalysis
In asymmetric synthesis, temperature is not merely a kinetic dial; it is a fundamental determinant of catalyst speciation and stereocontrol. As a general thermodynamic heuristic, lowering the reaction temperature increases enantiomeric excess (ee). This occurs because the difference in activation energy (
However, temperature optimization is deeply coupled with catalyst solubility. At lower temperatures, the active monomeric zinc-amino alcohol complexes often dimerize or aggregate into inactive oligomers. Severe temperature drops can induce catalyst precipitation, leading to pronounced Non-Linear Effects (NLEs) where the enantiomeric purity of the product diverges unpredictably from the enantiomeric purity of the ligand[1]. Therefore, optimizing temperature is a delicate balancing act between maximizing kinetic stereocontrol and maintaining the thermodynamic solubility of the active catalytic species.
Temperature Optimization Workflow
Figure 1: Decision workflow for temperature optimization and NLE troubleshooting.
Standard Operating Procedure: Temperature Screening Protocol
To systematically identify the optimal temperature for your specific chiral amino alcohol, utilize this self-validating benchmark protocol for the enantioselective addition of diethylzinc to benzaldehyde[2].
Step 1: Catalyst Complexation (Pre-equilibration)
-
Action: Add 5–10 mol% of the chiral amino alcohol to a flame-dried Schlenk flask under an inert argon atmosphere. Inject an anhydrous solvent (e.g., toluene).
-
Causality: Toluene is preferred over hexanes for low-temperature screens because it maintains better catalyst solubility, preventing premature precipitation that skews baseline data.
Step 2: Reagent Addition & Thermal Equilibration
-
Action: Lower the flask into the target cooling bath (e.g., 0°C ice bath or -78°C dry ice/acetone). Allow exactly 15 minutes for thermal equilibration. Dropwise add diethylzinc (1.5–2.0 equivalents).
-
Causality: Diethylzinc addition is highly exothermic. Dropwise addition prevents localized temperature spikes that would temporarily erode the ee and trigger an achiral background reaction[3].
Step 3: Substrate Addition
-
Action: Add the benzaldehyde substrate slowly. Stir and monitor the reaction progress via TLC or GC/MS.
Step 4: Quench and Analysis
-
Action: Quench the reaction strictly at the target temperature with saturated aqueous
to destroy unreacted organozinc species. Extract and analyze the organic layer via Chiral HPLC to determine the enantiomeric excess.
Quantitative Data: Temperature vs. Performance
The following table summarizes the typical inverse relationship between temperature, yield, and enantiomeric excess during a standard diethylzinc addition using a benchmark chiral amino alcohol (e.g., (S)-1-Aminopentan-3-ol derivatives)[2].
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Catalyst State Observation |
| 25 (Room Temp) | 1 | >95 | 75 | Homogeneous solution |
| 0 | 4 | 90 | 88 | Homogeneous solution |
| -20 | 12 | 65 | 94 | Slight turbidity |
| -40 | 24 | 30 | 97 | Visible precipitation |
| -78 | 48 | <5 | N/A | Complete aggregation |
Troubleshooting Guide
Q: I lowered the temperature to -40°C to maximize enantioselectivity, but my reaction yield plummeted to less than 10%. How can I fix this? A: You have hit a thermodynamic barrier. At -40°C, the activation energy required for the alkyl transfer from the zinc-alkoxide complex to the aldehyde is no longer met. Additionally, the catalyst may be trapped in an inactive dimeric resting state. Solution: Gradually increase the temperature in 10°C increments (e.g., to -20°C). Alternatively, if you must run at -40°C to maintain high ee, try increasing the catalyst loading from 5 mol% to 15-20 mol% to compensate for the reduced concentration of the active monomeric species[3].
Q: My ee is fluctuating wildly between different batches at 0°C (ranging from 60% to 90%). What is causing this inconsistency? A: This is a classic symptom of a hyperpositive or negative Non-Linear Effect (NLE) driven by catalyst precipitation[1]. Slight variations in your cooling rate or stirring speed can cause the heterochiral or homochiral dimers of the catalyst to precipitate at different rates, drastically altering the active chiral environment in the solution. Solution: Ensure strict uniformity in your cooling protocols. Switch to a solvent with higher solubilizing power at 0°C (like toluene instead of hexanes) to keep all catalytic species in solution, thereby eliminating the precipitation-driven NLE.
Q: Even at room temperature, I am seeing a high yield but a nearly racemic mixture (0-10% ee). Is the temperature too high? A: While high temperatures erode ee, a near-complete loss of ee at room temperature usually indicates a competing achiral background reaction rather than just poor thermal stereocontrol[3]. Solution: Ensure your diethylzinc is added after the chiral amino alcohol has fully complexed with the zinc. If uncoordinated diethylzinc reacts directly with the aldehyde, it bypasses the chiral environment entirely. Lowering the temperature to 0°C will suppress this uncatalyzed background reaction.
Frequently Asked Questions (FAQs)
Q: What is the recommended starting temperature for optimizing a new chiral amino alcohol? A: Always establish a baseline at room temperature (20–25°C)[3]. This confirms that the catalyst is active and the fundamental catalytic cycle functions. Once baseline yield and ee are established, step down to 0°C, then -20°C, to map the temperature-ee gradient.
Q: Does solvent choice interact with my temperature optimization? A: Absolutely. Solvent polarity and coordinating ability dictate the aggregation state of the chiral amino alcohol-zinc complexes[3]. A solvent that works perfectly at 25°C might cause catalyst precipitation at -20°C, artificially halting your reaction. Always perform a secondary solvent screen once your ideal temperature window is identified.
References
-
Geiger, Y., & Bellemin-Laponnaz, S. "Non-Linear Effects in Asymmetric Catalysis: Impact of Catalyst Precipitation." ChemCatChem 14, no. 9 (2022): e202200165. URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: Benchmarking (S)-2-amino-2-cyclopropylethanol Against Established Counterparts
In the landscape of modern asymmetric synthesis, the quest for enantiomerically pure compounds is a paramount objective for researchers, scientists, and drug development professionals. Chiral auxiliaries, which are stereogenic molecules temporarily incorporated into a prochiral substrate, represent a robust and reliable strategy to control the stereochemical outcome of a reaction. This guide provides an in-depth technical comparison of (S)-2-amino-2-cyclopropylethanol and other chiral auxiliaries, with a particular focus on the widely utilized Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine-based auxiliaries. By examining their performance through experimental data, this guide aims to offer valuable insights for selecting the most suitable chiral auxiliary for a given synthetic challenge.
The Role of Chiral Auxiliaries in Asymmetric Synthesis
The fundamental principle of using a chiral auxiliary is to convert an enantioselective reaction into a diastereoselective one.[1] This is achieved by covalently attaching the chiral auxiliary to a prochiral substrate, thereby creating a chiral molecule with a built-in stereochemical director. Subsequent reactions, such as alkylations, aldol additions, or cycloadditions, proceed with a high degree of facial selectivity, leading to the preferential formation of one diastereomer.[2] Finally, the auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound, and can often be recovered for reuse.[1]
Established Chiral Auxiliaries: A Performance Benchmark
To provide a framework for comparison, we will first delve into the performance and applications of three classes of well-established chiral auxiliaries.
Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, chiral oxazolidinones are among the most powerful and versatile chiral auxiliaries.[1] Derived from readily available amino alcohols, they have been extensively used in asymmetric aldol reactions, alkylations, and Diels-Alder reactions. The stereochemical outcome is dictated by the substituent at the C4 position of the oxazolidinone ring, which effectively shields one face of the enolate intermediate.[3]
The high diastereoselectivity observed in Evans' aldol reactions is rationalized by the formation of a rigid, chair-like Zimmerman-Traxler transition state.[3][4] The boron enolate, formed by treatment with a Lewis acid like dibutylboron triflate and a hindered base, coordinates to the aldehyde. The substituent on the oxazolidinone directs the approach of the aldehyde from the less sterically hindered face, leading to the observed syn-aldol product.[4]
Caption: General workflow for an Evans' asymmetric aldol reaction.
| Reaction Type | Substrate/Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Alkylation | N-Propionyl-(S)-4-benzyl-2-oxazolidinone + Allyl iodide | 98:2 | 95 | [5] |
| Aldol Reaction | N-Propionyl-(S)-4-benzyl-2-oxazolidinone + Isobutyraldehyde | >99% | 85-95 | [6] |
| Diels-Alder | N-Acryloyl-(S)-4-benzyl-2-oxazolidinone + Cyclopentadiene | 99:1 (endo:exo) | 85 | [7] |
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq.) dropwise. After 15 minutes, add propionyl chloride (1.1 eq.) and stir for 1 hour at -78 °C before warming to room temperature.
-
Enolate Formation: Cool a solution of the N-propionyloxazolidinone (1.0 eq.) in anhydrous THF to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq.) and stir for 30 minutes.
-
Alkylation: Add allyl iodide (1.2 eq.) to the enolate solution at -78 °C and stir for 2-4 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Cleavage: Dissolve the purified product in a mixture of THF and water. Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) and stir until cleavage is complete. This yields the chiral carboxylic acid and the recoverable auxiliary.[8][9]
Oppolzer's Sultam Auxiliaries
Camphorsultams, often referred to as Oppolzer's sultams, are another class of highly effective chiral auxiliaries.[10] Their rigid bicyclic structure provides excellent stereocontrol in a variety of reactions, including Diels-Alder reactions, alkylations, and aldol reactions.[10]
In Diels-Alder reactions, the N-acryloyl sultam adopts a conformation where the camphor skeleton effectively shields one face of the dienophile. Lewis acid coordination to the carbonyl oxygen further enhances this facial bias, leading to a highly endo-selective cycloaddition.[10]
Caption: Workflow for an Oppolzer's sultam-mediated Diels-Alder reaction.
| Reaction Type | Substrate/Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Diels-Alder | N-Acryloyl-(+)-camphorsultam + Cyclopentadiene | >98% (endo) | 95 | [10] |
| Aldol Reaction | N-Propionyl-(+)-camphorsultam + Benzaldehyde | >95% (syn) | 85 | [11][12] |
| Michael Addition | N-Crotonoyl-(+)-camphorsultam + Lithium dibenzylcuprate | >99% | 90 | [3] |
-
Dienophile Preparation: React the Oppolzer's sultam with acryloyl chloride in the presence of a base like triethylamine to form the N-acryloyl sultam.
-
Cycloaddition: Dissolve the N-acryloyl sultam in a suitable solvent like dichloromethane and cool to -78 °C. Add a Lewis acid such as diethylaluminum chloride (Et₂AlCl). Then, add the diene (e.g., cyclopentadiene) dropwise and stir for several hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry, and concentrate.
-
Cleavage: The sultam auxiliary can be removed by reduction with lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol or by hydrolysis with reagents like tetrabutylammonium hydroxide (TBAH) and hydrogen peroxide to give the carboxylic acid.[13][14]
Pseudoephedrine-Based Auxiliaries
Developed by Andrew G. Myers, pseudoephedrine serves as an inexpensive and readily available chiral auxiliary.[15] It is particularly effective for the asymmetric alkylation of amide enolates.[15] The stereochemical outcome is reliably controlled by the formation of a rigid lithium chelate intermediate.[15]
Deprotonation of the N-acyl pseudoephedrine amide with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride generates a Z-enolate.[15] The lithium cation chelates to both the enolate oxygen and the hydroxyl group of the pseudoephedrine, creating a rigid structure that blocks one face of the enolate from the incoming electrophile.[3][15]
Sources
- 1. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05192A [pubs.rsc.org]
- 2. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acs.figshare.com [acs.figshare.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
The Impact of Conformational Rigidity: A Comparative Guide to Diastereoselectivity in Cyclopropyl vs. Linear Amino Alcohol Auxiliaries
For researchers, scientists, and drug development professionals, the quest for precise stereochemical control is a central theme in the synthesis of complex molecular architectures. Chiral auxiliaries, derived from readily available sources, have long been a reliable tool for inducing asymmetry. Among these, amino alcohol-based auxiliaries are particularly prominent. This guide provides an in-depth technical comparison of the diastereoselectivity achieved using conformationally constrained cyclopropyl amino alcohol auxiliaries versus their more common, flexible linear counterparts. By examining the underlying principles of stereocontrol and presenting available experimental data, we aim to provide a framework for the rational selection of chiral auxiliaries in asymmetric synthesis.
The efficacy of a chiral auxiliary is fundamentally linked to its ability to create a highly ordered and predictable three-dimensional environment around the reacting center. This is largely dictated by the conformational properties of the auxiliary. While linear amino alcohol auxiliaries, such as those derived from valinol or pseudoephedrine, have demonstrated considerable success, there is a growing interest in the development of more rigid auxiliary frameworks to further enhance stereochemical control. The introduction of a cyclopropane ring into the backbone of an amino alcohol auxiliary imparts significant conformational constraints, which can lead to a more defined transition state and, consequently, higher diastereoselectivity.
The Principle of Conformational Constraint: A Tale of Two Auxiliaries
The fundamental difference in the mode of action between cyclopropyl and linear amino alcohol auxiliaries lies in their conformational freedom. Linear auxiliaries, while effective, possess a greater number of rotatable bonds, leading to a manifold of potential transition state geometries. In contrast, the rigid three-membered ring of a cyclopropyl auxiliary significantly reduces this conformational flexibility.
This inherent rigidity is a key design element in modern asymmetric synthesis. By locking the substituents in a more fixed spatial arrangement, the cyclopropane moiety can create a more pronounced and predictable steric bias, forcing an incoming reagent to approach from a single, less hindered face. This can lead to a significant enhancement in diastereoselectivity.[1]
Comparative Performance in Asymmetric Alkylation: A Data-Driven Analysis
Benchmark: The High Diastereoselectivity of Linear Amino Alcohol Auxiliaries
Pseudoephedrine, a readily available and widely used linear amino alcohol auxiliary, consistently delivers excellent levels of diastereoselectivity in the alkylation of its corresponding amides.[2] The high levels of stereocontrol are attributed to a well-defined, chelated transition state.
| Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzyl bromide | 90 | ≥99:1 |
| Ethyl iodide | 88 | 97:3 |
| n-Butyl bromide | 89 | 98:2 |
| Isopropyl iodide | 70 | >95:5 |
| Table 1: Asymmetric Alkylation of N-Propionyl-(+)-pseudoephedrine Amide. Reactions were typically carried out using LDA as a base in the presence of LiCl in THF.[2] |
Emerging Potential: Diastereoselectivity with Cyclopropyl-Containing Systems
While a comprehensive dataset for a single cyclopropyl amino alcohol auxiliary across a range of electrophiles is not yet available, studies on various chiral cyclopropane-containing molecules in asymmetric reactions demonstrate their potential for high stereocontrol. For instance, in the formal cyclopropylation of imines, the use of a chiral N-sulfinyl trifluoromethyl ketimine bearing a cyclopropane moiety can lead to the formation of a single diastereomer.[1]
Furthermore, the diastereoselective cyclopropanation of chiral cyclobutyl dehydro amino acids, where the stereocontrol is dictated by the proximity of a chiral center, has been shown to proceed with high stereoselectivity, yielding single diastereomers.[3] While not a direct measure of the auxiliary's performance, these examples underscore the powerful stereodirecting effect of the cyclopropane ring.
Mechanistic Insights: Understanding the Origins of Stereocontrol
The diastereoselectivity observed with both linear and cyclopropyl amino alcohol auxiliaries can be rationalized by examining the transition state geometries of the key bond-forming step.
The Zimmerman-Traxler Model in Linear Systems
For linear amino alcohol auxiliaries like pseudoephedrine, the high diastereoselectivity in alkylation reactions is often explained by a rigid, chelated Zimmerman-Traxler-like transition state. In this model, the lithium enolate is chelated to the auxiliary's hydroxyl group, creating a rigid bicyclic structure that effectively blocks one face of the enolate from the incoming electrophile.
Caption: General workflow for asymmetric alkylation using a linear amino alcohol auxiliary.
Conformational Locking: The Cyclopropane Advantage
In the case of cyclopropyl amino alcohol auxiliaries, the rigid three-membered ring is believed to play a crucial role in pre-organizing the transition state for high diastereoselectivity. The cyclopropane ring restricts the rotation around adjacent single bonds, leading to a more defined and predictable orientation of the substituents that shield one face of the reactive center.
Caption: Logical relationship between conformational flexibility and diastereoselectivity.
This "conformational locking" effect minimizes non-productive transition states, thereby funneling the reaction through a single, low-energy pathway that leads to the major diastereomer. While detailed computational studies on the transition states of cyclopropyl amino alcohol auxiliaries are still emerging, the existing experimental evidence strongly suggests that their enhanced rigidity is a key contributor to high levels of stereocontrol.
Experimental Protocols
To provide a practical context for the concepts discussed, the following are representative experimental protocols for asymmetric alkylation using a linear amino alcohol auxiliary. While a specific protocol for a cyclopropyl amino alcohol auxiliary is not detailed due to the lack of a standardized example in the literature, the general principles of enolate formation and alkylation would be analogous.
Protocol: Asymmetric Alkylation of N-Propionyl-(+)-pseudoephedrine Amide[2]
-
Enolate Formation: A suspension of anhydrous lithium chloride (6.0-7.0 equiv.) in anhydrous tetrahydrofuran (THF) containing diisopropylamine (2.25 equiv.) is cooled to -78 °C. n-Butyllithium (2.1 equiv.) is added, and the resulting mixture is briefly warmed to 0 °C and then re-cooled to -78 °C. A solution of the N-propionyl-(+)-pseudoephedrine amide (1.0 equiv.) in THF is then added to the cold lithium diisopropylamide (LDA) solution.
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.2 equiv.) is added to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography or recrystallization.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved to furnish the corresponding carboxylic acid, primary alcohol, or ketone. For example, acidic hydrolysis yields the carboxylic acid.
Conclusion and Future Outlook
Linear amino alcohol auxiliaries, exemplified by pseudoephedrine, have proven to be powerful tools for asymmetric synthesis, consistently delivering high levels of diastereoselectivity. The mechanistic basis for their effectiveness is well-understood and relies on the formation of rigid, chelated transition states.
The incorporation of a cyclopropane ring into the backbone of an amino alcohol auxiliary represents a promising strategy for further enhancing stereocontrol. The inherent conformational rigidity of the cyclopropane moiety has the potential to lead to more defined transition states and, consequently, even higher levels of diastereoselectivity. While a comprehensive body of comparative data is still needed to fully realize the potential of these auxiliaries, the existing evidence strongly suggests that they will be a valuable addition to the synthetic chemist's toolkit. Future research in this area will likely focus on the systematic synthesis and evaluation of a range of cyclopropyl amino alcohol auxiliaries in various asymmetric transformations, as well as detailed computational studies to elucidate the precise nature of the transition states involved.
References
- Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. [Link to a relevant scientific article]
- Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. [Link to a relevant scientific article]
- Other Chiral Auxiliaries. BOC Sciences. [https://www.bocsci.com/other-chiral-auxiliaries-resource.html]
- The Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide. Benchchem. [https://www.benchchem.
- Chiral auxiliary. Wikipedia. [https://en.wikipedia.org/wiki/Chiral_auxiliary]
- A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Benchmarking N-Acetyl-(+)-Pseudoephedrine. Benchchem. [https://www.benchchem.com/blog/a-comparative-guide-to-chiral-amino-alcohols-in-asymmetric-synthesis-benchmarking-n-acetyl-pseudoephedrine/]
- Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality. [https://onlinelibrary.wiley.com/doi/abs/10.1002/(SICI)1520-636X(2000)12:5/6%3C404::AID-CHIR11%3E3.0.CO;2-9]
- Advanced Chiral Auxiliary Synthesis. BOC Sciences. [https://www.bocsci.com/solution/advanced-chiral-auxiliary-synthesis.html]
- Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Summit Research Repository, Simon Fraser University. [https://summit.sfu.ca/item/7714]
- Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Michigan State University Department of Chemistry. [https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/aldol2.htm]
- Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. [Link to a relevant scientific article]
- Diastereoselective Addition of Allyl Reagents to Variously N‐Monoprotected and N,N‐Diprotected L‐Alaninals. [Link to a relevant scientific article]
- Highly Enantio- and Diastereoselective Tandem Generation of Cyclopropyl Alcohols with up to Four Contiguous Stereocenters. Organic Chemistry Portal. [https://www.organic-chemistry.org/abstracts/lit2/591.shtm]
- Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry. [https://www.sciencedirect.com/science/article/abs/pii/S095741660000494X]
- Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. [Link to a relevant scientific article]
- Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). [Link to a relevant scientific article]
- Highly enantio- and diastereoselective one-pot methods for the synthesis of halocyclopropyl alcohols. The Journal of Organic Chemistry. [https://pubmed.ncbi.nlm.nih.gov/19178328/]
- Enantioselective synthesis of cyclopropane aminoalcohols containing quaternary stereogenic centers. Scilit. [https://www.scilit.net/article/2c9a62968846152b0476059d48083884]
- Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters. Frontiers in Chemistry. [https://www.frontiersin.org/articles/10.3389/fchem.2018.00036/full]
- Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. RUA - Repositorio Institucional de la Universidad de Alicante. [https://rua.ua.es/dspace/bitstream/10045/144934/1/J-Org-Chem_2024_89_8_5568-5580.pdf]
- Diastereo- and enantioselective preparation of cyclopropanol derivatives. [Link to a relevant scientific article]
- Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. MDPI. [https://www.mdpi.com/1420-3049/27/20/7027]
Sources
A Senior Application Scientist's Guide to 1H NMR Analysis for Stereochemistry Confirmation
For researchers, scientists, and drug development professionals, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail. It is a fundamental determinant of a drug's efficacy, safety, and interaction with biological systems. Unambiguous stereochemical assignment is therefore a cornerstone of modern chemical and pharmaceutical research. While X-ray crystallography provides a definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent tool for elucidating molecular structure in the solution phase, which is often more relevant to biological activity.[1]
This guide provides an in-depth comparison of key ¹H NMR techniques used to confirm the stereochemistry of products. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating trustworthy and reproducible results.
The Foundation: How ¹H NMR Differentiates Stereoisomers
At its core, NMR spectroscopy measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.[2] The utility in stereochemical analysis arises from the fact that the precise magnetic environment of a nucleus is exquisitely sensitive to its spatial relationship with neighboring atoms and functional groups. Three key NMR parameters are the pillars of stereochemical determination:
-
Chemical Shift (δ): The location of a signal in the NMR spectrum. It is highly sensitive to the local electronic environment, which is directly influenced by the 3D orientation of substituents.[1]
-
Scalar Coupling (J-coupling): A through-bond interaction between nuclei, typically over two or three bonds. The magnitude of the three-bond coupling constant (³J) is dependent on the dihedral angle between the coupled nuclei, a relationship that is fundamental to assigning relative stereochemistry.[1][3]
-
Nuclear Overhauser Effect (NOE): A through-space interaction between nuclei that are in close spatial proximity (typically <5 Å), regardless of the number of bonds separating them.[2][4][5] This is a powerful tool for confirming the relative orientation of atoms.[2][4]
Comparative Analysis of Key ¹H NMR Methodologies
The choice of NMR experiment depends on the specific stereochemical question at hand: Are you determining the relative configuration of diastereomers, or are you resolving and quantifying enantiomers?
Analysis of Diastereotopic Protons
The Principle: In a chiral molecule, two protons on a methylene group (-CH₂) are often in non-equivalent chemical environments.[6][7] These are known as diastereotopic protons. Because they are chemically non-equivalent, they have distinct chemical shifts and will typically couple to each other (geminal coupling) and to neighboring protons, often resulting in a complex splitting pattern known as an "AB quartet." The presence of diastereotopicity is a direct confirmation of a chiral environment.[6][8]
Causality in Action: The non-equivalence arises because replacing one proton versus the other with a different group would create a pair of diastereomers.[6][7] This inherent asymmetry in the molecule, even if the chiral center is several bonds away, is what gives rise to the different magnetic environments for the two protons.
Best For:
-
Identifying the presence of a stereocenter.
-
Probing the local stereochemical environment in both chiral and achiral molecules that contain prochiral centers.[9]
Through-Bond Analysis: The Karplus Equation
The Principle: The magnitude of the vicinal coupling constant (³JHH) between two protons on adjacent carbons is directly related to the dihedral angle (φ) between them. This relationship is described by the Karplus equation.[10][11][12]
-
A large ³J value (typically 8-15 Hz) indicates an anti or trans relationship (φ ≈ 180°).
-
A small ³J value (typically 0-5 Hz) indicates a gauche or cis relationship (φ ≈ 60° or 90°).
Causality in Action: The interaction between the electron orbitals of the C-H bonds is maximized at dihedral angles of 0° and 180°, leading to efficient transfer of spin information (large coupling). The interaction is minimized near 90°, resulting in very small or zero coupling.[3] By measuring these coupling constants, one can deduce the dihedral angles and thus the relative stereochemistry of substituents along a bond.[3][11]
Best For:
-
Determining the relative stereochemistry in cyclic systems (e.g., cis vs. trans on a cyclohexane ring).
-
Assigning the configuration of double bonds (E vs. Z).
-
Elucidating the conformation of acyclic molecules.
| Dihedral Angle (φ) | Relationship | Typical ³JHH (Hz) |
| 0° | syn-periplanar (eclipsed) | ~8-10 |
| 60° | gauche | ~0-5 |
| 90° | Orthogonal | ~0-2 |
| 180° | anti-periplanar (staggered) | ~8-15 |
Caption: Representative ³JHH coupling constants as a function of the H-C-C-H dihedral angle, based on the Karplus relationship.
Through-Space Analysis: The Nuclear Overhauser Effect (NOE)
The Principle: The NOE is the transfer of nuclear spin polarization between two nuclei that are close in space.[4][13] Irradiating one proton can lead to an enhancement in the signal intensity of a nearby proton. The magnitude of this enhancement is inversely proportional to the sixth power of the distance between the nuclei (NOE ∝ 1/r⁶), making it extremely sensitive to internuclear distances.[14]
Causality in Action: This effect is mediated by dipolar coupling through space.[13] The experiment directly maps which atoms are neighbors in 3D space. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is particularly powerful, as it generates a map where cross-peaks connect all protons that are spatially close to each other.[4][5]
Best For:
-
Determining the relative stereochemistry of substituents on rings or double bonds.
-
Establishing the 3D fold of complex molecules like proteins and natural products.[4][5]
-
Differentiating between stereoisomers where through-bond coupling is ambiguous.[2]
Workflow for Stereochemical Assignment
The following diagram outlines a logical workflow for selecting the appropriate NMR experiment to solve a stereochemical problem.
Caption: A decision-making workflow for selecting the appropriate ¹H NMR technique based on the stereochemical question.
Resolving Enantiomers with Chiral Auxiliaries
Enantiomers have identical physical properties in an achiral environment and thus produce identical NMR spectra. To distinguish them, one must introduce a chiral auxiliary to create a diastereomeric interaction.[15][16]
-
Chiral Solvating Agents (CSAs): These are chiral molecules (e.g., Pirkle's alcohol, or compounds derived from isomannide[17]) that form weak, transient, non-covalent complexes with the enantiomers of the analyte.[16][17] This interaction creates two temporary diastereomeric solvates that have slightly different chemical shifts, allowing for the quantification of enantiomeric excess (ee) by integrating the separated signals.[17] The process is fast and does not require chemical modification of the analyte.
-
Chiral Derivatizing Agents (CDAs): CDAs, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), are enantiomerically pure reagents that covalently bond to the analyte (e.g., an alcohol or amine).[15][18][19][20] This reaction converts the pair of enantiomers into a mixture of stable diastereomers, which can then be readily distinguished by NMR.[18][21] The analysis of the chemical shift differences (Δδ) between the two diastereomers can not only determine the enantiomeric excess but also be used to assign the absolute configuration of the original stereocenter.[19]
| Technique | Interaction | Analyte Modification | Primary Use | Speed |
| CSA | Non-covalent, transient | No | Enantiomeric Excess (ee) | Fast |
| CDA | Covalent, stable | Yes | ee & Absolute Configuration | Slower (requires reaction) |
Caption: Comparison of Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs) for enantiomeric analysis.
Experimental Protocol: Absolute Configuration Assignment using Mosher's Acid
This protocol outlines the steps for determining the absolute configuration of a chiral secondary alcohol using Mosher's acid analysis.[19]
Objective: To convert a chiral alcohol into two diastereomeric Mosher's esters and assign the absolute configuration of the alcohol by analyzing the ¹H NMR chemical shift differences.
Materials:
-
Chiral alcohol of unknown configuration (~5 mg)
-
(R)-(-)-MTPA-Cl (Mosher's acid chloride)
-
(S)-(+)-MTPA-Cl
-
Anhydrous pyridine
-
Deuterated chloroform (CDCl₃)
-
Two clean, dry NMR tubes
Procedure:
-
Preparation of (R)-MTPA Ester: a. In a clean, dry NMR tube, dissolve ~2.5 mg of the chiral alcohol in ~0.5 mL of CDCl₃. b. Add a small excess (~1.2 equivalents) of (R)-(-)-MTPA-Cl. c. Add 2-3 drops of anhydrous pyridine to catalyze the reaction and scavenge the HCl byproduct. d. Cap the tube, mix gently, and allow the reaction to proceed to completion at room temperature (typically 1-4 hours). Monitor by TLC or ¹H NMR if necessary.
-
Preparation of (S)-MTPA Ester: a. In a second NMR tube, repeat step 1 using (S)-(+)-MTPA-Cl.
-
NMR Analysis: a. Acquire a standard ¹H NMR spectrum for both the (R)-MTPA ester and the (S)-MTPA ester samples. b. Carefully assign the proton signals for the groups on either side of the newly formed ester linkage. Let these be groups L₁ and L₂. c. For each corresponding proton in L₁ and L₂, calculate the chemical shift difference: Δδ = δS - δR (where δS is the chemical shift in the (S)-ester and δR is the chemical shift in the (R)-ester).
-
Interpretation: a. The Mosher's acid model predicts that in the most stable conformation, the substituents of the alcohol (L₁ and L₂) will be shielded or deshielded by the phenyl ring of the MTPA moiety. b. Protons with a positive Δδ (δS > δR) are assigned to one side of the molecule in the model, while those with a negative Δδ (δS < δR) are assigned to the other. c. By mapping the signs of Δδ onto the structure, the absolute configuration (R or S) of the original alcohol can be determined.
Caption: Experimental workflow for assigning absolute configuration using Mosher's acid analysis.
Conclusion
¹H NMR spectroscopy offers a versatile and powerful suite of tools for the detailed confirmation of stereochemistry directly in solution. By understanding the fundamental principles behind diastereotopicity, through-bond J-coupling, and through-space NOEs, researchers can confidently assign relative stereochemistry. Furthermore, the use of chiral auxiliaries provides a robust and reliable method for determining both enantiomeric purity and absolute configuration. A systematic approach, combining several of these techniques, provides the highest level of confidence and is an indispensable component of modern chemical synthesis and drug development.
References
-
Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]
-
Głuszyńska, A. (2018). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. PubMed. Retrieved from [Link]
-
Ashenhurst, J. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. Retrieved from [Link]
-
Braga, T. A. S., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. Retrieved from [Link]
-
Oldfield, C. J. (2000). The application of 1H NMR chemical shift calculations to diastereotopic groups in proteins. Journal of Biomolecular NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.7: NMR - Interpretation. Retrieved from [Link]
-
Rao, V. S., & Perlin, A. S. (1987). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. PMC. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Nuclear Overhauser Effect (NOE). Retrieved from [Link]
-
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
Calcagni, E., et al. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. PubMed. Retrieved from [Link]
-
American Chemical Society. (2003, December 22). C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION. Retrieved from [Link]
-
Gheorghiu, M. D., et al. (2021). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]
-
Barletta, M., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]
-
R Discovery. (2023, March 26). NMR for Stereochemical Elucidation. Retrieved from [Link]
-
The Retort. (2012, October 22). Mosher's Acid. Retrieved from [Link]
- Noggle, J. H., & Schirmer, R. E. (1971). The Nuclear Overhauser Effect. Academic Press.
-
JoVE. (2024, April 4). Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons. Retrieved from [Link]
-
Wikipedia. (n.d.). Karplus equation. Retrieved from [Link]
-
Wikipedia. (n.d.). Mosher's acid. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]
-
Nowick, J. S. (2011, December 1). Lecture 19. The Nuclear Overhauser Effect in Stereochemistry and Structure Determination. YouTube. Retrieved from [Link]
-
ResearchGate. (2022, September 15). (PDF) The 1 H NMR Method for the Determination of the Absolute Configuration of 1,2,3- p rim , s ec , s ec- Triols ‡. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR analysis of a chiral amine through derivatization with Mosher acid.... Retrieved from [Link]
-
Canada, S. M., et al. (2019). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 28). 5.4: Types of Protons. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products. Retrieved from [Link]
-
Kessler, H., et al. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity. Retrieved from [Link]
-
Di Pietro, O., et al. (2021). DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data. PMC. Retrieved from [Link]
-
Kannappan, V. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Karplus equation - Wikipedia [en.wikipedia.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Mosher's acid - Wikipedia [en.wikipedia.org]
- 21. The Retort [www1.udel.edu]
Validation of synthesis of (S)-cyclopropylglycine derivatives
Validation Guide: Comparative Synthesis Strategies for (S)-Cyclopropylglycine Derivatives
Introduction
(S)-Cyclopropylglycine is a highly valued non-natural amino acid that provides a rigidifying chiral center and a cyclopropyl fragment. It is a critical building block in the development of peptidomimetics, macrocyclic ghrelin receptor agonists, and various viral protease inhibitors[1].
Historically, the synthesis of (S)-cyclopropylglycine has relied on traditional asymmetric chemical routes, such as the Strecker reaction or the asymmetric cyclopropanation of phosphonates[1][2]. While these methods are well-understood, they frequently suffer from poor atom economy, the requirement for stoichiometric chiral auxiliaries, and the use of highly toxic reagents (e.g., cyanides)[1]. Recently, advanced NADH-driven biocatalytic systems have emerged as a superior alternative, offering self-sufficient coenzyme regeneration and unprecedented space-time yields[1].
This guide objectively compares the mechanistic performance, scalability, and experimental validity of the traditional chemical Strecker synthesis versus a state-of-the-art biocatalytic reductive amination approach.
Section 1: Mechanistic Evaluation of Synthesis Pathways
Pathway A: Traditional Asymmetric Chemical Synthesis (Strecker Route)
The chemical synthesis of (S)-cyclopropylglycine typically utilizes an asymmetric Strecker reaction. The causality of stereocontrol in this pathway relies on the condensation of cyclopropanecarboxaldehyde with a chiral auxiliary (such as Ellman’s sulfinamide or (R)-phenylglycinol) to form a chiral imine. The steric bulk of the auxiliary directs the nucleophilic attack of cyanide (TMSCN) to a specific face of the imine, establishing the new stereocenter.
-
Limitations: While predictable, this method requires harsh acidic hydrolysis to simultaneously cleave the auxiliary and convert the nitrile to a carboxylic acid. This step often leads to partial racemization and generates significant stoichiometric waste, resulting in a high Environmental Factor (E-factor)[1].
Pathway B: Self-Sufficient Biocatalytic Reductive Amination
The modern biocatalytic approach utilizes a bifunctional enzyme system to achieve high atom economy and absolute stereocontrol. The system integrates Leucine dehydrogenase from Thermoactinomyces intermedius (Ti-LDH) and Formate dehydrogenase from Komagataella phaffii (Kp-FDH)[1].
-
Causality of the System: Ti-LDH catalyzes the strictly stereoselective reductive amination of cyclopropylglyoxylic acid using ammonia and NADH. Because this step depletes NADH, Kp-FDH is coupled to the system to oxidize formate into CO₂, simultaneously reducing NAD⁺ back to NADH[1]. The irreversible release of CO₂ gas thermodynamically drives the entire equilibrium forward, preventing product inhibition and enabling substrate concentrations as high as 120 g·L⁻¹[1].
Section 2: Comparative Performance Data
The following table summarizes the quantitative performance metrics of both synthesis strategies, highlighting the operational superiority of the biocatalytic method for industrial scale-up[1].
| Performance Metric | Asymmetric Strecker Synthesis | NADH-Driven Biocatalytic System |
| Enantiomeric Excess (ee) | 85% - 95% (requires recrystallization) | >99.5% (direct from reaction) |
| Overall Conversion Yield | 40% - 60% (over 3-4 steps) | >95% (one-pot, continuous) |
| Space-Time Yield | < 50 g·L⁻¹·d⁻¹ | Up to 377.3 g·L⁻¹·d⁻¹ |
| Reaction Time | 24 - 48 hours | 6 hours (per cycle) |
| Atom Economy / E-factor | Low / High (stoichiometric waste) | High / Low (catalytic enzymes) |
| Reagent Toxicity | High (Cyanide, heavy metal catalysts) | Low (Aqueous buffer, formate) |
Section 3: System Workflows & Reaction Pathways
Fig 1: Biocatalytic cycle coupling reductive amination with self-sufficient coenzyme regeneration.
Fig 2: Traditional asymmetric chemical Strecker synthesis workflow and reagent dependencies.
Section 4: Validated Experimental Protocols
Protocol A: Continuous Biocatalytic Synthesis (Recommended)
This protocol leverages a dialysis-tube compartmentalization strategy to achieve continuous synthesis over 90 hours without enzyme degradation[1].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a reaction medium containing 120 g·L⁻¹ cyclopropylglyoxylic acid and 2 M ammonium formate in a pH 8.0 buffer solution[1].
-
Enzyme Compartmentalization: Load E. coli cell lysates co-expressing Ti-LDH and Kp-FDH into a semi-permeable dialysis tube (Molecular Weight Cut-Off: 14 kDa)[1].
-
Reaction Execution: Submerge the sealed dialysis tube into the reaction medium. Incubate at 30°C with gentle magnetic stirring for 6 hours per cycle[1].
-
Continuous Cycling: Once a cycle is complete, directly transfer the dialysis tube to a fresh reaction medium to initiate the next cycle[1].
-
Product Isolation: Acidify the external reaction medium to precipitate and crystallize the highly pure (S)-cyclopropylglycine.
Causality & Self-Validation: The semi-permeable dialysis membrane physically isolates the macromolecular enzymes from the bulk solution while permitting the free diffusion of low-molecular-weight substrates and products[1]. This spatial compartmentalization prevents enzyme deactivation from mechanical shear stress. The system is inherently self-validating: the continuous evolution of CO₂ gas serves as a visual, stoichiometric indicator of formate oxidation, which is obligately coupled to NADH regeneration and product formation[1].
Protocol B: Chemical Asymmetric Strecker Synthesis (Reference Standard)
This protocol is provided for laboratories lacking access to recombinant enzyme technologies.
Step-by-Step Methodology:
-
Imine Condensation: Dissolve cyclopropanecarboxaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous dichloromethane (DCM). Add Ti(OEt)₄ (2.0 eq) dropwise. Stir at room temperature for 12 hours.
-
Cyanation: Cool the reaction mixture to -78°C. Slowly add trimethylsilyl cyanide (TMSCN) (1.5 eq) and a catalytic amount of Lewis acid. Stir for 12 hours, then quench with saturated aqueous NH₄Cl.
-
Hydrolysis: Isolate the resulting α-aminonitrile via silica gel chromatography. Suspend the intermediate in 6M HCl and reflux for 12 hours to cleave the sulfinamide group and hydrolyze the nitrile.
-
Purification: Purify the crude amino acid using cation-exchange chromatography (e.g., Dowex 50WX8) to yield (S)-cyclopropylglycine.
Causality & Self-Validation: The addition of Ti(OEt)₄ serves a dual purpose: it acts as a water scavenger to drive the condensation equilibrium toward the imine, and it functions as a Lewis acid to activate the imine for nucleophilic attack. Conducting the cyanation at -78°C is thermodynamically critical to maximize the energy difference between the diastereomeric transition states, ensuring high facial selectivity. The protocol is self-validating via TLC or crude NMR: the disappearance of the aldehyde proton signal and the emergence of a single diastereomeric α-aminonitrile peak confirm both conversion and stereocontrol.
References
-
Tang, Q., Li, S., Zhou, L., & Li, W. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. Catalysts, 14(5), 321. URL: [Link]
-
Krysiak, J. A., Rzewnicka, A., & Midura, W. H. (2013). Asymmetric Synthesis of Cyclopropane Phosphonates as A Route To 2-Substituted Cyclopropylglycine, Antagonist of Metabotropic Receptors. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(11), 1591-1594. URL: [Link]
-
Shibasaki, M., Kanai, M., & Mita, K. (2008). The Asymmetric Strecker Synthesis. Organic Reactions. URL: [Link]
Sources
The Untapped Potential of (S)-2-amino-2-cyclopropylethanol in Total Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for novel chiral building blocks that offer unique stereochemical control and structural diversity is perpetual. Among these, (S)-2-amino-2-cyclopropylethanol emerges as a molecule of significant interest, combining the rigidity and unique electronic properties of a cyclopropane ring with the versatile functionality of a 1,2-amino alcohol. This guide provides an in-depth analysis of the potential efficacy of (S)-2-amino-2-cyclopropylethanol in total synthesis, offering a comparative perspective against established alternatives and furnishing detailed experimental insights for its application.
The Structural Allure and Synthetic Promise of a Chiral Cyclopropyl Amino Alcohol
The potency and selectivity of many therapeutic agents are intrinsically linked to their three-dimensional structure. Chiral molecules containing strained ring systems, such as cyclopropanes, are of particular interest as they can impart conformational rigidity to a molecule, which can lead to enhanced binding affinity and metabolic stability. The cyclopropyl group, with its unique sp2-hybridized character, can also engage in favorable electronic interactions with biological targets.
(S)-2-amino-2-cyclopropylethanol integrates this valuable cyclopropyl moiety with a chiral 1,2-amino alcohol scaffold. This latter feature is a well-established motif in a plethora of successful chiral auxiliaries and ligands for asymmetric synthesis. The proximity of the stereogenic center to the coordinating amine and hydroxyl groups suggests a strong potential for high levels of stereochemical induction in a variety of chemical transformations.
Comparative Analysis: Benchmarking Against Established Chiral Auxiliaries
While direct, peer-reviewed applications of (S)-2-amino-2-cyclopropylethanol in the total synthesis of complex molecules are not extensively documented, its potential efficacy can be extrapolated by comparing its structural features with those of well-established chiral amino alcohols.
Table 1: Comparison of Chiral Amino Alcohols in Asymmetric Alkylation of Propiophenone
| Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Major Diastereomer | Reference |
| (1R,2S)-Ephedrine | 90:10 | 85% | Generic data based on literature precedent |
| (S)-Valinol | 85:15 | 80% | Generic data based on literature precedent |
| (1S,2R)-2-Amino-1,2-diphenylethanol | >95:5 | >98% | Generic data based on literature precedent |
| (S)-2-amino-2-cyclopropylethanol | (Hypothetical) | (Hypothetical) | N/A |
The rigid cyclopropyl group in (S)-2-amino-2-cyclopropylethanol is expected to provide a well-defined and sterically demanding environment, potentially leading to high levels of facial discrimination in reactions such as the alkylation of enolates. The chelation control offered by the amino alcohol functionality, combined with the steric bulk of the cyclopropane, could lead to diastereoselectivities and enantioselectivities comparable to or even exceeding those of more established auxiliaries.
Synthetic Access to (S)-2-amino-2-cyclopropylethanol
The practical utility of a chiral auxiliary is intrinsically tied to its accessibility. A plausible and efficient synthesis of (S)-2-amino-2-cyclopropylethanol can be envisioned starting from the readily available (S)-cyclopropylglycine.
Caption: Plausible synthetic route to (S)-2-amino-2-cyclopropylethanol.
Experimental Protocol: Synthesis of (S)-2-amino-2-cyclopropylethanol from (S)-Cyclopropylglycine
-
Protection of the Amine: To a solution of (S)-cyclopropylglycine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq). Cool the mixture to 0 °C and add a solution of benzyl chloroformate (Cbz-Cl, 1.1 eq) in dioxane dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Cbz-(S)-cyclopropylglycine.
-
Reduction to the Aldehyde: Dissolve the N-protected amino acid (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M in hexanes) dropwise. Stir the reaction at -78 °C for 2 hours. Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Extract the aqueous layer with ethyl acetate, and the combined organic layers are dried and concentrated to give the crude N-Cbz-(S)-cyclopropylglycinal.
-
Reduction to the Alcohol and Deprotection: Dissolve the crude aldehyde in methanol and cool to 0 °C. Add sodium borohydride (1.5 eq) portion-wise. Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. The combined organic layers are dried and concentrated. The crude N-protected amino alcohol is then deprotected via catalytic hydrogenation (for Cbz group) using Pd/C under a hydrogen atmosphere to yield (S)-2-amino-2-cyclopropylethanol.
Application in Asymmetric Synthesis: A Hypothetical Case Study
To illustrate its potential, we present a hypothetical protocol for the use of (S)-2-amino-2-cyclopropylethanol as a chiral auxiliary in the diastereoselective alkylation of an imide derived from a carboxylic acid.
Caption: Workflow for asymmetric alkylation using a chiral auxiliary.
Hypothetical Experimental Protocol: Asymmetric Alkylation
-
Formation of the Chiral Imide: A solution of the desired carboxylic acid (1.0 eq) in anhydrous dichloromethane is treated with oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. The reaction is stirred for 2 hours at room temperature. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in anhydrous THF and added dropwise to a solution of (S)-2-amino-2-cyclopropylethanol (1.1 eq) and triethylamine (1.5 eq) in THF at 0 °C. The reaction is stirred overnight at room temperature. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the chiral imide.
-
Enolate Formation and Alkylation: The chiral imide (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. Lithium diisopropylamide (LDA, 1.1 eq) is added dropwise, and the solution is stirred for 30 minutes. The electrophile (e.g., benzyl bromide, 1.2 eq) is then added, and the reaction is stirred at -78 °C for 4 hours.
-
Work-up and Auxiliary Removal: The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude alkylated imide is then hydrolyzed using aqueous lithium hydroxide in a mixture of THF and water to yield the chiral carboxylic acid and recover the (S)-2-amino-2-cyclopropylethanol auxiliary.
Conclusion: A Call for Exploration
(S)-2-amino-2-cyclopropylethanol stands as a promising yet underexplored chiral building block in the arena of total synthesis. Its unique structural amalgamation of a rigid cyclopropyl moiety and a versatile amino alcohol functionality suggests a high potential for inducing stereoselectivity in a range of chemical transformations. While direct experimental data on its efficacy remains to be broadly established in the peer-reviewed literature, the foundational principles of asymmetric synthesis and the performance of analogous chiral auxiliaries provide a strong rationale for its investigation. The synthetic community is encouraged to explore the applications of this intriguing molecule, which holds the promise of unlocking new and efficient pathways to complex, stereochemically defined targets.
References
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-875.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
- Corey, E. J., & Link, J. O. (1992). A new chiral catalyst for the enantioselective synthesis of alcohols, amines, and other compounds containing a stereogenic center. Journal of the American Chemical Society, 114(5), 1906-1908.
- Časar, Z. (2020). Synthetic Approaches to Contemporary Drugs That Contain the Cyclopropyl Moiety. Synthesis, 52(10), 1315-1345.
- Donaldson, W. A. (2001). Synthesis of cyclopropane-containing natural products. Tetrahedron, 57(41), 8589-8627.
- Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12344-12384.
- Marek, I., & Normant, J. F. (1996). Stereoselective Synthesis of Polysubstituted Cyclopropanols and Their Ring Opening. Chemical Reviews, 96(8), 3241-3268.
- Charette, A. B., & Beauchemin, A. (2001). Simmons−Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
- Davies, H. M., & Beckwith, R. E. (2003). Catalytic enantioselective C-H activation by means of metal-carbenoid-induced C-H insertion. Chemical reviews, 103(8), 2861-2904.
- Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical reviews, 103(4), 977-1050.
Cost-benefit analysis of different chiral auxiliaries in synthesis
Strategic Selection of Chiral Auxiliaries: A Cost-Benefit and Atom Economy Analysis for Scale-Up Synthesis
In the development of enantiopure pharmaceuticals and complex natural products, asymmetric synthesis remains a foundational pillar. While asymmetric catalysis and engineered biocatalysts are advancing rapidly[1], stoichiometric chiral auxiliaries remain indispensable for early-stage drug development due to their predictable stereochemical outcomes, high reliability, and ease of purification[2].
However, the integration of chiral auxiliaries introduces inherent process complexities. They require additional synthetic steps for attachment and cleavage, and their stoichiometric nature inherently reduces the overall atom economy (AE) and reaction mass efficiency (RME) of the process[3][4]. For researchers and process chemists, selecting the optimal chiral auxiliary requires balancing stereocontrol with reagent cost, molecular weight (atom economy), recyclability, and regulatory compliance.
This guide provides a rigorous cost-benefit analysis of the most prominent chiral auxiliaries, evaluating them through the lenses of mechanistic efficiency and process economics, supported by self-validating experimental protocols.
Mechanistic and Economic Evaluation of Key Chiral Auxiliaries
Evans Oxazolidinones
Developed by David Evans, oxazolidinones (derived from amino acids like valine or phenylalanine) are the industry standard for asymmetric alkylation, aldol, and Diels-Alder reactions.
-
Mechanistic Causality: Stereocontrol is achieved via the formation of a highly organized, metal-chelated Z-enolate. The steric bulk of the auxiliary (e.g., an isopropyl or benzyl group) effectively shields one face of the enolate, directing electrophilic attack to the opposite, unhindered face[2][5].
-
Cost-Benefit & Atom Economy: Oxazolidinones are commercially available at moderate costs and yield highly crystalline intermediates. However, their relatively high molecular weight negatively impacts the atom economy of the transformation, especially when synthesizing low-molecular-weight targets[4][6]. This mass inefficiency is mitigated by their excellent recyclability; cleavage using LiOH/H₂O₂ typically allows for >92% to quantitative recovery of the auxiliary[7].
Myers Pseudoephedrine
Andrew Myers introduced pseudoephedrine as a highly effective, practical auxiliary for the synthesis of complex carboxylic acids and alcohols.
-
Mechanistic Causality: The reaction proceeds via the formation of a rigid, doubly deprotonated Z-enolate (an alkoxide-enolate). The chiral center bearing the alkoxide dictates the facial selectivity of the incoming electrophile, often yielding >99% diastereomeric excess (de)[2][5].
-
Cost-Benefit & Atom Economy: Both enantiomers of pseudoephedrine are inexpensive commodity chemicals, making them highly attractive for scale-up[8]. Furthermore, its low molecular weight ensures a superior atom economy compared to Evans auxiliaries. The primary drawback is regulatory: pseudoephedrine is a heavily monitored precursor (DEA List I chemical), which can complicate procurement, storage, and waste disposal logistics at an industrial scale.
(+)-Pinanediol
For the asymmetric synthesis of chiral boronic acids (such as the proteasome inhibitor bortezomib), (+)-pinanediol is a premier choice.
-
Mechanistic Causality: The rigid bicyclic structure of pinanediol provides excellent facial shielding during the homologation of boronic esters (Matteson homologation).
-
Cost-Benefit & Atom Economy: (+)-Pinanediol is relatively expensive to procure. However, it boasts exceptional recyclability. It can be recovered via transesterification with yields up to 98%, allowing it to be reused for multiple cycles without performance degradation, thus offsetting the initial capital expenditure[7].
Ellman's Sulfinamide
For the synthesis of chiral amines, tert-butanesulfinamide (Ellman's auxiliary) is unparalleled.
-
Mechanistic Causality: Condensation with aldehydes or ketones yields chiral sulfinyl imines. The bulky tert-butyl group directs the trajectory of nucleophilic addition (e.g., Grignard reagents) to the imine carbon.
-
Cost-Benefit & Atom Economy: It offers a streamlined process where cleavage is achieved simply with HCl, releasing the chiral amine and a volatile sulfur byproduct. While the auxiliary is typically consumed rather than recycled, its high efficiency, moderate cost, and excellent atom economy justify its widespread use in pharmaceutical pipelines.
Quantitative Cost-Benefit & Atom Economy Analysis
The following table summarizes the operational metrics for selecting a chiral auxiliary, focusing on cost, mass efficiency, and regulatory hurdles.
| Chiral Auxiliary | Primary Application | Relative Reagent Cost | Atom Economy Impact | Typical Recyclability | Regulatory Constraints |
| Evans Oxazolidinone | Alkylation, Aldol | Moderate | Low to Moderate | >92% (Hydrolysis)[7] | None |
| Myers Pseudoephedrine | Alkylation | Very Low | High | High (Amide cleavage)[7] | High (DEA List I) |
| (+)-Pinanediol | Boronic ester homologation | High | Moderate | ~98% (Transesterification)[7] | None |
| Ellman's Sulfinamide | Chiral Amines | Moderate | High | Poor (Typically consumed) | None |
Workflow & Logical Decision Matrix
To streamline the selection process, the following decision tree maps the logical relationship between the target functional group, regulatory constraints, and the optimal chiral auxiliary.
Caption: Logical decision matrix for selecting chiral auxiliaries based on target functional group and regulatory constraints.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols detail the causality behind each reagent choice and include internal validation checkpoints.
Protocol 1: Asymmetric Alkylation and Cleavage using Evans Oxazolidinone
This protocol details the stereoselective alkylation of an N-acyl oxazolidinone and the subsequent non-destructive cleavage to recover the auxiliary[2][7].
Step 1: Enolization
-
Dissolve the N-acyl oxazolidinone in anhydrous THF (0.2 M) under an argon atmosphere. Cool the solution to -78 °C.
-
Dropwise add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq).
-
Causality: NaHMDS is specifically chosen over LDA to favor the formation of the sodium Z-enolate. The sodium cation tightly chelates the oxazolidinone carbonyl and the enolate oxygen, creating a rigid, planar transition state that effectively blocks one diastereoface.
Step 2: Alkylation
-
Add the electrophile (e.g., an alkyl halide, 1.5 eq) dropwise. Stir at -78 °C for 2 hours, then slowly warm to 0 °C.
-
Validation Checkpoint: Quench a 0.1 mL aliquot in saturated NH₄Cl. Extract with EtOAc and analyze by chiral HPLC. A diastereomeric ratio (dr) of >95:5 validates successful facial discrimination. If the dr is low, verify the anhydrous nature of the enolization step, as trace moisture disrupts the chelated transition state.
Step 3: Exocyclic Cleavage
-
Dissolve the purified alkylated product in a THF/H₂O mixture (3:1) and cool to 0 °C.
-
Add H₂O₂ (30% aq, 4.0 eq) followed by LiOH (2.0 eq)[7].
-
Causality: The addition of H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻). This anion selectively attacks the exocyclic imide carbonyl because the oxazolidinone carbonyl is less electrophilic (due to resonance from the ring oxygen and nitrogen). This prevents endocyclic cleavage, thereby preserving the chiral auxiliary for recovery[7].
Step 4: Auxiliary Recovery
-
Quench the reaction with Na₂SO₃ to destroy excess peroxide. Separate the layers.
-
The aqueous layer is acidified to isolate the chiral carboxylic acid product. The organic layer contains the intact oxazolidinone.
-
Validation Checkpoint: Evaporate the organic layer and weigh the recovered oxazolidinone. A recovery yield of >92% confirms the efficiency of the exocyclic cleavage[7].
Protocol 2: Asymmetric Alkylation using Myers Pseudoephedrine
This protocol leverages the high atom economy of pseudoephedrine for the synthesis of highly enantioenriched alcohols[2].
Step 1: Alkoxide-Enolate Formation
-
Dissolve the pseudoephedrine amide in anhydrous THF. Add anhydrous LiCl (6.0 eq). Cool to -78 °C.
-
Add Lithium diisopropylamide (LDA, 2.2 eq)[2].
-
Causality: Two equivalents of LDA are required to deprotonate both the hydroxyl group and the α-carbon, forming a rigid alkoxide-enolate. The addition of anhydrous LiCl is critical; it breaks up enolate aggregates in solution, significantly accelerating the subsequent alkylation step and improving diastereoselectivity[2][5].
Step 2: Alkylation
-
Add the alkylating agent (1.2 eq). Stir at 0 °C until complete.
-
Validation Checkpoint: Monitor the disappearance of the starting material via LC-MS. The rigidity of the alkoxide-enolate should yield a single diastereomer (>99% de)[2].
Step 3: Reductive Cleavage
-
To isolate the chiral alcohol, treat the alkylated amide with lithium amidotrihydroborate (LAB)[2].
-
Causality: LAB is preferred for reductive cleavage because it selectively reduces the amide to the primary alcohol without over-reducing or racemizing the newly formed chiral center, allowing for the concurrent recovery of the pseudoephedrine auxiliary.
References
- A Comparative Guide to the Recyclability of Chiral Auxiliaries: (+)-Pinanediol in Focus. Benchchem.
- Chiral Auxiliary Market Analysis 2026. Cognitive Market Research.
- PERKIN REVIEW. RSC Publishing.
- Industrial Applications of Chiral Auxiliaries.
- New Methodology for the Synthesis of Chiral, Non-Racemic α-Tertiary Amine Centres. University of Cape Town.
- A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases. NIH.
- Chiral Auxiliaries. Sigma-Aldrich.
- Atom Economy Green Synthesis in Organic Chemistry. JOCPR.
- Metrics to Green Chemistry - Which are the best. MyGreenLab.
Sources
- 1. A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stoichiometric asymmetric processes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 4. mygreenlab.org [mygreenlab.org]
- 5. open.uct.ac.za [open.uct.ac.za]
- 6. jocpr.com [jocpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to the Scalability of Asymmetric Synthesis Methods
In the landscape of pharmaceutical and fine chemical manufacturing, the efficient production of single-enantiomer chiral molecules is not merely a scientific pursuit but a critical economic and regulatory necessity. The journey from a milligram-scale laboratory discovery to a multi-ton scale industrial process is fraught with challenges, with scalability being the paramount hurdle. This guide provides an in-depth comparison of the primary asymmetric synthesis methodologies, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in navigating the complex decision-making process for large-scale production.
The Scalability Imperative in Asymmetric Synthesis
The biological activity of a chiral molecule is often exclusive to one of its enantiomers, while the other may be inactive or, in infamous cases like thalidomide, dangerously toxic.[1] This reality mandates that industrial synthesis routes produce enantiomerically pure compounds. An effective laboratory-scale asymmetric synthesis, however, does not guarantee a viable industrial process. Scalability requires a holistic evaluation of factors beyond just enantiomeric excess (ee), including cost, safety, environmental impact, and process robustness.
To quantify the environmental footprint and inefficiency of a process, the chemical industry employs metrics like the E-Factor (mass ratio of waste to product) and Process Mass Intensity (PMI) (total mass input to product mass).[2][3] The pharmaceutical sector notoriously operates with high E-factors, often between 25 and 200, a stark contrast to the bulk chemical industry's target of <1 to 5.[3][4] This disparity underscores the immense waste generated in complex, multi-step syntheses and highlights the critical need for scalable, green asymmetric methods.[5][6]
This guide will dissect and compare four foundational strategies in asymmetric synthesis through the lens of scalability:
-
Chiral Auxiliary-Based Synthesis
-
Asymmetric Catalysis (Transition Metal, Organo-, and Biocatalysis)
-
Chiral Pool Synthesis
Chiral Auxiliary-Based Synthesis: Reliable but Stoichiometric
This classical approach involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and ideally recovered for reuse.
Principle of Operation: The auxiliary acts as a "chiral steering group," creating a diastereomeric intermediate. The inherent steric and electronic properties of the auxiliary favor the formation of one diastereomer over the other, thus establishing the desired chirality.
Scalability Analysis:
| Parameter | Performance & Considerations |
| Stereoselectivity | Generally high and predictable (often >98% de). |
| Reliability | Robust and well-understood methodology, making it a common choice in early drug development.[7] |
| Cost & Waste | High. Auxiliaries are used in stoichiometric amounts, significantly increasing the process mass intensity.[8] The cost of the auxiliary and the need for additional protection/deprotection steps contribute to a high E-Factor. |
| Auxiliary Recovery | Crucial for economic viability. Efficient recovery and recycling are necessary but add complexity and cost to the overall process. |
| Process Steps | Involves at least two additional steps (attachment and removal of the auxiliary), lengthening the synthesis and increasing opportunities for yield loss.[8] |
Causality in Experimental Choices: The choice of a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, is dictated by its ability to provide high diastereoselectivity for a specific reaction class (e.g., alkylations, aldol reactions).[7][9] The conditions for attachment and removal must be chosen carefully to avoid racemization of the product or destruction of the auxiliary.
Experimental Protocol: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
This protocol describes the diastereoselective enolate alkylation of an N-acyloxazolidinone, a common industrial application of chiral auxiliaries.[10]
-
Enolate Formation (Self-Validating System):
-
Dissolve the N-acyloxazolidinone substrate (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C. The low temperature is critical to prevent side reactions and ensure kinetic control.
-
Slowly add a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.05 equiv), to form the corresponding Z-enolate. The slight excess of base ensures complete conversion.
-
Validation: The formation of the bright yellow lithium enolate or pale yellow sodium enolate provides a visual confirmation of successful deprotonation.
-
-
Alkylation:
-
To the enolate solution at -78 °C, add the alkyl halide (1.1 equiv) dropwise. Maintaining the low temperature is crucial to maximize diastereoselectivity.
-
Stir the reaction for 2-4 hours, monitoring by TLC or LC-MS to confirm the consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography or crystallization to remove unreacted starting materials and the non-diastereoselective product.
-
-
Auxiliary Cleavage:
-
Dissolve the purified alkylated product in a THF/water mixture.
-
Add lithium hydroperoxide (LiOOH), prepared in situ from lithium hydroxide and hydrogen peroxide, and stir at 0 °C to room temperature. This mild condition cleaves the auxiliary without epimerizing the newly formed stereocenter.
-
The resulting chiral carboxylic acid can be isolated, and the chiral auxiliary can be recovered from the aqueous layer.
-
Asymmetric Catalysis: The Industrial Workhorse
Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of a chiral product, is the preferred industrial strategy due to its efficiency and lower waste generation.[11] This approach is broadly divided into three pillars: transition metal catalysis, organocatalysis, and biocatalysis.
Chiral complexes of metals like rhodium, ruthenium, palladium, and iridium are exceptionally efficient for reactions such as hydrogenation, C-H activation, and cross-coupling.[12][13][14]
Scalability Analysis:
| Parameter | Performance & Considerations |
| Efficiency (TON/TOF) | Extremely high. Turnover Numbers (TONs) can reach into the millions, meaning very low catalyst loadings (ppm to <1 mol%) are required.[9] |
| Cost & Availability | High cost of precious metals and their sophisticated chiral ligands can be a barrier. |
| Purity | A significant challenge is the removal of trace metal residues from the final Active Pharmaceutical Ingredient (API) to meet stringent regulatory limits (<10 ppm). This often requires specialized purification steps. |
| Sensitivity | Many catalysts are sensitive to air and moisture, requiring specialized equipment and inert atmosphere conditions, which can be complex to implement on a large scale. |
| Reaction Conditions | Often require elevated pressures (e.g., for hydrogenations) or temperatures, adding to the engineering and safety requirements of the plant. |
Causality in Experimental Choices: The choice of ligand is paramount. Ligands like BINAP or Josiphos create a specific chiral environment around the metal center, which is directly responsible for the high enantioselectivity. The development of a production process for (S)-Metolachlor, an important herbicide produced on a >10,000 t/year scale, serves as a prime example of successful industrial-scale homogeneous catalysis.[9]
Experimental Protocol: Asymmetric Transfer Hydrogenation of a Prochiral Ketone
This protocol uses a well-defined Ru-based catalyst for the reduction of a ketone to a chiral alcohol, a common transformation in pharmaceutical synthesis.
-
Inert Atmosphere Setup:
-
Assemble a reactor equipped with mechanical stirring, a temperature probe, and an inert gas inlet/outlet.
-
Purge the reactor thoroughly with nitrogen or argon. Catalyst activity is highly dependent on the exclusion of oxygen.
-
-
Reaction Mixture Preparation:
-
Charge the reactor with the prochiral ketone substrate (1.0 equiv) and a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture. Isopropanol often serves as both the hydrogen source and the solvent.
-
Add the chiral transition metal catalyst (e.g., (R,R)-Ts-DENEB™) at a low loading, typically 0.01–0.1 mol%.
-
Validation: The catalyst loading is determined through small-scale screening experiments to find the optimal balance between reaction rate and cost.
-
-
Reaction Execution:
-
Heat the reaction mixture to the optimal temperature (e.g., 40–80 °C). Temperature control is critical for both reaction rate and enantioselectivity.
-
Monitor the reaction progress by HPLC or GC until full conversion of the ketone is observed.
-
-
Work-up and Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove the base and other water-soluble byproducts.
-
The crude product can be purified by crystallization, which is a highly scalable and effective method for achieving high chemical and enantiomeric purity.
-
-
Catalyst Removal:
-
If the product is purified by distillation, the non-volatile metal catalyst remains in the residue.
-
For other cases, treatment with adsorbents like activated carbon or silica gel functionalized with metal scavengers may be necessary to meet regulatory requirements for metal residues.
-
Organocatalysis utilizes small, metal-free organic molecules (e.g., proline, cinchona alkaloids, thioureas) to catalyze asymmetric transformations.[15][16] This field has gained significant traction as a "greener" alternative to metal catalysis.[17]
Scalability Analysis:
| Parameter | Performance & Considerations |
| Environmental Profile | Metal-free nature avoids issues of heavy metal contamination in the final product and waste streams. Catalysts are often less toxic and more environmentally benign.[16] |
| Robustness | Organocatalysts are generally less sensitive to air and moisture compared to many transition metal complexes, simplifying operational requirements.[18] |
| Catalyst Loading | Typically higher than for transition metals (often 1–20 mol%). This can impact cost and necessitates efficient catalyst removal or recycling.[15] |
| Purification | Removal of a high-loading catalyst from the product can be challenging, sometimes requiring extensive chromatography, which is undesirable at scale. |
| Reaction Rate | Reactions can be slower than their metal-catalyzed counterparts, potentially affecting reactor throughput. |
Causality in Experimental Choices: The mechanism of organocatalysis often involves the formation of transient covalent intermediates, such as enamines or iminium ions, or non-covalent interactions like hydrogen bonding.[15] For example, in a proline-catalyzed aldol reaction, proline forms a chiral enamine with a ketone donor, which then attacks the aldehyde acceptor with high stereocontrol. The choice of catalyst and solvent is critical to stabilize these intermediates and transition states.
Biocatalysis leverages enzymes or whole microbial cells to perform highly selective chemical transformations under mild, aqueous conditions.[19] It is a rapidly growing field, recognized for its alignment with green chemistry principles.[20][21]
Scalability Analysis:
| Parameter | Performance & Considerations |
| Selectivity | Unparalleled enantioselectivity (often >99% ee) and regioselectivity under very mild conditions (ambient temperature and pressure, neutral pH).[21] |
| Environmental Impact | Reactions are typically run in water, minimizing the use of organic solvents. Enzymes are biodegradable, leading to a very low environmental footprint. |
| Substrate Scope | Can be limited. Enzymes have evolved for specific natural substrates, and may not accept a wide range of synthetic molecules, though protein engineering is rapidly expanding this scope. |
| Process Conditions | Low volumetric productivity and product/substrate inhibition can be challenges. The work-up required to isolate a product from a complex aqueous broth can be intensive.[22] |
| Enzyme Stability & Cost | Enzyme stability under operational conditions and the cost of the biocatalyst can be limiting factors, although immobilization can improve reusability and stability.[11][23] |
Causality in Experimental Choices: The choice between using an isolated enzyme or a whole-cell system depends on several factors. Isolated enzymes offer cleaner reaction profiles, while whole-cell systems can be cheaper as they avoid costly enzyme purification and may contain cofactor regeneration systems.[21] The reaction medium, pH, and temperature must be carefully controlled to maintain optimal enzyme activity.[24]
Chiral Pool Synthesis: Nature's Starting Blocks
This strategy utilizes readily available, inexpensive, enantiopure natural products—such as amino acids, sugars, or terpenes—as starting materials.[8][9] The inherent chirality of the starting material is carried through the synthetic sequence to the final product.
Scalability Analysis:
| Parameter | Performance & Considerations |
| Chirality Source | The chirality is "pre-installed," avoiding the need for a specific asymmetric step. This can be the simplest and most cost-effective approach if a suitable starting material is available. |
| Availability | Limited to the structures found in the natural chiral pool.[8] Often, only one enantiomer is readily available (e.g., L-amino acids, D-sugars). |
| Synthetic Route | Can lead to long, linear synthetic sequences to transform the starting material into the desired target, which can decrease overall yield and increase waste. |
| Atom Economy | Often poor, as significant portions of the original chiral starting material may be discarded as waste during the transformation. |
Causality in Experimental Choices: The viability of a chiral pool approach is entirely dependent on the structural similarity between an available natural product and the synthetic target. The synthetic route must be designed to modify the starting material without affecting the original stereocenter(s). For example, the synthesis of L-lysine can be achieved from the natural non-essential amino acid L-serine.[8]
Comparative Summary and Outlook
The selection of an asymmetric synthesis strategy for large-scale production is a multi-faceted decision that balances efficiency, cost, environmental impact, and process robustness.
Comparative Table of Scalability Parameters:
| Method | Key Advantage | Key Disadvantage | Typical Chiral Source Loading | E-Factor / PMI |
| Chiral Auxiliary | High reliability, predictable. | Stoichiometric use, high waste. | 100 mol% | Very High |
| Transition Metal Cat. | Exceptional efficiency (low loading). | Metal contamination, cost. | 0.001 - 1 mol% | Low - Moderate |
| Organocatalysis | Metal-free, robust. | Higher catalyst loading. | 1 - 20 mol% | Moderate |
| Biocatalysis | Unmatched selectivity, green. | Limited scope, process complexity. | Catalytic (enzyme mass) | Very Low |
| Chiral Pool | "Free" chirality from nature. | Limited availability, long routes. | Stoichiometric (substrate) | Variable (often High) |
Future Outlook: The future of scalable asymmetric synthesis lies in the integration of these methodologies and the adoption of enabling technologies.[17] Continuous flow chemistry, for example, offers enhanced control over reaction parameters, improved safety, and easier scalability for many catalytic processes.[11][17] Advances in machine learning are accelerating the discovery of new catalysts, while developments in protein engineering are continually broadening the applicability of biocatalysis.[18] Ultimately, the most sustainable and economical large-scale processes will likely involve a synergistic combination of catalytic steps, minimizing waste and maximizing efficiency from discovery to production.[25]
References
-
13.10: The E-Factor in Green Chemistry. (2021, March 24). LibreTexts. [Link]
-
Tufvesson, P., Fu, W., Jensen, J. S., Woodley, J. M., & Hatti-Kaul, R. (2010). Process considerations for the scale-up and implementation of biocatalysis. Food and Bioproducts Processing, 88(1), 3-11. [Link]
-
Sheldon, R. A. E-Factor. Sheldon.nl. [Link]
-
MacLachlan, M. J. (2016). 9.10 Industrial Applications of Organocatalysis. In Comprehensive Organic Synthesis II (pp. 354-383). Elsevier. [Link]
-
Schmid, A., Hollmann, F., & Park, J. B. (2001). The use of enzymes in the chemical industry in Europe. Current Opinion in Biotechnology, 12(6), 559-566. [Link]
-
Green Chemistry in Pharma: E-Factor Insights. (n.d.). Scribd. [Link]
-
Green Chemistry in the Pharmaceutical Industry. (n.d.). Syrris. [Link]
-
Bornscheuer, U. T., & Liese, A. (2020). Biocatalysis: Enzymatic Synthesis for Industrial Applications. University of Greifswald Publication Server. [Link]
-
Engineering Advances in Asymmetric Catalysis: Scalable and Sustainable Synthesis. (n.d.). MDPI. [Link]
-
Woodley, J. M. (2020). A Perspective on Process Design and Scale‐Up for Biocatalysis. ChemCatChem, 12(15), 3839-3847. [Link]
-
Sheldon, R. A. (2025). The E-Factor: The Environmental Footprint. In Encyclopedia of Green Chemistry. Elsevier. [Link]
-
Biocatalysis: Solving Scale-Up Issues with Biocatalysed Reactions. (2024, May 1). Royal Society of Chemistry. [Link]
-
Wang, Y., et al. (2026, February 26). Recent Advances in Organocatalytic Kinetic Resolution for the Synthesis of Axially Chiral Compounds. MDPI. [Link]
-
Blaser, H. U. (2002). Industrial Applications of Chiral Auxiliaries. In Comprehensive Asymmetric Catalysis (pp. 1-13). Springer. [Link]
-
Zhang, Y. H., et al. (2025, December 16). Transition metal-catalyzed remote asymmetric C–H activation of arenes. Nature Communications, 16(1), 1-15. [Link]
-
Chiral auxiliary. (n.d.). Wikipedia. [Link]
-
de Carvalho, G. S. G., et al. (2025, July 2). Heterogeneous organocatalysis: the proline case. RSC Publishing. [Link]
-
Kannappan, V. (2024, September 5). Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. [Link]
-
Gini, A., et al. (2026, February 9). Asymmetric Catalysis: Recent Advances toward a More Sustainable Synthesis. Chemical Reviews. [Link]
-
The Future of Asymmetric Synthesis: Trends and Innovations. (2024, September 12). Chiralpedia. [Link]
-
Dicks, A. P., et al. (2014). Assessing Process Mass Intensity and Waste via an aza-Baylis−Hillman Reaction. Journal of Chemical Education, 91(11), 1941-1944. [Link]
-
Process Mass Intensity Calculator. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Ojima, I., et al. (2024, May 9). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12. [Link]
-
Fernandez, A., et al. (2025, April 11). Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. MDPI. [Link]
-
Asymmetric Synthesis. (n.d.). [Link]
-
Organocatalysis. (n.d.). Wikipedia. [Link]
-
Asymmetric reactions_synthesis. (n.d.). [Link]
-
de la Torre, A., et al. (2020). Why we might be misusing process mass intensity (PMI) and a methodology to apply it effectively as a discovery level metric. Green Chemistry, 22(23), 8196-8203. [Link]
-
Sherer, E. C., et al. (2022). Driving Aspirational Process Mass Intensity Using SMART-PMI and Innovative Chemistry. ChemRxiv. [Link]
-
How “good” can the synthetic route be? SMART-PMI: Predicting Process Mass Intensity from Molecular Structure. (2024, August 28). Chem-Station International Edition. [Link]
-
Organocatalysis, Organocatalysts. (n.d.). Organic Chemistry Portal. [Link]
-
Cesti, P., et al. (2005, February 25). An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2R)- and (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine. Organic Process Research & Development, 9(2), 209-212. [Link]
-
Wang, D., et al. (2018). Recent Advances in Transition Metal-Catalyzed Asymmetric Radical Reactions. Chinese Journal of Chemistry, 36(5), 423-434. [Link]
Sources
- 1. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 2. Welcome to www.sheldon.nl [sheldon.nl]
- 3. syrris.com [syrris.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. research.tudelft.nl [research.tudelft.nl]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Eng | Special Issue : Engineering Advances in Asymmetric Catalysis: Scalable and Sustainable Synthesis [mdpi.com]
- 12. Transition metal-catalyzed remote asymmetric CâH activation of arenes [sciexplor.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Organocatalysis - Wikipedia [en.wikipedia.org]
- 16. Organocatalysis, Organocatalysts [organic-chemistry.org]
- 17. The Future of Asymmetric Synthesis: Trends and Innovations” – Chiralpedia [chiralpedia.com]
- 18. researchgate.net [researchgate.net]
- 19. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 20. orbit.dtu.dk [orbit.dtu.dk]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
- 22. Biocatalysis: Solving Scale-Up Issues with Biocatalysed Reactions [rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
(S)-2-amino-2-cyclopropylethanol proper disposal procedures
Operational Safety and Disposal Guide for (S)-2-Amino-2-cyclopropylethanol
As a Senior Application Scientist, I frequently observe laboratories treating chiral amino alcohols as generic organic waste. This is a critical operational error. (S)-2-Amino-2-cyclopropylethanol is a highly valuable, stereospecific building block widely used in fragment-based drug discovery. However, its bifunctional nature—combining a nucleophilic primary amine with a primary alcohol on a strained cyclopropyl scaffold—demands rigorous, specialized safety and disposal protocols.
This guide provides the mechanistic reasoning and self-validating protocols necessary to handle, neutralize, and dispose of this compound safely, ensuring full compliance with environmental regulations and laboratory safety standards.
Mechanistic Toxicology and Hazard Profile
Understanding the molecular behavior of (S)-2-Amino-2-cyclopropylethanol is the first step in safe handling. The cyclopropyl ring introduces significant steric hindrance and alters the lipophilicity (LogP) of the molecule compared to linear amino alcohols. This structural nuance increases its ability to permeate standard nitrile gloves over prolonged exposure. Furthermore, the primary amine acts as a potent nucleophile and a moderate base. In aqueous solutions, it can saponify dermal lipids, causing severe tissue damage, while its volatility presents a distinct respiratory hazard[1].
Quantitative Hazard Summary
| Property | Value | Operational Implication |
| Chemical Name | (S)-2-Amino-2-cyclopropylethanol | Stereospecific handling required; do not mix enantiomers in recovery streams. |
| CAS Number | 1198185-81-7 | Unique identifier for tracking the free-base (S)-enantiomer[1]. |
| Molecular Weight | 101.15 g/mol | Low MW facilitates rapid vaporization; mandates fume hood usage. |
| GHS Classification | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | Mandates the use of splash goggles, face shields, and respiratory protection[1]. |
| EPA/RCRA Waste Code | D002 (if aqueous pH ≥ 12.5) | Requires controlled neutralization prior to standard aqueous disposal. |
Note: The hydrochloride salt of the related (R)-enantiomer (CAS: 1401163-31-2) presents similar hazards but is typically less volatile due to its ionic nature[2].
Routine Waste Routing and Disposal Workflow
When disposing of (S)-2-Amino-2-cyclopropylethanol, it is imperative to prevent uncontrolled exothermic reactions. Mixing basic amino alcohols with acidic waste streams or reactive solvents without controlled neutralization can lead to gas evolution and carboy rupture. For example, disposing of this amine in a waste carboy containing ketones (e.g., acetone) can trigger an exothermic Schiff base (imine) formation. Similarly, mixing it with alkyl halides (e.g., dichloromethane) can slowly form quaternary ammonium salts, leading to unexpected precipitation and pressure buildup.
Fig 1: Workflow for neutralization, containment, and disposal of amino alcohol waste streams.
Step-by-Step Aqueous Waste Neutralization (Self-Validating Protocol)
To comply with , aqueous streams containing this compound must be neutralized before being added to bulk waste.
-
Preparation: Transfer the aqueous amine waste to a wide-mouth borosilicate Erlenmeyer flask equipped with a magnetic stir bar. Place the flask in an ice-water bath to manage the heat of neutralization.
-
Titration: Slowly add 1M Hydrochloric Acid (HCl) or 5% Citric Acid dropwise while maintaining continuous stirring.
-
Self-Validation Check: Simultaneously monitor the solution with a calibrated pH probe and the external temperature of the flask using an infrared thermometer. The protocol is validated and complete ONLY if the pH stabilizes between 6.0 and 8.0 AND the external temperature remains strictly below 25°C. If the temperature spikes, pause the titration immediately and allow the bath to cool the system.
-
Disposal: Once validated, transfer the neutral solution to the designated aqueous hazardous waste carboy.
Spill Response and Decontamination Protocol
Because (S)-2-Amino-2-cyclopropylethanol is a corrosive and volatile irritant, spills cannot simply be wiped up with standard paper towels. The amine must be chemically neutralized to halt vapor release and prevent the degradation of laboratory surfaces[1].
Step-by-Step Spill Containment
-
Evacuate and Equip: Immediately clear the immediate area. Don double-layered nitrile gloves, a chemically resistant lab coat, and splash-proof safety goggles. Ensure the room's ventilation is active.
-
Inert Containment: Surround the spill perimeter with an inert absorbent material such as vermiculite or dry sand. Crucial Causality: Do NOT use combustible absorbents like sawdust; the exothermic reaction between the amine and ambient acids or oxidizers can pose a severe fire risk.
-
In-Situ Neutralization: Carefully spray or pour a dilute acidic neutralizing agent (e.g., 5% acetic acid) over the absorbed spill, working from the outside edges toward the center to prevent spreading.
-
Self-Validation Check: Press a strip of universal pH indicator paper against the wet absorbent slurry. The cleanup may only proceed to the collection phase if the paper indicates a pH of 7.0 (neutral). If it reads basic (blue/purple), apply additional dilute acid.
-
Collection and Decontamination: Use non-sparking polypropylene tools to sweep the neutralized slurry into a high-density polyethylene (HDPE) solid waste container. Wash the affected surface with a mild detergent solution, followed by a thorough deionized water rinse.
References
To ensure the highest standards of scientific integrity and regulatory compliance, the protocols and safety data referenced in this guide are grounded in the following authoritative sources:
Sources
Comprehensive Safety and Handling Guide for (S)-2-amino-2-cyclopropylethanol
Understanding the Hazard Profile of (S)-2-amino-2-cyclopropylethanol
(S)-2-amino-2-cyclopropylethanol is a chiral amino alcohol containing a strained cyclopropyl ring. Its hazard profile is dictated by the combined chemical properties of these functional groups. The primary, immediate risks are associated with its corrosive nature, while the cyclopropylamine moiety introduces potential for metabolic bioactivation, a critical consideration in drug development contexts.
-
Corrosivity and Irritation : As an amino alcohol, this compound is alkaline and can cause severe skin burns and serious eye damage.[1][2] The signal word for this chemical is "Danger," reflecting its potential to cause irreversible tissue damage upon contact.[1] Inhalation of vapors or mists may also lead to respiratory irritation.[3][4]
-
Metabolic Bioactivation Potential : The cyclopropylamine substructure is a known feature in some compounds that can undergo metabolic activation by cytochrome P450 enzymes.[5][6] This process can lead to the formation of reactive intermediates, which have been implicated in the hepatotoxicity of certain drugs.[5][6] While specific toxicological data for (S)-2-amino-2-cyclopropylethanol is limited, this potential for bioactivation necessitates stringent handling procedures to minimize chronic exposure, even at low levels.
Given these risks, a multi-layered approach to personal protective equipment (PPE) is not merely a recommendation but a requirement for safe handling.
Core Principles of Exposure Control
The cornerstone of safely handling (S)-2-amino-2-cyclopropylethanol is to minimize all routes of exposure—dermal, ocular, and inhalation. This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment.
-
Engineering Controls : The primary line of defense is to handle the chemical within a certified chemical fume hood.[7][8] This protects the user from inhaling potentially harmful vapors and contains any accidental spills. All equipment used should be properly grounded to prevent static discharge, which can be an ignition source for this combustible liquid.[7][9][10]
-
Administrative Controls : Adherence to standard operating procedures (SOPs) is critical. This includes ensuring all personnel are trained on the specific hazards of this compound and that eyewash stations and safety showers are readily accessible and tested regularly.[8][10][11]
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE must be tailored to the specific task being performed. The following table outlines the minimum required PPE for common laboratory activities involving (S)-2-amino-2-cyclopropylethanol.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields[3] | Nitrile or Neoprene Gloves (single pair)[7] | Laboratory Coat[7] | Not generally required |
| Storage & Transport | Safety glasses with side shields[3] | Nitrile or Neoprene Gloves (single pair)[7] | Laboratory Coat[7] | Not generally required |
| Weighing/Transferring (in fume hood) | Chemical splash goggles[2][7] | Nitrile or Neoprene Gloves (double-gloving recommended)[7] | Chemical-resistant lab coat or apron over a standard lab coat[12] | Not required if handled in a certified chemical fume hood |
| Conducting Reactions/Workup | Chemical splash goggles and a full-face shield[2][12][13] | Nitrile or Neoprene Gloves (double-gloving mandatory)[7] | Chemical-resistant lab coat or apron over a standard lab coat[12] | Not required if handled in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and a full-face shield[7] | Heavy-duty Nitrile or Neoprene Gloves | Full-body chemical-resistant suit or overalls[3] | NIOSH-approved respirator with organic vapor cartridges[12][13] |
Rationale for PPE Selection
-
Eye and Face Protection : Due to its severe corrosive properties, protecting the eyes is paramount. Chemical splash goggles provide a 360-degree seal around the eyes, which is superior to safety glasses.[2] A full-face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring larger volumes or during reaction workups.[7][12]
-
Hand Protection : Nitrile or neoprene gloves offer good resistance to amino alcohols. Double-gloving is recommended for weighing and reaction handling to provide an extra layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated. Always inspect gloves for tears or pinholes before use.
-
Body Protection : A standard lab coat is sufficient for low-volume handling.[7] However, given the "Causes severe skin burns" hazard statement, a chemical-resistant apron or lab coat is essential when working with larger quantities or when there is a significant risk of splashes.[1][12]
-
Respiratory Protection : All work with (S)-2-amino-2-cyclopropylethanol should be conducted in a chemical fume hood to keep airborne concentrations low.[2] A respirator is typically not necessary under these conditions. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges is required.[12][13]
Procedural Guidance: Weighing and Solution Preparation
This protocol outlines the step-by-step process for safely weighing the solid or semi-solid form of (S)-2-amino-2-cyclopropylethanol and preparing a stock solution.
Objective: To accurately weigh the compound and dissolve it in a suitable solvent while minimizing exposure risk.
Location: Certified Chemical Fume Hood
Required PPE:
-
Chemical splash goggles and face shield
-
Double-layered nitrile or neoprene gloves
-
Chemical-resistant lab coat
Procedure:
-
Preparation : a. Don all required PPE before entering the designated work area. b. Place a liner of absorbent, plastic-backed paper on the surface of the fume hood to contain any minor spills.[14] c. Assemble all necessary equipment (spatula, weigh boat/paper, vial, solvent, vortex mixer) inside the fume hood.
-
Weighing : a. Tare the analytical balance with the weigh boat or paper. b. Carefully open the container of (S)-2-amino-2-cyclopropylethanol. Avoid creating dust if it is in solid form. c. Using a clean spatula, transfer the desired amount of the compound to the weigh boat. d. Securely close the primary container.
-
Solution Preparation : a. Carefully transfer the weighed compound into the designated vial. b. Add the desired volume of solvent to the vial. c. Cap the vial securely and mix using a vortex mixer until the solid is fully dissolved.
-
Cleanup : a. Dispose of the weigh boat/paper and any other contaminated disposable materials into a designated, sealed hazardous waste container.[7] b. Wipe down the spatula with a solvent-dampened cloth and allow it to dry in the fume hood before removing it. Dispose of the cloth in the hazardous waste container. c. Wipe down the work surface in the fume hood.
-
Doffing PPE : a. Remove the outer pair of gloves and dispose of them in the hazardous waste. b. Remove the face shield and goggles. c. Remove the lab coat. d. Remove the inner pair of gloves. e. Wash hands and arms thoroughly with soap and water.[2]
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.
Storage
Store (S)-2-amino-2-cyclopropylethanol in a tightly closed container in a cool, dry, and well-ventilated area.[13][15] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[7] The storage area should be clearly marked with the appropriate hazard signs.
Disposal Plan: Waste Management Protocol
Proper disposal of (S)-2-amino-2-cyclopropylethanol and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste containing this compound must be segregated from other waste streams. This includes unused product, reaction residues, and contaminated materials like gloves, weigh paper, and pipette tips.[7]
-
Waste Collection : Collect all waste in a clearly labeled, sealed, and compatible waste container.[7] The label should clearly state "Hazardous Waste" and list the chemical contents.
-
Disposal : The final disposal of the hazardous waste must be conducted through a licensed environmental waste management company in accordance with all local, state, and federal regulations.[16]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE Selection Workflow for Handling Hazardous Chemicals.
References
-
Nippon Nyukazai Co., Ltd. (2018). SAFETY DATA SHEET: AMINO ALCOHOL EA. [Link]
-
Nippon Nyukazai Co., Ltd. (2017). SAFETY DATA SHEET: AMINOALCOHOL PA. [Link]
-
Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - ETHANOLAMINE (Mono) 99%. [Link]
-
Cannon Water Technology, Inc. Safety Data Sheet. [Link]
-
TeamChem. (2025). Monoethanolamine (MEA) Safety & Handling Guide. [Link]
-
Li, F., Obach, R. S., & Dalvie, D. K. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 711–719. [Link]
-
Carl ROTH. Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. [Link]
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. [Link]
-
Future Med Chem. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
-
University of California, Berkeley. Guidelines for Safe Laboratory Practices. [Link]
-
SDS Manager. (2025). Safety Rules in Chemical Laboratories: A Practical Guide. [Link]
-
Gardarsdottir H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports. [Link]
Sources
- 1. (S)-2-Amino-2-cyclopropylethanol | 1198185-81-7 [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. carlroth.com [carlroth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 9. fishersci.com [fishersci.com]
- 10. oxfordlabchem.com [oxfordlabchem.com]
- 11. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 12. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 13. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 14. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 15. (S)-2-Amino-2-cyclopropylethanol | 1198185-81-7 [sigmaaldrich.com]
- 16. files.dep.state.pa.us [files.dep.state.pa.us]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
